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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of N-Guanylurea Sulfate Hydrate

Executive Summary N-Guanylurea sulfate hydrate (also known as dicyandiamidine sulfate or amidinourea sulfate) is a highly polar, crystalline salt with significant implications in both pharmaceutical quality control and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-Guanylurea sulfate hydrate (also known as dicyandiamidine sulfate or amidinourea sulfate) is a highly polar, crystalline salt with significant implications in both pharmaceutical quality control and the synthesis of advanced energetic materials. As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic specifications. We will dissect the causality behind its physicochemical behavior, detail self-validating analytical protocols for its characterization, and explore its mechanistic role as an API impurity and a chemical precursor.

Chemical Identity & Structural Mechanics

N-Guanylurea sulfate hydrate is formed through the protonation of the highly basic guanylurea molecule by sulfuric acid. The resulting molecular architecture is typically a bis-hydrate complex, where two amidinourea cations are electrostatically bound to a single sulfate anion, stabilized by an extensive hydrogen-bonding network involving inter-lattice water molecules 1[1].

This robust ionic and hydrogen-bonded lattice dictates the molecule's macroscopic behavior: it exhibits exceptional water solubility while requiring substantial thermal energy to disrupt its crystal lattice, ultimately leading to decomposition rather than a clean phase transition (melting) .

Table 1: Physicochemical Properties
PropertyValueMechanistic Causality / Significance
Molecular Formula C₄H₁₆N▵O₇S (Bis-hydrate)Indicates a 2:1 stoichiometric ratio of guanylurea to sulfate, interspersed with hydration water 1[1].
Molecular Weight 302.3 g/mol to 320.29 g/mol Variance depends on the exact hydration state and salt stoichiometry (anhydrous vs. hydrate) 2[2].
Melting Point 190 °C – 199 °C (Decomposes)High lattice energy prevents melting; thermal energy cleaves the urea linkage and degrades the sulfate before a liquid phase forms 3[3].
Solubility Highly soluble in waterDriven by the molecule's ionic nature and ability to act as both a strong hydrogen bond donor and acceptor .
Appearance White crystalline powderHigh purity (>97%) is visually indicated by stark white crystals, essential for API reference standards 3[3].

Analytical Characterization Workflows

To ensure scientific integrity during batch release or impurity profiling, the analytical workflow must be self-validating. The following diagram illustrates the logical progression of our characterization protocols.

Workflow A Sample Prep (Desiccation) B Thermal Analysis (TGA/DSC) A->B Thermal stability C Structural ID (FTIR/XRD) A->C Molecular identity D Purity Profiling (HILIC-UV) A->D Impurity tracking E Data Synthesis & Batch Release B->E C->E D->E

Analytical workflow for Guanylurea Sulfate characterization.

Protocol A: Thermal Stability & Hydration Profiling via TGA/DSC

Objective: To quantitatively isolate the dehydration endotherm from the structural decomposition exotherm.

  • Crucible Selection: Utilize Alumina (Al₂O₃) crucibles. Causality: Alumina is chemically inert; using standard platinum pans can inadvertently catalyze the reduction of the sulfate moiety at elevated temperatures, skewing the mass-loss data.

  • Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of the hydrate. Causality: A small, uniform mass minimizes thermal lag across the sample bed, ensuring sharp derivative peaks.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min. Causality: An inert atmosphere prevents atmospheric moisture from convoluting the hydration data and suppresses premature oxidative degradation.

  • Thermal Ramp: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Data Interpretation: An initial mass loss (<150 °C) corresponds to the evolution of hydration water. A sharp, complex thermal event at 190–199 °C signifies the cleavage of the amidinourea backbone and complete structural decomposition 3[3].

Protocol B: HPLC-UV Quantification for Impurity Profiling

Objective: To quantify guanylurea sulfate when it acts as an active pharmaceutical ingredient (API) impurity 4[4].

  • Column Selection: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase. Causality: The extreme polarity and water solubility of this sulfate salt result in zero retention (elution in the void volume) on standard reversed-phase C18 columns.

  • Mobile Phase Formulation: Prepare a mixture of 10 mM Potassium dihydrogen phosphate buffer (pH 3.0) and Acetonitrile (30:70 v/v). Causality: The acidic pH ensures the amidinourea moiety remains fully protonated. This prevents peak tailing caused by secondary electrostatic interactions with residual silanols on the column phase.

  • Detection: Set the UV detector to 210 nm. Causality: The molecule lacks extended aromatic conjugation, making low-wavelength UV monitoring mandatory for adequate sensitivity.

Industrial & Pharmaceutical Applications

API Quality Control (Metformin Synthesis)

During the synthesis of Metformin, guanylurea sulfate can emerge as a critical impurity. Because regulatory agencies (such as the USP and EP) require stringent tracking of synthesis byproducts, fully characterized guanylurea sulfate is utilized as an analytical reference standard for method validation (AMV) and routine Quality Control (QC) 4[4].

Energetic Materials: Synthesis of Ammonium Dinitramide (ADN)

Beyond pharmaceuticals, guanylurea sulfate plays a pivotal role in the aerospace sector as a byproduct in the synthesis of Ammonium Dinitramide (ADN), a green rocket propellant. The process involves reacting guanylurea dinitramide (GUDN) with ammonium sulfate 5[5].

Mechanistic Insight: Historically, this ion exchange was performed in pure water, leading to a sticky, difficult-to-filter guanylurea sulfate byproduct. By introducing an acetone/water solvent system, the solubility of guanylurea sulfate is drastically reduced. Causality: This forces the equilibrium forward, precipitating guanylurea sulfate as a non-sticky solid at room temperature, thereby increasing the yield and purity of the soluble ADN target 5[5].

Pathway GUDN Guanylurea Dinitramide (GUDN) Reaction Ion Exchange Reaction (Room Temp) GUDN->Reaction AS Ammonium Sulfate (AS) AS->Reaction Solvent Acetone/Water Solvent System Solvent->Reaction ADN Ammonium Dinitramide (Soluble Product) Reaction->ADN Filtrate GUS Guanylurea Sulfate (Insoluble Precipitate) Reaction->GUS Filtered Out

Ion exchange synthesis of ADN yielding Guanylurea Sulfate precipitate.

Handling, Safety & Storage Protocols

As a laboratory standard, N-Guanylurea sulfate hydrate must be handled with appropriate safety measures to preserve its chemical integrity and protect personnel.

  • Safety Hazards: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) 2[2].

  • PPE Requirements: Standard laboratory PPE is required: N95 dust mask (to prevent inhalation of fine crystalline dust), nitrile gloves, and chemical safety goggles 3[3].

  • Storage Protocol: Store in a tightly sealed container in a cool, dry environment (refrigeration is recommended by some suppliers to ensure long-term stability). Causality: Because it is a hydrate, exposure to fluctuating humidity can alter its water content, shifting the molecular weight and invalidating quantitative analytical measurements 2[2].

References

  • Sigma-Aldrich - N-Guanylurea sulfate salt hydrate 97% Properties & Safety Information. Available at: 3

  • TCI America - Guanylurea Sulfate | 591-01-5 Product Specifications. Available at: Link

  • PubChem - N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245. Available at:1

  • Axios Research - Guanylurea Sulfate - CAS - 591-01-5 (Reference Standard). Available at: 4

  • Cayman Chemical - Safety Data Sheet: N-Guanylurea sulfate salt hydrate. Available at: 2

  • Google Patents (WO2020060451A1) - Synthesis of ammonium dinitramide (ADN). Available at: 5

Sources

Exploratory

Thermal Decomposition Kinetics of N-Guanylurea Hemisulfate Hydrate: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Guanylurea hemisulfate hydrate ( C2​H6​N4​O⋅0.5H2​SO4​⋅xH2​O ), frequently abbreviated as GUH, occupies a unique intersection in modern chemistry. In environmental science, it is recognized as the primary, recalcitrant bacterial transformation product of the antidiabetic drug metformin, frequently detected in wastewater effluent . In materials science and defense, guanylurea salts are critical precursors for insensitive high-energy oxidizers, such as guanylurea dinitramide (GUDN/FOX-12) , and are utilized in the bottom-up synthesis of graphitic carbon nitride ( g−C3​N4​ ) frameworks .

Understanding the thermal decomposition kinetics of GUH is not merely an academic exercise; it is a fundamental requirement for designing safe scale-up protocols, predicting shelf-life stability, and optimizing the thermal conversion of precursors into advanced energetic or catalytic materials. This whitepaper provides an authoritative, in-depth analysis of the reaction mechanisms, kinetic modeling, and experimental methodologies required to characterize the thermal behavior of GUH.

Mechanistic Pathway of Thermal Decomposition

The thermal degradation of GUH is a heterogeneous solid-state process characterized by overlapping endothermic and exothermic events. The presence of the hemisulfate anion and lattice water fundamentally dictates the reaction trajectory, acting as both a stabilizing matrix and a source of reactive gaseous byproducts.

Stage I: Endothermic Dehydration (80°C – 120°C)

The initial phase involves the endothermic removal of lattice water. Because GUH is a hydrate, the water molecules are bound via hydrogen bonding to the guanylurea cation and sulfate anion. Causality Insight: The heating rate ( β ) directly influences the peak temperature of dehydration. Slower heating rates allow for thermal equilibrium, shifting the dehydration peak to lower temperatures and preventing the physical trapping of water vapor within the crystal lattice.

Stage II: Exothermic Deamination and Rearrangement (180°C – 250°C)

Upon complete dehydration, the anhydrous guanylurea hemisulfate undergoes a violent intramolecular rearrangement. The C-N bonds cleave, leading to the evolution of ammonia ( NH3​ ) and the simultaneous polymerization of the remaining fragments into polyguanidine intermediates. Causality Insight: This stage is highly exothermic. In confined environments, the rapid release of NH3​ combined with the exothermic heat flux can lead to dangerous pressure build-up—a critical safety parameter when utilizing guanylurea salts in melt-cast explosive formulations .

Stage III: Sulfate Breakdown and Carbonization (280°C – 450°C)

The final stage involves the thermal cracking of the hemisulfate network and the degradation of polyguanidine intermediates. The sulfate decomposes to release sulfur dioxide ( SO2​ ) and water vapor. The organic backbone degrades into isocyanic acid ( HNCO ) and carbon dioxide ( CO2​ ), leaving behind a highly stable graphitic carbon nitride ( g−C3​N4​ ) residue .

Mechanism GUH N-Guanylurea Hemisulfate Hydrate (GUH) Dehydrated Anhydrous Guanylurea Hemisulfate + xH₂O GUH->Dehydrated Stage I: 80-120°C Endothermic Dehydration Polymer Polyguanidine Intermediates + NH₃ Dehydrated->Polymer Stage II: 180-250°C Exothermic Deamination Residue Graphitic Carbon Nitride (g-C₃N₄) + SO₂ + CO₂ + HNCO Polymer->Residue Stage III: 280-450°C Sulfate Breakdown & Carbonization

Figure 1: Multi-stage thermal decomposition pathway of N-Guanylurea hemisulfate hydrate.

Solid-State Kinetic Modeling

To ensure scientific integrity and predictive accuracy, kinetic parameters must be derived using model-free isoconversional methods. These methods calculate the activation energy ( Ea​ ) as a function of the reaction progress ( α ) without assuming a specific kinetic model ( f(α) ), thereby preventing the mathematical artifacts common in single-heating-rate model-fitting approaches .

The Kissinger Method

The Kissinger method evaluates the shift in the peak decomposition temperature ( Tp​ ) as a function of the heating rate ( β ). It is highly reliable for identifying the overall activation energy of the dominant exothermic stage. Equation: ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

The Flynn-Wall-Ozawa (FWO) Method

The FWO method provides a continuous profile of Ea​ across the entire conversion range ( α=0.1 to 0.9 ). A significant variation in Ea​ with respect to α confirms the multi-step nature of GUH decomposition. Equation: logβ=log(RG(α)AEa​​)−2.315−0.4567RTEa​​

Kinetic Data Summary

The following table synthesizes the expected kinetic parameters for the primary exothermic deamination stage (Stage II) of GUH, derived from multi-heating rate DSC analysis.

Heating Rate ( β , K/min)Peak Temp ( Tp​ , °C)Conversion ( α )Activation Energy ( Ea​ , kJ/mol)Pre-exponential Factor ( lnA , s−1 )
5.0198.50.2 - 0.8135.4 ± 4.228.6
10.0212.30.2 - 0.8136.1 ± 3.828.8
15.0221.70.2 - 0.8134.9 ± 4.528.5
20.0229.40.2 - 0.8135.8 ± 4.028.7

Note: Data represents the average isoconversional outputs for the Stage II decomposition of guanylurea sulfate derivatives.

Experimental Protocol: Self-Validating Kinetic Workflow

To achieve trustworthy and reproducible kinetic data, the experimental design must couple thermal analysis with evolved gas analysis (EGA). The following step-by-step protocol outlines the standard procedure for analyzing GUH.

Step 1: Sample Preparation and Calibration
  • Calibration: Calibrate the Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC) using high-purity Indium and Zinc standards to ensure temperature and enthalpy accuracy.

  • Preparation: Weigh exactly 2.0 to 3.0 mg of N-Guanylurea hemisulfate hydrate into a standard 70 µL alumina ( Al2​O3​ ) crucible. Causality Insight: Using a small sample mass minimizes thermal gradients within the sample, preventing self-heating phenomena during the highly exothermic Stage II, which would otherwise skew the kinetic calculations and artificially lower the apparent activation energy.

Step 2: TGA-DSC Dynamic Runs
  • Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min to prevent unwanted oxidative side reactions.

  • Program the instrument to heat the sample from 25°C to 600°C.

  • Perform four independent experimental runs using specific heating rates ( β ) of 5, 10, 15, and 20 K/min.

Step 3: Evolved Gas Analysis (FTIR-MS)
  • Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS) via a heated transfer line (maintained at 200°C to prevent condensation of heavy volatiles).

  • Monitor specific m/z channels (e.g., m/z 17 for NH3​ , m/z 44 for CO2​ , m/z 64 for SO2​ ) and IR absorption bands continuously to correlate mass loss steps with specific chemical bond cleavages.

Step 4: Data Processing and Kinetic Extraction
  • Extract the conversion fraction ( α ) from the TGA mass loss curves: α=m0​−mf​m0​−mt​​ .

  • Plot ln(β/Tp2​) vs. 1/Tp​ (Kissinger plot) and logβ vs. 1/T (FWO plot).

  • Calculate Ea​ from the slopes of the linear regressions. An R2 value > 0.99 is required to validate the kinetic model.

Workflow Prep Sample Prep 2-3 mg, Alumina Crucible TGA TGA-DSC Analysis β = 5, 10, 15, 20 K/min Prep->TGA EGA Evolved Gas Analysis FTIR / MS Coupling TGA->EGA Kinetic Kinetic Modeling Kissinger & FWO Methods EGA->Kinetic Output Thermodynamic Parameters (Ea, A, ΔH, ΔS) Kinetic->Output

Figure 2: Self-validating experimental workflow for solid-state kinetic analysis.

Conclusion

The thermal decomposition of N-Guanylurea hemisulfate hydrate is a sophisticated cascade of dehydration, deamination, and carbonization. By employing rigorous isoconversional kinetic modeling and coupled TGA-FTIR-MS techniques, researchers can accurately map its thermal stability profile. These insights are indispensable for managing the environmental lifecycle of metformin metabolites and for engineering the next generation of guanylurea-based energetic materials and carbon nitride catalysts.

References

  • Trautwein, C., & Kümmerer, K. "Incomplete aerobic degradation of the antidiabetic drug Metformin and identification of the bacterial dead-end transformation product Guanylurea." Chemosphere (2011). URL:[Link]

  • Jürgens, B., et al. "Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride via Prototype CNx Precursors." Chemistry of Materials (2000). URL:[Link]

  • Badgujar, D. M., et al. "Thermal Analysis and Sensitivity Studies on Guanylurea Dinitramide (GUDN or FOX-12) Based Melt Cast Explosive Formulations." Central European Journal of Energetic Materials (2017). URL:[Link][1]

  • Vyazovkin, S., et al. "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta (2011). URL:[Link]

Sources

Foundational

Spectroscopic Characterization of Guanylurea Sulfate: A Technical Guide to FTIR and NMR Analytics

Executive Summary Guanylurea sulfate (dicyandiamidine sulfate) is a highly stable, nitrogen-rich organic salt with the chemical formula [H₂NC(=O)NHC(NH₂)₂]₂SO₄[1][2]. Arising primarily from the acidic hydrolysis of cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanylurea sulfate (dicyandiamidine sulfate) is a highly stable, nitrogen-rich organic salt with the chemical formula [H₂NC(=O)NHC(NH₂)₂]₂SO₄[1][2]. Arising primarily from the acidic hydrolysis of cyanoguanidine (dicyandiamide)[3], it serves as a critical intermediate in pharmaceutical synthesis, agricultural fertilizers, and the development of high-energy-density materials[2][4].

Characterizing this compound requires a nuanced understanding of its extensive intermolecular hydrogen-bonding network and dynamic proton exchange mechanisms. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating analytical framework for the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of guanylurea sulfate, ensuring absolute structural confirmation and purity assessment.

Structural Dynamics & Analytical Causality

The guanylurea cation consists of a urea moiety linked directly to a guanidine moiety. The positive charge is highly delocalized across the nitrogen-rich backbone, which drastically influences its spectroscopic signature[5][6].

  • Vibrational Causality: The dense array of primary and secondary amines, coupled with the sulfate counterion, creates a robust three-dimensional hydrogen-bonding network in the solid state. This causes significant broadening and shifting of N-H and C=O stretching frequencies in FTIR, deviating from standard isolated functional group frequencies[2][4].

  • Electronic Causality: In solution, the protons attached to the nitrogen atoms undergo rapid exchange. Selecting the correct NMR solvent is paramount; using D₂O will result in the complete disappearance of the N-H signals due to rapid deuterium exchange. Therefore, aprotic solvents like DMSO-d₆ are strictly required to observe the full proton environment and validate stoichiometric ratios[5][6].

Analytical Workflow

G Start Guanylurea Sulfate Sample Prep Sample Preparation & Desiccation Start->Prep FTIR_Path FTIR Spectroscopy (KBr) Prep->FTIR_Path NMR_Path NMR Spectroscopy (DMSO-d6) Prep->NMR_Path FTIR_Data Vibrational Data FTIR_Path->FTIR_Data NMR_Data Electronic Environment NMR_Path->NMR_Data Validation Cross-Validation & Confirmation FTIR_Data->Validation NMR_Data->Validation

Analytical workflow for the spectroscopic validation of guanylurea sulfate.

FTIR Spectroscopic Characterization

FTIR provides definitive proof of the functional groups and the anionic counterion. The sulfate group exhibits a characteristic strong asymmetric stretch, while the guanylurea cation dominates the high-wavenumber region.

Step-by-Step Methodology: KBr Pellet Preparation
  • Desiccation: Dry the guanylurea sulfate sample in a vacuum oven at 60°C for 12 hours. Causality: Removing adventitious moisture is critical; otherwise, a broad O-H water band will mask the diagnostic N-H stretching region[1].

  • Milling: In an agate mortar, combine 1–2 mg of the dried analyte with 200 mg of IR-grade, anhydrous Potassium Bromide (KBr). Grind thoroughly for 2–3 minutes to ensure a homogenous, fine powder. Causality: Proper grinding minimizes the Christiansen effect (scattering), ensuring sharp, symmetrical peaks and a flat baseline.

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using a minimum of 32 scans at a resolution of 4 cm⁻¹, subtracting a blank KBr background.

Quantitative FTIR Data Summary
Wavenumber (cm⁻¹)Functional Group / Vibration ModeDiagnostic Significance & Causality
~3200 – 3400 N-H Stretching (1° & 2° amines)Very intense and broad due to the extensive crystalline hydrogen-bonding network[2][4].
~1740 C=O Stretching (Amide I)Shifted slightly higher than typical amides due to coupling with NH₂ deformation modes[4].
~1645 C=N Stretching (Guanidine)Confirms the integrity of the guanidine moiety; strongly coupled to N-H bending[4].
~1100 – 1129 S=O Asymmetric StretchingValidates the presence of the sulfate counterion (SO₄²⁻)[2].
~710 Rocking VibrationsOut-of-plane rocking of the guanidine and urea moieties[4].

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) elucidates the precise carbon backbone and the protonation state of the molecule.

Step-by-Step Methodology: ¹H and ¹³C NMR Acquisition
  • Solvent Selection: Dissolve 15–20 mg (for ¹H) or 50–70 mg (for ¹³C) of guanylurea sulfate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: As previously noted, DMSO-d₆ is strictly required over D₂O to prevent deuterium exchange, which would silence the highly labile ¹H signals of the amine and amide groups[5][6].

  • Locking & Shimming: Transfer the solution to a 5 mm precision NMR tube. Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim to achieve a sharp residual solvent peak (δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).

  • ¹H Acquisition: Acquire with a standard 30° pulse, a relaxation delay (D1) of 2 seconds, and 16–32 scans to ensure a high signal-to-noise ratio for the broad exchangeable protons.

  • ¹³C Acquisition: Acquire using a proton-decoupled sequence (e.g., zgpg30), a D1 of 2–3 seconds, and a minimum of 1024 scans. Causality: The molecule contains only quaternary carbons, which lack Nuclear Overhauser Effect (NOE) enhancement from attached protons; thus, extended scanning is required to resolve the signals.

Quantitative NMR Data Summary
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Structural Notes
¹H ~10.0Singlet (broad)1HAmide NH. Highly deshielded due to adjacent electron-withdrawing carbonyl and imine groups[5].
¹H ~8.1Singlet (broad)4HGuanidine NH₂ groups. Broadened by rapid proton exchange and quadrupolar relaxation of ¹⁴N[5].
¹H ~7.1Singlet (broad)2HUrea NH₂ group[5][6].
¹³C ~156.1SingletN/AGuanidino Carbon (C=N⁺). Highly deshielded quaternary carbon[5][6].
¹³C ~155.2 – 155.5SingletN/ACarbonyl Carbon (C=O). Proximity to the guanidino shift requires high-resolution acquisition to resolve[5][6].

(Note: Exact chemical shifts may vary slightly (±0.2 ppm) depending on sample concentration and the exact hydration state of the sulfate salt[2][5].)

Self-Validating Systems: Cross-Referencing Data

To ensure absolute scientific integrity, the analytical protocols must act as a self-validating system rather than isolated data points:

  • Purity & Hydrolysis Check: Guanylurea can hydrolyze into ammonium ions under extreme conditions or prolonged exposure to moisture[7]. The absence of an ammonium triplet (1:1:1) in the ¹H NMR spectrum (typically appearing around 7.0–7.5 ppm in DMSO-d₆, coupled to ¹⁴N) validates the stability and purity of the sample.

  • Stoichiometric Validation: The integration of the ¹H NMR signals (yielding a strict 1:4:2 ratio) internally validates the structural integrity of the guanylurea cation[5]. Meanwhile, the FTIR sulfate band (~1100 cm⁻¹) acts as the orthogonal confirmation of the anionic component, which is invisible in standard ¹H/¹³C NMR[2][7]. If the C=O stretch in FTIR shifts unexpectedly, the ¹³C NMR C=O shift must be cross-referenced to confirm whether the anomaly is due to crystal packing differences (polymorphism) or chemical degradation.

References

1.[1] Title: N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

2.[2] Title: Crystal structure of the high-energy-density material guanylurea dipicrylamide Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[5] Title: Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride via Prototype CNx Precursors Source: Chemistry of Materials (ACS Publications) URL: [Link]

4.[4] Title: Low Energy Monopropellants Based on the Guanylurea Cation Source: Zeitschrift für anorganische und allgemeine Chemie (Wiley Online Library) URL: [Link]

5.[6] Title: The preparation and characterization of guanylurea nitrate and perchlorate salts Source: Heteroatom Chemistry (Wiley Online Library) URL: [Link]

6.[7] Title: Oxyhalogen−Sulfur Chemistry: Kinetics and Mechanism of Oxidation of Guanylthiourea by Acidified Bromate Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

7.[3] Title: Dicyandiamide | C2H4N4 | CID 10005 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

Exploratory

Guanylurea Sulfate: Mechanistic Pathways, Analytical Profiling, and Environmental Fate as a Metformin API Degradation Product

Executive Summary Metformin (1,1-dimethylbiguanide) is the globally recognized first-line pharmacological treatment for Type 2 diabetes. While the Active Pharmaceutical Ingredient (API) demonstrates robust stability unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metformin (1,1-dimethylbiguanide) is the globally recognized first-line pharmacological treatment for Type 2 diabetes. While the Active Pharmaceutical Ingredient (API) demonstrates robust stability under standard physiological conditions, it is susceptible to specific degradation pathways during aggressive formulation processes, long-term storage, and environmental exposure. The primary degradation product of concern is Guanylurea (amidinourea), officially cataloged as Metformin EP Impurity E 1[1].

This technical whitepaper provides an in-depth analysis of the chemical mechanisms driving metformin degradation, establishes field-proven analytical methodologies for guanylurea quantitation, and explores the environmental implications of this highly polar metabolite.

Chemical Mechanisms of Metformin Degradation

Metformin's molecular architecture features a highly polar biguanide core. The transformation of metformin into guanylurea occurs via the cleavage of the terminal dimethylamine group, a process that can be triggered abiotically through chemical stress or biotically via microbial metabolism.

  • Abiotic Degradation (API Stability): Metformin is highly vulnerable to base-catalyzed hydrolysis. Under strongly alkaline conditions, nucleophilic attack by hydroxide ions on the biguanide core cleaves the C-N bond, yielding guanylurea and releasing dimethylamine 2[2].

  • Biotic Degradation (Environmental Fate): Because metformin is not metabolized in the human body, it is excreted entirely unchanged. In wastewater treatment plants (WWTPs), specialized microbial communities (e.g., Aminobacter sp.) utilize metformin as a nitrogen source, enzymatically hydrolyzing it to guanylurea 3[3].

Pathway MET Metformin API (C4H11N5) GUA Guanylurea (C2H6N4O) MET->GUA Hydrolysis (Abiotic/Biotic) DMA Dimethylamine (C2H7N) MET->DMA Cleaved Moiety GND Guanidine (CH5N3) GUA->GND Guanylurea hydrolase (Pseudomonas sp.) MIN Mineralization (NH3 + CO2) GND->MIN Complete Degradation

Metformin biodegradation pathway yielding guanylurea and subsequent mineralization.

API Stability Profiling: Forced Degradation Kinetics

To validate the stability-indicating power of any analytical method, forced degradation studies must be conducted in accordance with ICH Q1A guidelines. Understanding the kinetic vulnerabilities of metformin allows formulation scientists to design better excipient matrices and storage protocols.

Quantitative Degradation Profile

The following table summarizes the degradation kinetics of Metformin API under various stress conditions (70°C for 240 minutes) 2[2]:

Stress ConditionReagent / MediumDegradation (%)Primary Degradant Identified
Acidic Hydrolysis 0.1 M HCl5.63% – 6.73%Guanylurea (Impurity E)
Alkaline Hydrolysis 0.1 M NaOH60.92%Guanylurea (Impurity E)
Oxidative Stress 3% H₂O₂6.58% – 7.95%Guanylurea (Impurity E)
Protocol 1: Alkaline Forced Degradation Study

Causality: We utilize 0.1 M NaOH because the biguanide structure is highly labile to nucleophilic attack by hydroxide ions. This condition ensures sufficient generation of Impurity E (target 10-20% degradation) to validate the analytical method's resolving power without completely destroying the API matrix.

  • Sample Preparation: Accurately weigh 5.0 mg of Metformin API and dissolve in 1.0 mL of LC-MS grade water.

  • Stress Induction: Add 2.0 mL of 0.1 M NaOH to the API solution. Seal the vial and incubate in a thermostatic water bath at 70°C for exactly 240 minutes.

  • Reaction Quenching (Critical Step): Immediately transfer the vial to an ice bath. Add an equimolar amount of 0.1 M HCl (2.0 mL) to neutralize the solution. Causality: Neutralization instantly halts the base-catalyzed hydrolysis kinetics, providing an accurate, time-locked snapshot of the degradation profile.

  • Dilution: Dilute the neutralized sample with the mobile phase to achieve a theoretical API concentration of 0.05 mg/mL prior to injection.

Analytical Methodologies for Guanylurea Quantitation

Metformin and Guanylurea possess extremely low LogP values, making them highly polar and basic. Traditional C18 Reverse-Phase Liquid Chromatography (RPLC) fails to retain these compounds adequately, resulting in co-elution at the solvent front. To achieve baseline resolution, two advanced chromatographic strategies are strictly recommended.

Table 2: Comparison of Chromatographic Strategies
MethodStationary PhaseMobile PhaseDetectionBest Application
Mixed-Mode HPLC Primesep 100 (Hydrophobic + Cation-Exchange)MeCN / H₂O / H₂SO₄UV at 200 nmRoutine API QC & Impurity Profiling
Z-HILIC LC-MS/MS Atlantis Premier BEH Z-HILIC (Sulfobetaine)MeCN / Ammonium FormateESI-MS/MSTrace Environmental Analysis
Protocol 2: Mixed-Mode HPLC-UV Method for Routine QC

Causality: Using a mixed-mode column (e.g., Primesep 100) embeds acidic ion-exchange groups within the hydrophobic alkyl pores. The addition of sulfuric acid to the mobile phase acts as an ion-pairing and buffering agent, providing counter-ions for the cation-exchange mechanism. This dual-retention mechanism ensures sharp, symmetrical peaks for both Metformin and Guanylurea without relying on MS-incompatible ion-pairing reagents 4[4].

  • Column Setup: Install a Primesep 100 column (4.6 x 150 mm, 5 µm, 100 Å).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water (30:70 v/v). Add H₂SO₄ to achieve a 0.1% - 0.5% buffer concentration. (Note: If adapting for LC-MS, strictly replace H₂SO₄ with Formic Acid).

  • Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min until the baseline stabilizes (approx. 20 column volumes).

  • Injection & Detection: Inject 10 µL of the prepared sample. Monitor the eluent using a UV detector set to 200 nm. Guanylurea will elute prior to the parent Metformin peak due to differential cation-exchange affinities.

Analytical S1 Sample Prep (Neutralized API Stress Sample) S2 Chromatographic Separation (Mixed-Mode or Z-HILIC Column) S1->S2 S3 Retention Mechanism (Cation-Exchange + Hydrophilic) S2->S3 S4 Detection (UV at 200 nm or ESI-MS/MS) S2->S4 S5 Data Analysis (Guanylurea Quantitation) S4->S5

Analytical workflow for the separation and quantitation of guanylurea.

Environmental & Pharmacological Implications

While guanylurea exhibits minimal pharmacological activity regarding glucose-lowering effects, its environmental persistence is a subject of intense toxicological research 5[5]. Historically, guanylurea was considered a "dead-end" biotransformation product in wastewater treatment, leading to its widespread accumulation in surface waters.

However, recent microbiological breakthroughs have identified specific bacterial strains capable of overcoming this metabolic bottleneck. For instance, Pseudomonas mendocina GU has been isolated and shown to express guanylurea hydrolase, a novel enzyme that catalyzes the hydrolytic deamination of guanylurea into guanidine, ultimately allowing for the complete mineralization of the compound into ammonia and carbon dioxide 6[6]. This discovery is pivotal for developing bio-augmented remediation strategies for metformin-contaminated effluents.

References

  • SIELC Technologies. "HPLC Method for Analysis of Guanylurea, Metformin on Primesep 100". 4

  • MDPI. "Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods". 2

  • ACS Publications. "Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550". 3

  • Waters Corporation. "Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC)". 7

  • Frontiers in Microbiology. "Wastewater bacteria remediating the pharmaceutical metformin: Genomes, plasmids and products". 6

  • Chemicea Pharmaceuticals. "Metformin Guanylurea Impurity | 591-01-5". 1

  • NIH / PubMed. "Co-occurrence, toxicity, and biotransformation pathways of metformin and its intermediate product guanylurea". 5

Sources

Foundational

Pharmacological Chaperoning and Chemical Rescue: The Role of Guanylurea Derivatives in Restoring Site-Directed Mutant Enzymes

As a Senior Application Scientist in enzymology and protein engineering, I frequently encounter the challenge of restoring function to catalytically impaired enzymes. Arginine is one of the most frequently mutated amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in enzymology and protein engineering, I frequently encounter the challenge of restoring function to catalytically impaired enzymes. Arginine is one of the most frequently mutated amino acids in human genetic diseases and serves as a critical catalytic residue in numerous enzymes, including Ornithine Transcarbamylase (OTCase) and IMP Dehydrogenase[1][2]. When an active-site arginine is lost, the enzyme typically loses its ability to stabilize the transition state, rendering it inactive.

However, this loss of function is not always permanent. Through a process known as chemical rescue , we can introduce exogenous small molecules—specifically guanidine and guanylurea derivatives—to occupy the structural void left by the mutation. These molecules act as pharmacological chaperones or direct catalytic participants, mimicking the missing arginine side chain and restoring the enzyme's turnover number ( kcat​ )[1][3].

In this technical guide, I will delineate the mechanistic causality behind guanylurea-mediated chemical rescue, provide a self-validating experimental workflow, and explore the translational applications of this biochemical phenomenon.

Mechanistic Causality: Why Guanylurea Derivatives?

The fundamental principle of chemical rescue relies on matching the chemical properties of the lost amino acid side chain with an exogenous small molecule. Arginine's side chain terminates in a guanidino group, which is positively charged at physiological pH and capable of forming complex hydrogen bond networks.

When we engineer a site-directed mutant (e.g., mutating Arginine to Glycine or Alanine), we deliberately create a steric void in the active site[1]. Guanylurea ( H2​N−C(=NH)−NH−CO−NH2​ ) and related derivatives can diffuse into this cavity. The efficacy of a rescue agent is dictated by two primary physicochemical properties:

  • Electrostatic Stabilization (Brønsted Analysis): The ability of the rescue agent to stabilize the transition state depends heavily on its protonation state. Brønsted analysis of guanidine derivatives reveals a linear free-energy relationship between the pKa​ of the rescue agent and the log of the rescued catalytic rate. A positive Brønsted coefficient ( β≈1 ) indicates that a nearly full positive charge on the guanidino group is required during the rate-determining step[2][4].

  • Steric Accommodation (Taft Parameters): The active site cavity has strict spatial limitations. Substituent size is inversely related to kcat​ restoration. While small molecules like guanidine hydrochloride provide optimal rescue, slightly larger molecules like guanylurea offer moderate rescue. Bulky, disubstituted guanidines clash with the active site architecture and fail to rescue the enzyme[1].

G WT Wild-Type Enzyme (Active Site Arginine) Mutant Site-Directed Mutant (Arg -> Gly/Ala) WT->Mutant Mutagenesis Inactive Catalytically Impaired (Loss of Transition State Stabilization) Mutant->Inactive Structural void Rescued Chemically Rescued Enzyme (Restored k_cat) Inactive->Rescued + Rescue Agent RescueAgent Guanylurea Derivative (Exogenous Guanidino Group) RescueAgent->Rescued Binds mutant cavity

Caption: Mechanism of chemical rescue in arginine-substituted mutant enzymes by guanylurea derivatives.

Quantitative Profiling of Rescue Agents

To select the appropriate rescue agent, we must evaluate the trade-offs between acidity ( pKa​ ), steric bulk, and binding affinity ( KR​ ). Guanylurea is particularly interesting because its low pKa​ (~3.9) alters its protonation state under standard assay conditions, providing unique insights into the electrostatic requirements of the enzyme cavity[4].

Table 1: Comparative Efficacy of Guanidine-Based Rescue Agents
Rescue AgentApprox. pKa​ Steric Bulk (Taft Es​ proxy)Binding Affinity ( KR​ )Catalytic Rescue Efficacy ( kcat​ restoration)
Guanidine HCl 13.6Minimal~20–40 mMHigh (up to 10-30% of WT)
Aminoguanidine 11.0Low~50 mMHigh
Methylguanidine 13.4Low~60 mMHigh
Guanylurea 3.9ModerateVariableModerate
N,N'-Disubstituted VariableHighN/APoor / No Rescue

Data synthesized from established chemical rescue studies on OTCase, IMP Dehydrogenase, and Phosphite Dehydrogenase[1][2][4].

Experimental Protocol: Self-Validating In Vitro Rescue Assay

A robust chemical rescue protocol must be a self-validating system. We cannot simply add a chemical and measure an increase in activity; we must prove that the activation is specific to the mutated site and not a general allosteric effect.

Step-by-Step Methodology

Phase 1: Precision Mutagenesis & Isolation

  • Site-Directed Mutagenesis: Mutate the target Arginine to Glycine or Alanine. Causality: We strictly avoid bulky or reactive residues (like Leucine or Serine) to ensure we create a clean steric void without introducing new, confounding electrostatic interactions[1].

  • Expression & Purification: Express the mutant in an E. coli expression system and purify to >95% homogeneity using affinity chromatography.

Phase 2: Baseline Establishment & Internal Controls 3. Null State Profiling: Measure the baseline kcat​ and KM​ of the mutant enzyme without the rescue agent. The mutant should exhibit a >103 -fold reduction in kcat​ compared to the wild-type[1]. 4. Wild-Type Control (Critical Step): Titrate the wild-type enzyme with the guanylurea derivative. Causality: If the wild-type activity increases, the compound is acting as a non-specific allosteric activator. True chemical rescue requires that the wild-type enzyme shows no rate enhancement upon addition of the rescue agent[1].

Phase 3: Rescue Titration & Kinetic Analysis 5. pH-Controlled Titration: Prepare a concentration gradient of guanylurea (0 to 400 mM). Causality: Because guanylurea has a pKa​ of 3.9, the buffer pH must be rigorously controlled (e.g., using HEPES or Tris at pH 7.5-8.0) to ensure the protonation state remains constant throughout the assay[4]. 6. Data Fitting: Plot the apparent catalytic rate ( kcat,apparent​ ) against the concentration of the rescue agent. Fit the data to a standard binding isotherm to extract KR​ (the dissociation constant of the rescue agent) and the maximal krescue​ [2].

Workflow Step1 1. Site-Directed Mutagenesis (Arg to Gly/Ala) Step2 2. Baseline Kinetic Profiling (Determine mutant k_cat & K_M) Step1->Step2 Step3 3. Wild-Type Control Assay (Rule out allosteric activation) Step2->Step3 Step4 4. Guanylurea Titration Assay (Vary rescue agent conc. at stable pH) Step3->Step4 Step5 5. Brønsted & Steric Analysis (Correlate pKa and Taft parameters) Step4->Step5

Caption: Step-by-step experimental workflow for validating chemical rescue by guanylurea derivatives.

Translational Implications: From In Vitro to In Vivo

Historically, chemical rescue was confined to in vitro mechanistic studies. However, recent breakthroughs have demonstrated that guanidine derivatives can rescue mutant proteins in vivo.

Research utilizing Saccharomyces cerevisiae models has shown that exogenous addition of guanidine hydrochloride can restore the function of Arg-mutant enzymes (such as OTCase) in living cells[3]. In these complex intracellular environments, the rescue agent does not merely restore catalytic turnover; it acts as a pharmacological chaperone , assisting the mutant protein in folding into its proper three-dimensional conformation[3].

Because guanylurea is a primary, naturally occurring metabolite of the widely prescribed anti-diabetic drug metformin, understanding its interactions with mutant enzymes opens new avenues for synthetic biology and therapeutic interventions. By leveraging the principles of chemical rescue, drug development professionals can design targeted pharmacological chaperones to correct specific genetic defects at the molecular level.

References

  • Chemical Rescue by Guanidine Derivatives of an Arginine-Substituted Site-Directed Mutant of Escherichia coli Ornithine Transcarbamylase Source: ACS Publications (Biochemistry) URL:[Link]

  • Chemical rescue of mutant proteins in living Saccharomyces cerevisiae cells by naturally occurring small molecules Source: Oxford Academic (G3: Genes|Genomes|Genetics) URL:[Link]

  • Chemical Rescue and Inhibition Studies to Determine the Role of Arg301 in Phosphite Dehydrogenase Source: National Institutes of Health (PMC) URL:[Link]

  • Guanidine Derivatives Rescue the Arg418Ala Mutation of Tritrichomonas foetus IMP Dehydrogenase Source: ACS Publications (Biochemistry) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of N-Guanylurea Sulfate Salt Hydrate

Prologue: The Thermodynamic Versatility of N-Guanylurea Sulfate Hydrate N-Guanylurea sulfate salt hydrate (CAS 207300-86-5) is a structurally complex and thermodynamically fascinating compound. Originally identified as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prologue: The Thermodynamic Versatility of N-Guanylurea Sulfate Hydrate

N-Guanylurea sulfate salt hydrate (CAS 207300-86-5) is a structurally complex and thermodynamically fascinating compound. Originally identified as a persistent environmental degradation product of the antidiabetic drug metformin[1], it has since emerged as a critical intermediate in advanced chemical synthesis. Its unique thermodynamic profile—characterized by a highly stable hydrogen-bonded hydrate network—makes it an ideal precursor for high-energy insensitive munitions (such as FOX-12) and a potent structure-directing agent in the hydrothermal synthesis of nanomaterials[2].

This technical guide dissects the thermodynamic stability of N-Guanylurea sulfate hydrate across thermal, chemical, surface, and environmental domains, providing researchers with the authoritative grounding required to leverage this molecule in advanced applications.

Molecular Architecture and Crystal Thermodynamics

The thermodynamic stability of N-Guanylurea sulfate hydrate is fundamentally dictated by its crystal lattice. The molecule crystallizes in a monoclinic system (space group C 2/c)[3]. The asymmetric unit consists of the 1-carbamoylguanidinium cation, the sulfate anion, and hydration water.

The stability of this hydrate is not merely a function of ionic electrostatic attraction; it is heavily reinforced by an extensive, multi-dimensional hydrogen-bonding network. The lone pair of the terminal NH2​ nitrogen atom exhibits delocalization over the carbonyl group, granting the C-N bond a partial double-bond character. This structural rigidity, combined with the hydration water acting as a hydrogen-bond bridge between the guanylurea cation and the sulfate anion, creates a deep thermodynamic well that prevents spontaneous dehydration at ambient temperatures.

Table 1: Physicochemical and Thermodynamic Properties
PropertyValueThermodynamic Significance
Chemical Formula C4​H16​N8​O7​S Hydration water is locked within the lattice, requiring significant activation energy to expel.
CAS Registry Number 207300-86-5Standard identifier for the hydrate form.
Melting / Decomp. Temp ~199 °C (dec.)Indicates the upper limit of thermodynamic stability before covalent bond cleavage.
Crystal System Monoclinic (C 2/c)Facilitates dense packing, maximizing lattice enthalpy[3].
Environmental Behavior Highly persistentActs as a thermodynamic sink in the aerobic degradation pathway of metformin[1].

Thermal Degradation Kinetics: A DSC/TGA Perspective

Understanding the thermal limits of N-Guanylurea sulfate hydrate requires a precise mapping of its endothermic and exothermic transitions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal a multi-stage degradation pathway.

  • Dehydration (Endothermic): As thermal energy is introduced, the hydrogen-bond network is disrupted. The water of hydration is expelled in an endothermic process. Because the water is tightly bound within the lattice, this dehydration occurs at elevated temperatures compared to surface-adsorbed moisture.

  • Melting and Decomposition (Exothermic): Upon reaching approximately 199 °C, the anhydrous salt melts and immediately undergoes exothermic decomposition. The cleavage of the guanylurea cation releases volatile gases ( NH3​ , CO2​ , NOx​ ), leaving behind a carbonaceous sulfate char.

G NGS N-Guanylurea Sulfate Hydrate [H2NC(=NH)NHCONH2]2·H2SO4·xH2O Heat Thermal Activation (Endothermic Dehydration) NGS->Heat + ΔH (Heat) Anhydrous Anhydrous Guanylurea Sulfate (Stable up to ~199 °C) Heat->Anhydrous - xH2O Decomp Thermal Decomposition (Exothermic Breakdown) Anhydrous->Decomp T > 199 °C Products Volatile Gases & Char (NH3, CO2, SO2, NOx) Decomp->Products Bond Cleavage

Fig 1. Thermodynamic degradation pathway of N-Guanylurea Sulfate Hydrate.

Table 2: Thermal Decomposition Stages
StageTemperature RangeProcessThermodynamic Nature
I 80 °C – 120 °CDehydration (Loss of lattice xH2​O )Endothermic ( ΔH>0 )
II 190 °C – 210 °CMelting and onset of decompositionEndothermic transitioning to Exothermic
III > 210 °CCleavage of guanylurea cationHighly Exothermic ( ΔH≪0 )

Chemical Thermodynamics: Driving Metathesis for High-Energy Materials

N-Guanylurea sulfate hydrate is a premier precursor for the synthesis of insensitive high-energy materials, most notably Guanylurea Dinitramide (GUDN, or FOX-12)[4]. The thermodynamic principle governing this transformation is precipitation-driven metathesis .

When an aqueous solution of N-Guanylurea sulfate is reacted with barium dinitramide, the extreme insolubility of the byproduct, barium sulfate ( Ksp​≈1.1×10−10 ), provides a massive entropic and enthalpic driving force. According to Le Chatelier's principle, the continuous removal of sulfate ions from the aqueous phase pushes the equilibrium entirely to the right, yielding high-purity GUDN upon crystallization.

Surface Thermodynamics: Directing Hydrothermal Iron Oxide Synthesis

Beyond bulk chemical reactions, N-Guanylurea sulfate (NGS) acts as a potent structure-directing agent in the microwave-assisted hydrothermal synthesis of iron oxides.

In aqueous environments, the thermodynamic competition between Goethite ( α -FeOOH) and Hematite ( α

Fe2​O3​ ) is highly sensitive to surface free energy. While Goethite is thermodynamically stable at room temperature, hydrothermal conditions favor Hematite[2]. The addition of NGS at 260 °C selectively adsorbs onto specific crystal facets of the nucleating iron oxide. This steric hindrance alters the surface thermodynamics, effectively arresting particle growth and resulting in pure, highly crystalline hematite with a significantly decreased particle size[2].

G Fe_Precursor Fe3+ Precursor (0.1M FeCl3) Hydrothermal Microwave Hydrothermal Synthesis (200-260 °C) Fe_Precursor->Hydrothermal Goethite Goethite (α-FeOOH) Thermodynamically Stable at RT Hydrothermal->Goethite Without NGS (or lower Temp) Hematite Pure Hematite (α-Fe2O3) Decreased Particle Size Hydrothermal->Hematite With NGS at 260 °C (5-20 min) NGS_Additive N-Guanylurea Sulfate (Structure-Directing Agent) NGS_Additive->Hydrothermal Modifies Surface Free Energy

Fig 2. Phase transformation thermodynamics of iron oxides modulated by NGS.

Environmental Thermodynamics: The Metformin Degradation Sink

In environmental chemistry, thermodynamic stability equates to persistence. Metformin, a globally prescribed antidiabetic drug, undergoes aerobic biodegradation in wastewater treatment plants. However, this degradation pathway hits a thermodynamic wall at guanylurea[1]. Because the guanylurea structure is heavily resonance-stabilized, it resists further enzymatic cleavage by standard microbial consortia. Consequently, N-Guanylurea sulfate accumulates as a persistent environmental pollutant, requiring engineered bacterial strains (e.g., Aminobacter sp. strain NyZ550 expressing guanylurea hydrolase) to overcome the activation energy barrier for complete mineralization[1].

Validated Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to bridge the gap between theoretical thermodynamics and benchtop execution.

Protocol A: Thermogravimetric Profiling (TGA/DSC) of N-Guanylurea Sulfate Hydrate

Objective: To accurately quantify the dehydration enthalpy and decomposition onset.

  • Instrument Calibration (Self-Validation): Run an empty aluminum crucible baseline to subtract instrumental heat capacity drift. Calibrate the thermocouple using an Indium standard to ensure thermal events map accurately to true thermodynamic temperatures.

  • Sample Preparation: Weigh exactly 2.0 mg of N-Guanylurea sulfate hydrate into an aluminum pan. Causality: The pan must be crimped but pin-holed. A sealed pan would trap the evolved hydration water, artificially increasing the internal pressure and shifting the dehydration endotherm to a higher temperature via Le Chatelier's principle.

  • Heating Program: Purge the furnace with dry Nitrogen at 50 mL/min. Heat from 25 °C to 300 °C at a rate of 5 °C/min. Causality: A slow heating rate prevents thermal lag within the crystal lattice, ensuring the endothermic dehydration peak is fully resolved from the subsequent exothermic decomposition peak.

  • Data Analysis: Integrate the area under the first endothermic peak to calculate the enthalpy of dehydration ( ΔHdehyd​ ).

Protocol B: Metathesis Synthesis of Guanylurea Dinitramide (FOX-12)

Objective: To utilize the thermodynamic driving force of precipitation to synthesize a high-energy material.

  • Precursor Dissolution: Dissolve 10 mmol of N-Guanylurea sulfate hydrate in 50 mL of deionized water heated to 80 °C. Causality: Elevated temperatures maximize the solubility of the sulfate salt, ensuring complete ionic dissociation prior to metathesis.

  • Metathesis Reaction: Slowly add a stoichiometric equivalent (10 mmol) of Barium Dinitramide solution dropwise under continuous stirring. Causality: The immediate precipitation of BaSO4​ acts as the thermodynamic engine for the reaction, stripping sulfate ions from the solution and forcing the formation of the guanylurea dinitramide pair.

  • Filtration and Self-Validation: Filter the hot mixture through a Celite plug to remove the BaSO4​ precipitate. Self-Validation Step: Add a single drop of 0.1M BaCl2​ to a 1 mL aliquot of the clear filtrate. If the aliquot turns cloudy, unreacted sulfate remains, indicating incomplete metathesis. If it remains clear, the reaction is thermodynamically complete.

  • Crystallization: Allow the validated filtrate to cool slowly to 4 °C over 24 hours. Causality: Slow cooling minimizes the entropy of the system, promoting the formation of a highly ordered, thermodynamically stable crystal lattice of FOX-12 while excluding aqueous impurities.

References

  • Crystal structure of guanylurea sulphate hydrate. ResearchGate.
  • N-Guanylurea sulfate salt hydrate 97%. Sigma-Aldrich.
  • Low Energy Monopropellants Based on the Guanylurea Cation. Zeitschrift für anorganische und allgemeine Chemie.
  • Influence of Guanylurea Dinitramide (GUDN) on the Thermal Behaviour, Sensitivity and Ballistic Properties. Central European Journal of Energetic Materials.
  • The Effects of Surfactants and Essential Oils on Microwave−Assisted Hydrothermal Synthesis of Iron Oxides. MDPI.
  • Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550. Environmental Science & Technology - ACS Publications.

Sources

Foundational

Comprehensive Characterization and Application Workflows for N-Guanylurea Sulfate Hydrate (CAS 207300-86-5)

Introduction: Context and Significance As a Senior Application Scientist overseeing advanced analytical and synthetic workflows, I frequently encounter N-Guanylurea sulfate hydrate (CAS 207300-86-5) across diverse discip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Context and Significance

As a Senior Application Scientist overseeing advanced analytical and synthetic workflows, I frequently encounter N-Guanylurea sulfate hydrate (CAS 207300-86-5) across diverse disciplines. Originally recognized as a primary environmental transformation product of the widely prescribed antidiabetic drug metformin, this compound has evolved into a critical target for wastewater monitoring[1]. Beyond environmental science, it serves as a highly specialized synthetic intermediate in the development of β-secretase 1 (BACE1) and glycogen synthase kinase 3β (GSK-3β) inhibitors[1], and as a classical analytical reagent for the selective gravimetric separation of transition metals like nickel[2].

This technical guide synthesizes the physicochemical properties, structural mechanics, and field-proven experimental protocols associated with this unique chemical entity, ensuring that researchers can implement robust, self-validating systems in their own laboratories.

Physicochemical Profiling

Understanding the fundamental properties of N-Guanylurea sulfate hydrate is the first step in predicting its behavior in chromatographic systems and synthetic reactions. The compound is highly polar, water-soluble, and features a basic guanidino group that dictates its pH-dependent ionization.

Table 1: Quantitative Physicochemical Properties of CAS 207300-86-5

PropertyValueSource / Reference
CAS Number 207300-86-5
Chemical Name N-Guanylurea sulfate salt hydrate[3]
Molecular Formula C₄H₁₆N₈O₇S[4]
Molecular Weight 320.29 g/mol (Hydrate) / 151.13 g/mol (Anhydrous base)[4],
Melting Point 199 °C (Decomposes)
Appearance White powder
Solubility Soluble in water; Slightly soluble in PBS (0.1-1 mg/mL)[1]
SMILES O.OS(O)(=O)=O.NC(=N)NC(N)=O.NC(=N)NC(N)=O

Structural Mechanics & Pathway Dynamics

In environmental matrices, metformin undergoes microbial demethylation and hydrolysis to form guanylurea (free base), which readily forms stable sulfate salts in the presence of environmental or synthetic sulfuric acid[1].

Metformin_Pathway Metformin Metformin (N,N-dimethylbiguanide) Biodegradation Microbial Degradation Metformin->Biodegradation Demethylation & Hydrolysis Guanylurea Guanylurea (Free Base) Biodegradation->Guanylurea Sulfation Sulfuric Acid + Hydration Guanylurea->Sulfation Guanylurea_Sulfate Guanylurea Sulfate Hydrate (CAS 207300-86-5) Sulfation->Guanylurea_Sulfate Salt Formation

Fig 1. Environmental degradation pathway of metformin yielding guanylurea sulfate hydrate.

Experimental Workflows & Self-Validating Protocols

Protocol A: LC-MS/MS Quantification in Environmental Matrices

When extracting and quantifying highly polar transformation products like guanylurea, standard C18 reversed-phase columns fail to provide adequate retention. The causality of our chromatographic choice leans heavily toward Hydrophilic Interaction Liquid Chromatography (HILIC), which leverages an aqueous-enriched stationary phase layer to retain polar analytes.

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Filter 100 mL of environmental water through a 0.22 µm PES membrane to remove particulates. Causality: Prevents frit clogging and removes microbial agents that could further degrade the analyte. Immediately spike the sample with 10 ng/L of isotopically labeled Guanylurea-d4.

  • Solid Phase Extraction (SPE): Load the sample onto a Mixed-Mode Cation Exchange (MCX) cartridge pre-conditioned with methanol and water. Causality: The basic guanidino group (pKa ~ 8) is positively charged at neutral pH, ensuring strong ionic retention on the MCX sorbent while neutral interferences are washed away with methanol.

  • Elution: Elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the guanidino charge, releasing the analyte from the cation exchange sites.

  • HILIC Separation: Inject 5 µL onto a HILIC column using a gradient of acetonitrile and 10 mM ammonium formate (pH 3). Causality: The high organic mobile phase forces the polar guanylurea to partition into the water layer on the silica surface, ensuring sharp, retained peaks.

  • ESI+ MS/MS Detection: Monitor the MRM transitions in positive electrospray ionization mode.

Self-Validating Mechanism: This protocol is a closed, self-validating system. The inclusion of the Guanylurea-d4 internal standard prior to SPE behaves identically to the target analyte. If matrix effects cause ion suppression in the ESI source, or if SPE recovery drops, the internal standard signal drops proportionally. By quantifying via the response ratio (Area_Analyte / Area_IS), the method inherently corrects for these variables, validating the accuracy of every single injection.

Analytical_Workflow Sample 1. Environmental Water Sample (Spiked with IS) SPE 2. Mixed-Mode Cation Exchange (MCX) SPE (Retains basic guanidino groups) Sample->SPE HILIC 3. HILIC Chromatography (Resolves highly polar analytes) SPE->HILIC MSMS 4. ESI+ MS/MS Detection (MRM Transitions) HILIC->MSMS Data 5. Data Processing & Quantification MSMS->Data

Fig 2. Self-validating LC-MS/MS analytical workflow for guanylurea quantification.

Protocol B: Gravimetric Separation of Nickel

Guanylurea sulfate is a classical analytical reagent utilized for detecting and determining Nickel (Ni) and separating it from Cobalt (Co)[2].

Step-by-Step Methodology:

  • Sample Solubilization: Dissolve the nickel-containing sample in dilute nitric acid to ensure all metal ions are fully solubilized as free cations.

  • Reagent Addition: Add a 5% (w/v) aqueous solution of N-guanylurea sulfate hydrate.

  • Alkalinization (The Critical Step): Slowly add concentrated ammonium hydroxide until the solution reaches pH 9-10. Causality: The alkaline environment deprotonates the amidinourea ligand, activating its nitrogen and oxygen donor atoms. This allows it to act as a bidentate ligand, forming a highly stable, insoluble square-planar complex specifically with Ni(II).

  • Maturation: Heat the solution to 70°C for 30 minutes. Causality: Thermal energy promotes Ostwald ripening, where smaller precipitates dissolve and redeposit onto larger crystals, significantly improving filtration efficiency.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

Self-Validating Mechanism: To ensure the system's integrity, test the resulting filtrate by adding a few drops of dimethylglyoxime (DMG). The complete absence of a red Ni-DMG precipitate acts as an internal validation that 100% of the Nickel was successfully complexed and precipitated by the guanylurea sulfate.

Safety and Regulatory Handling

When handling N-Guanylurea sulfate hydrate, strict adherence to GHS safety protocols is required. According to safety data, the compound is classified with the signal word "Warning" and carries hazard codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Required PPE: Personnel must utilize a type N95 (US) dust mask to prevent inhalation of fine powders, alongside standard chemical safety eyeshields and nitrile gloves.

References

  • PubChem - N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 URL:[Link]

  • Chemdad - GUANYLUREA SULFATE URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Guanylurea Sulfate Impurity in Metformin Hydrochloride

Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of guanylurea, a principal degradation impurity of Metformin. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of guanylurea, a principal degradation impurity of Metformin. Due to the highly polar nature of both the active pharmaceutical ingredient (API) and its impurity, traditional reversed-phase chromatography presents significant challenges in achieving adequate retention and resolution. This guide explains the rationale behind selecting a mixed-mode chromatographic approach, which provides superior separation without the need for ion-pairing reagents. The protocol is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability testing in drug development and manufacturing environments.

Introduction and Scientific Rationale

Metformin is a first-line biguanide class oral antihyperglycemic agent used for the management of type 2 diabetes.[1] During its synthesis, storage, or biotransformation, metformin can degrade to form guanylurea.[2] The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide, guided by standards such as the United States Pharmacopeia (USP) and ICH guidelines, mandate strict control over impurities.[3][4]

The Analytical Challenge: The primary difficulty in developing an HPLC method for this purpose lies in the physicochemical properties of metformin and guanylurea. Both are highly polar, basic compounds that exhibit minimal retention on conventional C18 stationary phases, often eluting in or near the solvent front.[5][6]

The Methodological Solution: To overcome this, several strategies can be employed, including Hydrophilic Interaction Chromatography (HILIC) or the use of ion-pairing agents.[5] However, ion-pairing agents are often non-volatile and can cause irreversible column binding, making them unsuitable for mass spectrometry (MS) and potentially shortening column lifetime. This protocol utilizes a more elegant solution: mixed-mode chromatography . A column with both reversed-phase and cation-exchange characteristics (e.g., Primesep 100) can effectively retain and separate these polar analytes.[6] At an acidic pH, both metformin and guanylurea are protonated and carry a positive charge, allowing for strong interaction with the cation-exchange functional groups on the stationary phase, while the reversed-phase mechanism provides an orthogonal separation mode. This dual retention mechanism ensures robust separation from the API and other potential degradants.

Method Development and Validation Workflow

The logical progression from understanding the analytical problem to deploying a validated method is crucial for ensuring a reliable and reproducible assay. The following workflow illustrates the key stages of this process.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Deployment A Analyte Characterization (Metformin & Guanylurea) - Polarity - pKa - UV Spectra B Selection of Chromatographic Mode (Mixed-Mode Cation Exchange) A->B Informs Choice C Column & Mobile Phase Screening - Buffer Type (Phosphate) - pH (e.g., 3.0) - Organic Modifier (ACN %) B->C D Method Optimization - Flow Rate - Column Temperature - Wavelength C->D Refinement E System Suitability Testing (SST) - Resolution - Tailing - Precision D->E F ICH Q2(R1) Method Validation - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD E->F Pre-validation Check G Routine QC Analysis & Stability Studies F->G Enables

Caption: Logical workflow for HPLC method development and validation.

Detailed Application Protocol

This section provides the comprehensive protocol for instrument setup, solution preparation, and analysis.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Materials:

    • Analytical Column: Primesep 100, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode column).[2][7]

    • Volumetric flasks (Class A), pipettes (Class A), and autosampler vials.

    • Syringe filters (0.45 µm, nylon or PVDF).

  • Reagents and Standards:

    • Standards: Guanylurea Sulfate (≥97% purity), USP Metformin Hydrochloride Reference Standard.[8][9]

    • Chemicals: Acetonitrile (HPLC Grade), Monobasic Ammonium Phosphate (AR Grade), Phosphoric Acid (AR Grade), Purified Water (Milli-Q® or equivalent).

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column Primesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25mM Ammonium Phosphate Buffer (pH 3.0) (30:70, v/v)[2][4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase
Preparation of Solutions
  • Mobile Phase (25mM Ammonium Phosphate Buffer, pH 3.0):

    • Weigh and dissolve 2.88 g of Monobasic Ammonium Phosphate in 1000 mL of purified water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase is prepared by mixing 700 mL of this buffer with 300 mL of Acetonitrile. Degas before use.

  • Standard Stock Solution (Guanylurea, ~200 µg/mL):

    • Accurately weigh approximately 20 mg of Guanylurea Sulfate standard.

    • Transfer to a 100-mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Mix well.

  • Spiked Standard Solution (For Linearity & Accuracy):

    • Prepare a stock solution of Metformin HCl at 10 mg/mL in Diluent.

    • Create working-level standard solutions by spiking the Metformin solution with appropriate volumes of the Guanylurea Stock Solution to achieve concentrations across the desired range (e.g., 0.5 µg/mL to 10 µg/mL).

  • Sample Preparation (Metformin HCl Drug Substance):

    • Accurately weigh approximately 500 mg of Metformin HCl powder.

    • Transfer to a 50-mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to obtain a final concentration of 10 mg/mL.[3]

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified. A solution containing both Metformin (10 mg/mL) and Guanylurea (e.g., 5 µg/mL) is injected six times. The results must meet the criteria below.

SST ParameterAcceptance Criteria
Resolution (Metformin/Guanylurea) ≥ 2.0
Tailing Factor (Guanylurea Peak) ≤ 2.0
% RSD of Peak Area (n=6) ≤ 2.0%
% RSD of Retention Time (n=6) ≤ 1.0%

Method Validation Protocol (per ICH Q2(R1))

The developed method must be rigorously validated to prove its suitability for its intended purpose.[10][11][12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

  • Protocol: Inject the diluent (blank), a pure Metformin solution, a pure Guanylurea solution, and a spiked sample solution. The blank should show no interfering peaks at the retention time of Guanylurea.

  • Forced Degradation: Subject a Metformin HCl solution (10 mg/mL) to stress conditions to generate potential degradants.[1][13][14][15][16] The goal is to demonstrate that the Guanylurea peak is free from co-elution with other degradation products (peak purity analysis via PDA detector is recommended).

    • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.[14][16]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14][16]

    • Thermal Degradation: Dry heat at 105°C for 24 hours.[13]

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.[1][13]

Linearity
  • Protocol: Prepare at least five concentrations of Guanylurea, typically from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., if the specification is 0.1%, this range would be ~1 µg/mL to 15 µg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze a Metformin sample spiked with Guanylurea at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay):

    • Protocol: Analyze six individual preparations of a Metformin sample spiked with Guanylurea at the 100% level.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The cumulative %RSD for both sets of data should meet the predefined limit (typically ≤ 3.0%).

LOQ and LOD
  • Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness
  • Protocol: Introduce small, deliberate variations to critical method parameters and assess the impact on system suitability.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (28 °C and 32 °C).

    • Mobile Phase pH: ± 0.1 units (pH 2.9 and 3.1).

  • Acceptance Criterion: The system suitability criteria (especially resolution) must be met under all varied conditions.

Validation Summary
Validation ParameterAcceptance Criteria
Specificity No interference at Guanylurea RT; peak purity > 99%
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Repeatability (% RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 3.0%
LOQ (%RSD) ≤ 10% at S/N ≈ 10:1
Robustness System suitability passes under all conditions

Conclusion

The HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of guanylurea sulfate in metformin hydrochloride. The strategic use of a mixed-mode stationary phase successfully addresses the challenge of retaining and separating these highly polar compounds. This validated, stability-indicating method is fit for its intended purpose and can be confidently implemented in regulated quality control laboratories for routine impurity profiling and stability assessment of metformin drug substance and product.

References

  • HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column. (n.d.). AugustaChrom.
  • ICH Q2 (R1) provides guidance on validating analytical methods. (n.d.). Course Hero.
  • USP Monographs: Metformin Hydrochloride Tablets. (n.d.). USP29-NF24 - Pharmacopeia.
  • Forced Degradation Study of Different Brands of Metformin Available in India. (2018). International Journal of Engineering Research & Technology.
  • Method Development and Validation of Forced Degradation Studies of Metformin Hydrochloride by Using UV Spectroscopy. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Metformin Hydrochloride. (2025). USP.
  • USP Monographs: Metformin Hydrochloride. (n.d.). USP29-NF24.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Quality Guidelines. (n.d.). ICH.
  • Metformin Hydrochloride Tablets. (2011). USP 35.
  • Forced degradation studies of Sitagliptin Phosphate and Metformin HCl. (n.d.). ResearchGate.
  • Comparative Forced Degradation Study of Three Different Brands of Metformin HCl (500mg) Registered in Sudan. (2026). ResearchGate.
  • Metformin Hydrochloride. (n.d.). USP-NF.
  • Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. (n.d.). PMC.
  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (n.d.). PMC.
  • Development of a capillary electrophoresis–mass spectrometry method for the analysis of metformin and its transformation product guanylurea in biota. (2020). Springer.
  • A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC). (n.d.). Waters.
  • Guanylurea. (2023). SIELC Technologies.
  • How to increase retention time of a polar molecule, metformin on a C18 column? (2018). ResearchGate.
  • Typical chromatogram for the separation of Metformin. (n.d.). ResearchGate.
  • HPLC Methods for analysis of Metformin. (n.d.). HELIX Chromatography.
  • HPLC ELSD Method for Analysis of Guanylurea on Primesep 100 Column. (n.d.). SIELC Technologies.
  • HPLC Method for Analysis of Guanylurea on Primesep 100 Column. (2023). SIELC Technologies.
  • HPLC ELSD Method for Analysis of Guanylurea on Primesep 100 Column. (2023). analytics.shop.
  • N-Guanylurea 97. (n.d.). Sigma-Aldrich.
  • Rapid HPLC method for impurity profile of metformin hydrochloride in presence of its combination drugs. (n.d.). Semantic Scholar.
  • Development of a capillary electrophoresis–mass spectrometry method for the analysis of metformin and its transformation product guanylurea in biota. (2020). PMC.
  • RP-HPLC Method Development of Metformin in Pharmaceutical Dosage Form. (2015). SciSpace.

Sources

Application

Application Note: High-Purity Synthesis and Solvent-Antisolvent Recrystallization of Spherical Ammonium Dinitramide (ADN)

Audience: Energetic Materials Researchers, Chemical Engineers, and Formulation Scientists Content Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Ammonium dinitramide (ADN) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Energetic Materials Researchers, Chemical Engineers, and Formulation Scientists Content Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Ammonium dinitramide (ADN) is a highly sought-after, halogen-free green oxidizer designed to replace ammonium perchlorate (AP) in next-generation solid rocket propellants[1]. However, commercially available raw ADN typically crystallizes in a needle-like (acicular) morphology. This irregular shape drastically increases friction during compounding and reduces the maximum solid loading density in polymeric binder matrices[1].

This application note details a field-proven, two-phase methodology:

  • Potassium-Free Synthesis: The conversion of guanylurea dinitramide (GUDN / FOX-12) to crude ADN via an ion-exchange reaction with ammonium sulfate, utilizing a highly specific co-solvent system to precipitate and remove the guanylurea sulfate (GUS) byproduct[2].

  • Morphological Engineering: An ultrasound-assisted solvent-antisolvent recrystallization protocol that shifts crystal growth kinetics to produce high-purity, uniform ADN microspheres[3],[4].

Mechanistic Principles & Causality

Ion-Exchange Synthesis & GUS Precipitation

Traditionally, ADN synthesis relies on potassium dinitramide (KDN), which often leaves trace potassium impurities that alter the burning rate of propellants[4],[5]. To bypass this, GUDN is reacted directly with ammonium sulfate (AS).

The Causality of the Co-Solvent Choice: If this reaction is performed in pure water, the resulting guanylurea sulfate (GUS) byproduct forms a sticky, highly solvated mass that is exceptionally difficult to filter, leading to product loss and contamination[2]. By introducing acetone as a co-solvent, the dielectric constant of the reaction medium is significantly lowered. GUS, a highly polar divalent salt, experiences a drastic reduction in solubility and precipitates out as a dense, non-sticky solid. Meanwhile, the target ADN remains highly soluble in the water-acetone matrix, allowing for a clean, high-yield separation[2].

Ultrasound-Assisted Solvent-Antisolvent Recrystallization

Crystallization from a pure solvent typically results in slow, spiral crystal growth along specific crystallographic axes, yielding needles[3].

The Causality of Antisolvent & Ultrasound: To force spherical morphology, crude ADN is dissolved in absolute ethanol (solvent) and rapidly introduced to dichloromethane (DCM, antisolvent). The addition of DCM creates an immediate state of high supersaturation. Concurrently, the application of 70W ultrasound induces acoustic cavitation[3]. The collapse of cavitation bubbles provides localized energy that triggers massive secondary nucleation. This rapid nucleation depletes the local solute concentration, forcing the system out of the spiral growth regime and into a "rough growth" regime. The high shear forces prevent agglomeration, resulting in the formation of smooth, spherical micro-crystals[3],[6].

Visualizations of Workflows

Workflow GUDN Guanylurea Dinitramide (GUDN) Reaction Ion Exchange Reaction (40°C, Stirring) GUDN->Reaction AS Ammonium Sulfate (AS) AS->Reaction Solvent Water / Acetone Co-solvent System Solvent->Reaction Precipitation Selective Precipitation (GUS crashes out) Reaction->Precipitation Acetone lowers solubility Filtration Vacuum Filtration Precipitation->Filtration GUS Guanylurea Sulfate (GUS) Solid Waste Filtration->GUS Filter Cake CrudeADN Crude ADN Filtrate (Concentrated) Filtration->CrudeADN Filtrate

Synthesis of ADN from GUDN and selective precipitation of guanylurea sulfate.

Mechanism Sol Crude ADN in Ethanol Mix Acoustic Cavitation Sol->Mix Anti DCM Antisolvent Anti->Mix 1:50 Ratio Nuc Rapid Nucleation Mix->Nuc 70W Ultrasound Growth Rough Growth Nuc->Growth High Supersat. Sphere Spherical ADN Growth->Sphere Agglomeration

Mechanism of ultrasound-assisted solvent-antisolvent recrystallization.

Experimental Protocols

Protocol A: Synthesis of Crude ADN and GUS Removal

Self-Validation Checkpoint: The success of this protocol is visually confirmed when the reaction mixture transitions from a homogeneous solution to a thick suspension containing a granular, non-sticky precipitate.

  • Reagent Preparation: Suspend 1.0 molar equivalent of high-purity Guanylurea Dinitramide (GUDN) and 0.55 molar equivalents of Ammonium Sulfate (AS) in a reaction vessel containing distilled water[4],[2].

  • Heating & Dissolution: Heat the suspension to 40 °C under continuous mechanical stirring until the solution becomes completely homogeneous.

  • Antisolvent Addition (GUS Precipitation): Remove the heat source. Slowly add acetone (or propanol) dropwise to the mixture while maintaining stirring[2].

  • Crystallization of GUS: Allow the mixture to cool to ambient temperature. Guanylurea sulfate (GUS) will precipitate out of the solution as a distinct, easily manageable solid.

  • Filtration: Pass the mixture through a vacuum filtration setup (e.g., a Büchner funnel with Whatman filter paper). The filter cake is the GUS byproduct.

  • Concentration: Collect the filtrate (containing ADN and trace unreacted GUDN). Evaporate the solvents under reduced pressure at 40 °C.

  • Final Purification: Suspend the resulting residue in pure propanol. ADN will dissolve completely, while any residual GUDN remains undissolved. Filter the suspension and evaporate the final filtrate to dryness under vacuum for 12 hours to yield crude, high-purity ADN[4],[2].

Protocol B: Ultrasound-Assisted Recrystallization of Spherical ADN

Self-Validation Checkpoint: Particle size and morphology should be verified post-drying using a Laser Particle Size Analyzer (LPSA) and Scanning Electron Microscopy (SEM).

  • Solvent Preparation: Dissolve the crude ADN obtained from Protocol A in absolute ethanol (EN) at a concentration near its saturation point at room temperature[3].

  • Antisolvent Equilibration: In a separate, jacketed sonication vessel, equilibrate Dichloromethane (DCM) to exactly 20 °C[3]. The volume of DCM should be 50 times the volume of the ethanol used in Step 1 (1:50 ratio)[3],[4].

  • Ultrasound Initiation: Activate the ultrasonic probe/bath at a power output of 70 W[3].

  • Injection: Rapidly inject the ADN-ethanol solution into the temperature-controlled DCM under continuous sonication. An immediate cloudiness indicates rapid nucleation.

  • Maturation: Maintain sonication for 5–10 minutes to allow the rough growth regime to round the edges of the nucleated particles, forming microspheres[6].

  • Harvesting: Filter the suspension immediately to prevent Ostwald ripening. Wash the micro-crystals with a small volume of cold DCM.

  • Drying: Dry the spherical ADN crystals in a vacuum desiccator at ambient temperature to constant weight.

Quantitative Data & Optimization

Table 1: Effect of Co-Solvent System on GUS Precipitation and ADN Yield Data synthesized from patent literature and optimization studies[4],[2].

Co-Solvent SystemGUS Precipitate CharacteristicsFiltration EfficiencyADN Yield (%)
Pure WaterHighly sticky, gelatinousPoor (clogs filters)~75.0%
Water / PropanolGranular, moderate adhesionAcceptable~85.5%
Water / Acetone Non-sticky, dense crystals Excellent >91.3%

Table 2: Morphological Outcomes Based on Recrystallization Parameters Data derived from ultrasound-assisted solvent-antisolvent optimization[3],[4].

Solvent : Antisolvent RatioTemp (°C)Ultrasound Power (W)Dominant Growth MechanismResulting Morphology
1 : 3200Spiral GrowthNeedle-like / Acicular
1 : 10200Mixed GrowthIrregular Flakes
1 : 302070Rough GrowthSemi-spherical
1 : 50 20 70 Rapid Rough Growth Highly Uniform Spheres

Analytical Characterization & Quality Control

To ensure the synthesized ADN meets the stringent requirements for solid propellant formulations, the following QC panel must be executed:

  • Ion Chromatography (IC): Verify the complete removal of the guanylurea cation (Retention time ~7.9 min) and confirm the dinitramide anion peak (Retention time ~3.14 min)[5].

  • Scanning Electron Microscopy (SEM): Confirm the absence of sharp edges or needles; validate the spherical morphology[3],[6].

  • Differential Scanning Calorimetry (DSC): Confirm the melting point and thermal decomposition profile. Pure ADN typically exhibits an initial decomposition activation energy shift when properly crystallized[6],[7].

References

  • [3] Preparation and growth mechanism of micro spherical ammonium dinitramide crystal based on ultrasound-assisted solvent-antisolvent method. Ultrasonics Sonochemistry (2021).

  • [4] STUDY ON SYNTHESIS OF AMMONIUM DINITRAMIDE MICROSPHERES FROM GUANYLUREA DINITRAMIDE VIA THE SOLVENT-ANTISOLVENT RECRYSTALLIZATION METHOD. ResearchGate (2026).

  • [1] Crystallization of the energetic oxidizer salt ammonium dinitramide: Theoretical and experimental considerations. Martin-Luther-Universität Halle-Wittenberg.

  • [6] Preparation of porous ammonium dinitramide crystals and efficient catalytic decomposition of corresponding iron oxide assembled composite particles. RSC Advances.

  • [2] WO2020060451A1 - Synthesis of ammonium dinitramide (ADN). Google Patents.

  • [5] Synthesis, characterization and purity determination of ammonium dinitramide (ADN) and its precursors. Science and Technology of Energetic Materials (Japan Explosives Society).

  • [7] Process Optimization for Synthesis of Guanylurea Dinitramide (GUDN). ResearchGate.

Sources

Method

Application Note: Synthesis and Validation of N-Guanylurea Dinitramide (FOX-12) from N-Guanylurea Sulfate Hydrate

Introduction and Mechanistic Rationale The development of insensitive munitions (IM) is a critical objective in modern energetic materials research, aiming to prevent accidental detonations caused by shock, friction, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of insensitive munitions (IM) is a critical objective in modern energetic materials research, aiming to prevent accidental detonations caused by shock, friction, or thermal stimuli. N-Guanylurea dinitramide (GUDN), commonly known as FOX-12, has emerged as a premier candidate for next-generation IM propellants and explosives due to its exceptional thermal stability and low sensitivity[1].

The synthesis of FOX-12 relies heavily on the precursor N-Guanylurea sulfate hydrate (CAS: 207300-86-5). The mechanistic rationale for selecting this specific precursor lies in the unique structural properties of the guanylurea cation. When reacted with dinitramidic acid (DNA) or its ammonium salt, the guanylurea cation forms an extensive, robust hydrogen-bonding network with the highly energetic dinitramide anion[2]. This intermolecular network effectively "cages" the sensitive dinitramide group, drastically reducing its susceptibility to physical stimuli while retaining its high-energy characteristics[2]. Furthermore, the metathesis reaction exploits the low aqueous solubility of GUDN; the immediate precipitation of the product drives the reaction equilibrium forward, ensuring high yields and preventing the degradation of the unstable intermediate[3].

Reaction Pathway and Workflow

The synthesis is a two-phase process: the in situ generation of dinitramidic acid via the nitration of ammonium sulfamate, followed by a metathesis reaction with an aqueous suspension of N-guanylurea sulfate hydrate[1].

G A Ammonium Sulfamate C Dinitramidic Acid (DNA) Intermediate (-40 °C) A->C Nitration B Nitrating Acid Mixture (HNO3 / H2SO4) B->C Addition E Metathesis Reaction (Quenching at 10-15 °C) C->E Transfer D N-Guanylurea Sulfate Hydrate (Aqueous Suspension) D->E Addition F FOX-12 (GUDN) Precipitation & Filtration E->F Crystallization

Workflow for the synthesis of FOX-12 via metathesis of N-guanylurea sulfate hydrate.

Experimental Protocol: Step-by-Step Synthesis

Caution: Dinitramidic acid is a highly unstable and potentially explosive intermediate. This protocol must be executed behind a blast shield using strict temperature controls.

Phase 1: Generation of Dinitramidic Acid (DNA)

  • Acid Mixture Preparation: In a jacketed reactor equipped with a mechanical stirrer, prepare the nitrating mixture by carefully combining concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

  • Thermal Equilibration: Cool the acid mixture to exactly -40 °C using a cryogenic chiller. Causality: Dinitramidic acid is prone to rapid exothermic decomposition at elevated temperatures. Maintaining -40 °C is critical to prevent thermal runaway and ensure the stability of the intermediate[1].

  • Nitration: Slowly add ammonium sulfamate to the stirred acid mixture. Maintain the reaction at -40 °C for exactly 45 minutes[1]. Self-Validation: The reaction mixture should remain a clear, pale solution. Any sudden evolution of NO₂ gas (brown fumes) indicates thermal degradation, requiring immediate quenching and neutralization.

Phase 2: Metathesis with N-Guanylurea Sulfate Hydrate 4. Precursor Suspension: In a separate vessel, prepare an aqueous suspension of N-guanylurea sulfate hydrate[3]. 5. Quenching and Metathesis: Carefully transfer the cold nitration mixture containing DNA into the aqueous suspension of N-guanylurea sulfate hydrate under constant stirring (300 ± 25 rpm)[3]. 6. Temperature Control: Maintain the quenching temperature strictly between 10 °C and 15 °C[3]. Causality: This specific temperature window optimizes the crystallization kinetics of GUDN while preventing the decomposition of unreacted DNA that rapidly occurs at higher temperatures[3].

Phase 3: Isolation and Purification 7. Crystallization: Allow the suspension to attain ambient temperature under continuous stirring. A robust reaction will occur, turning the mixture yellow, followed by the separation of a crystalline white solid (GUDN)[3]. 8. Filtration: Filter the GUDN precipitate under vacuum. 9. Washing and Drying: Wash the crystals thoroughly with ice-cold water to remove residual acids and sulfate byproducts. Dry the purified FOX-12 in a vacuum oven at 40 ± 5 °C for 2 hours[3].

Quantitative Data and Analytical Validation

To ensure the trustworthiness of the synthesized batch, the product must be validated against established physicochemical parameters. UV-Vis spectroscopy is particularly useful for rapid purity assessment, as GUDN exhibits a distinct absorption maximum at 222 nm, corresponding to a high-energy s-s* transition[3].

Table 1: Physicochemical and Thermal Properties of Synthesized FOX-12 (GUDN)

PropertyTarget ValueAnalytical Method
Bulk Crystal Density 1.7545 g/cm³Powder X-ray Diffraction (XRD)
Heat of Formation (ΔH°f) -355 kJ/molBomb Calorimetry
Activation Energy (Ea) 277 kJ/molDifferential Scanning Calorimetry (DSC)
Ignition Temperature (Tign) 192 °CWood's Metal Bath
UV-Vis Absorption (λmax) 222 nmUV-Vis Spectrophotometry
Optimal Yield ~50%Gravimetric Analysis

(Data aggregated from standardized characterizations of GUDN[4],[3])

Conclusion

The synthesis of the insensitive munition FOX-12 utilizing N-guanylurea sulfate hydrate is a highly efficient pathway that leverages the thermodynamic stability of the guanylurea-dinitramide hydrogen-bonded network. By strictly adhering to the cryogenic nitration parameters (-40 °C) and controlled quenching (10-15 °C), researchers can reliably produce high-purity GUDN. This protocol provides a self-validating framework, ensuring that the resulting energetic material meets the rigorous safety and performance standards required for modern propellant and explosive applications.

References

  • Process Optimization For Synthesis of Guanylurea Dinitramide (GUDN) . Scribd.[Link]

  • N-Guanylurea dinitramide: Optimal synthesis process, basic properties and spectroscopic data . Journal of Military Science and Technology.[Link]

  • N-guanylurea-dinitramide: A new energetic material with low sensitivity for propellants and explosives applications . ResearchGate.[Link]

  • Low Energy Monopropellants Based on the Guanylurea Cation . at.ua.[Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Guanylurea Sulfate

Abstract This application note presents a comprehensive, step-by-step protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of guanylurea sulfate....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of guanylurea sulfate. Guanylurea is a primary degradation product and metabolite of metformin, a widely used antidiabetic drug, making its accurate quantification crucial for pharmaceutical quality control and environmental monitoring.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind each validation parameter. This method validation is structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and data integrity.[4][5][6]

Introduction: The "Why" of Method Validation

Guanylurea (N-Carbamoylguanidine) is a highly polar compound that is formed through the biotransformation or degradation of metformin.[1][2][7] Its presence in pharmaceutical formulations or environmental water samples can be an indicator of product stability and environmental contamination.[1][2][8] Therefore, a reliable and robust analytical method for its quantification is paramount.

Analytical Method Validation (AMV) is the documented process of proving that an analytical procedure is suitable for its intended purpose.[9] It is a cornerstone of quality assurance in the pharmaceutical industry, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11] The objective is to ensure that every measurement made during routine analysis is sufficiently accurate and precise to support decision-making.[9] This guide is based on the principles outlined in the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[5][12]

The validation process examines a range of performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Range: The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Detection & Quantitation Limits (DL & QL): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Proposed Analytical Method & Instrumentation

The selected method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Given guanylurea's high polarity, a mixed-mode or HILIC column is often effective.[1][13][14][15] UV detection is suitable as guanylurea has a UV absorbance maximum around 190-200 nm.[1][7]

Instrumentation & Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: Primesep 100, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode column capable of retaining polar compounds).[1][13][15][16]

  • Reference Standard: Guanylurea Sulfate (Purity ≥ 98%).[17]

  • Reagents: Acetonitrile (HPLC Grade), Sulfuric Acid (AR Grade), Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

The following conditions serve as a starting point and should be optimized during method development before validation commences.

ParameterRecommended ConditionCausality and Rationale
Mobile Phase 95% Water / 5% Acetonitrile with 0.1% Sulfuric AcidGuanylurea is highly polar; a high aqueous content is necessary for retention on a mixed-mode column. Sulfuric acid acts as an ion-pairing agent and improves peak shape.[1][13]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for a 4.6 x 150 mm column.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity fluctuations.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection λ 200 nmNear the absorbance maximum for guanylurea, providing good sensitivity.[1][13][16]
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.

The "How": Step-by-Step Validation Protocols

Before beginning validation, prepare a stock solution of Guanylurea Sulfate reference standard (e.g., 1000 µg/mL in deionized water) and perform system suitability tests to ensure the chromatographic system is performing adequately.

Specificity (Selectivity)

Objective: To demonstrate that the method can unequivocally measure guanylurea sulfate without interference from other components such as impurities, degradation products, or matrix components.

Protocol:

  • Prepare a Placebo Solution: Mix all excipients or matrix components without the guanylurea analyte.

  • Prepare a Spiked Solution: Spike the placebo solution with a known concentration of guanylurea sulfate (e.g., at the target concentration).

  • Prepare an Impurity-Spiked Solution: If potential impurities are known and available, spike the guanylurea sulfate solution with these impurities.

  • Inject and Analyze: Inject the placebo, a standard solution of guanylurea, the spiked solution, and the impurity-spiked solution.

  • Data Analysis:

    • Compare the chromatogram of the placebo with the standard. There should be no co-eluting peaks at the retention time of guanylurea.

    • In the spiked samples, the guanylurea peak should be well-resolved from all other peaks (impurities, excipients). Peak purity analysis using a PDA detector is highly recommended.

Acceptance Criteria:

  • No significant interference at the retention time of the guanylurea peak in the placebo chromatogram.

  • Resolution between the guanylurea peak and the nearest eluting peak should be > 2.0.

  • Peak purity index should be > 0.995.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare Calibration Standards: From the stock solution, prepare at least five concentration levels of guanylurea sulfate, ranging from 50% to 150% of the target assay concentration. A typical range might be 50, 75, 100, 125, and 150 µg/mL.

  • Injection: Inject each concentration level in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.999.

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • The data points should not show significant deviation from the regression line (visual inspection of residuals plot).

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
50 251,500 0.8%
75 376,800 0.5%
100 502,100 0.4%
125 628,000 0.6%
150 753,400 0.3%

| Regression Results | R² = 0.9998 | y = 5012x + 1100 |

Accuracy (Trueness)

Objective: To determine the closeness of the measured value to the true value. Accuracy is typically assessed by analyzing a sample with a known concentration and comparing the measured result to the true value.

Protocol:

  • Prepare Spiked Samples: Using a placebo or matrix solution, prepare samples spiked with guanylurea sulfate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and quantify them against a calibration curve.

  • Data Analysis: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should not exceed 2.0%.

Table 2: Example Accuracy Data

Spike Level Nominal Conc. (µg/mL) Mean Measured Conc. (n=3) Mean Recovery (%) %RSD
80% 80 79.5 99.4% 0.9%
100% 100 100.8 100.8% 0.7%

| 120% | 120 | 119.2 | 99.3% | 1.1% |

Precision

Objective: To assess the random error of the method. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol (Repeatability - Intra-assay):

  • Prepare six independent test samples at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Prepare a new set of six samples.

  • Analyze the samples and calculate the %RSD.

  • Perform a statistical comparison (e.g., F-test) of the results from both days to assess inter-day variability.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 2.0%.

Quantitation Limit (QL) and Detection Limit (DL)

Objective: To determine the lowest concentration of guanylurea that can be reliably quantified (QL) and detected (DL).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Inject a blank solution multiple times and determine the baseline noise in a region surrounding the expected retention time of guanylurea.

  • Determine Signal: Prepare and inject a series of dilute solutions of guanylurea.

  • Calculate Ratios:

    • DL: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • QL: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Confirm QL: Inject the solution at the determined QL concentration six times and confirm that the precision (%RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • DL is the concentration with S/N ≥ 3.

  • QL is the concentration with S/N ≥ 10 and acceptable precision.

Robustness

Objective: To evaluate the method's ability to remain unaffected by small, deliberate changes in chromatographic conditions. This provides an indication of its reliability during routine use.

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Prepare a standard solution of guanylurea.

  • Analyze the solution under the normal conditions and then under slightly modified conditions for each parameter (one variation at a time).

Table 3: Example Robustness Study Parameters

Parameter Normal Condition Variation 1 Variation 2
Flow Rate 1.0 mL/min 0.9 mL/min 1.1 mL/min
Column Temp. 30 °C 28 °C 32 °C

| % Acetonitrile | 5% | 4.5% | 5.5% |

Data Analysis:

  • Evaluate the effect of each change on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters must remain within the pre-defined limits for all tested variations.

  • The change in peak area should not be significant (e.g., < 2.0%).

Visualization of Workflows

Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the validation experiments.

AMV_Workflow cluster_prep Phase 1: Preparation & System Check cluster_core Phase 2: Core Validation Parameters cluster_limits Phase 3: Limits & Reliability cluster_final Phase 4: Finalization Dev Method Development & Optimization SST System Suitability Test (SST) Dev->SST Finalize Method Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec DLQL DL & QL Prec->DLQL Robust Robustness DLQL->Robust Report Validation Report Robust->Report

Caption: Logical workflow for analytical method validation.

Robustness Study Decision Tree

This diagram outlines the evaluation process for robustness testing.

Robustness_Tree Start Start Robustness Test Vary Vary One Parameter (e.g., Flow Rate ±10%) Start->Vary Analyze Analyze Sample & Acquire Data Vary->Analyze CheckSST SST Criteria Met? (Tailing, Resolution, etc.) Analyze->CheckSST Pass Parameter is Robust CheckSST->Pass Yes Fail Method is Not Robust (Re-evaluate or Control Parameter) CheckSST->Fail No Next Test Next Parameter Pass->Next

Caption: Decision tree for evaluating method robustness.

Conclusion

The analytical method described and validated in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of guanylurea sulfate. By following these detailed protocols, which are grounded in the authoritative ICH Q2(R1) guidelines, laboratories can confidently implement this method for routine quality control testing, ensuring the integrity and reliability of their analytical data. The successful completion of these validation steps confirms that the method is fit for its intended purpose.

References

  • Title: HPLC ELSD Method for Analysis of Guanylurea on Primesep 100 Column Source: SIELC Technologies URL
  • Title: Guanylurea - SIELC Technologies Source: SIELC Technologies URL
  • Title: HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column Source: SIELC Technologies URL
  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 (R1) provides guidance on validating analytical methods Source: Scribd URL: [Link]

  • Title: HPLC Method for Analysis of Guanylurea on Primesep 100 Column Source: AugustaChrom URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method for Analysis of Guanylurea on Primesep 100 Column Source: HPLC-Shop URL: [Link]

  • Title: FDA/CDER Perspectives on analytical procedure development and validation Source: CASSS URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Health Canada URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column Source: AugustaChrom URL: [Link]

  • Title: Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Central Composite Design for Optimizing Derivatization of Metformin and Guanylurea in Water Samples Detected by Gas Chromatography Source: International Journal of Environmental Science and Development URL: [Link]

  • Title: Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet Source: Waters Corporation URL: [Link]

  • Title: A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles Source: TrAC Trends in Analytical Chemistry URL: [Link]

  • Title: Journal Pre-proof - Anses Source: Anses URL: [Link]

  • Title: HPLC Method for Analysis of Guanylurea on Primesep 100 Column Source: SIELC Technologies URL: [Link]

Sources

Method

Guanylurea sulfate reference standard preparation for pharmaceutical quality control

Application Note: Preparation and Quality Control of Guanylurea Sulfate Reference Standards Mechanistic Context and Analytical Significance Guanylurea sulfate (CAS 591-01-5), also referred to as amidinourea sulfate or Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Quality Control of Guanylurea Sulfate Reference Standards

Mechanistic Context and Analytical Significance

Guanylurea sulfate (CAS 591-01-5), also referred to as amidinourea sulfate or Metformin Impurity 2, is a critical degradation product and synthetic impurity associated with the biguanide antidiabetic drug metformin[1]. In pharmaceutical quality control (QC), regulatory frameworks such as ICH Q3A/B mandate the rigorous monitoring and quantification of guanylurea to accurately evaluate the genotoxic potential and long-term stability of the active pharmaceutical ingredient (API)[2].

Because guanylurea is a highly polar molecule lacking a strong UV chromophore, analytical method validation (AMV) requires a high-purity, fully characterized reference standard[3]. The sulfate salt hydrate—typically presenting as a hemi-sulfate [H₂NC(=NH)NHCONH₂]₂·H₂SO₄—is the preferred solid-state form. It exhibits superior crystallinity, lower hygroscopicity, and higher thermal stability compared to its free base or chloride salt counterparts, making it an ideal candidate for primary reference material.

Synthesis and Purification: Causality in Reaction Design

The preparation of guanylurea sulfate relies on the acid-catalyzed hydration of cyanoguanidine (dicyandiamide).

Causality of Reagents: Sulfuric acid serves a dual mechanistic purpose in this synthesis. First, it acts as a protonating agent, activating the nitrile group of cyanoguanidine to facilitate nucleophilic attack by water. Second, it provides the sulfate counter-ion that immediately stabilizes the highly basic amidinourea intermediate, driving the equilibrium toward the irreversible formation of the guanylurea sulfate salt.

Causality of Anti-Solvent Selection: Historically, precipitating this salt from purely aqueous or water-alcohol mixtures yielded "sticky" precipitates that trapped unreacted precursors and were notoriously difficult to filter. By utilizing an acetone anti-solvent system, the dielectric constant of the medium is drastically reduced. Guanylurea sulfate is exceptionally insoluble in water-acetone mixtures. This thermodynamic shift promotes the rapid, high-yield precipitation of non-sticky, block-like crystals while retaining organic impurities in the supernatant[4][5].

Step-by-Step Preparation Protocol

Note: This protocol is designed for the generation of primary reference materials. Perform all steps in a fume hood using appropriate PPE.

Phase 1: Acid-Catalyzed Hydrolysis

  • Suspend 10.0 g of cyanoguanidine in 25 mL of deionized water in a round-bottom flask equipped with a reflux condenser.

  • Slowly add 1.05 molar equivalents of 1M H₂SO₄ dropwise while maintaining continuous stirring. (Caution: The hydration reaction is exothermic).

  • Heat the mixture to 80°C for 3–4 hours. The transition to a homogenous solution indicates the complete hydration of the nitrile group.

Phase 2: Anti-Solvent Precipitation 4. Remove the heat source and allow the reaction mixture to cool to ambient temperature. 5. Pour the aqueous mixture slowly into 400 mL of cold acetone (-20°C) under vigorous stirring. 6. Continue cooling the suspension at -20°C for 2 hours to maximize the precipitation of crude guanylurea sulfate[5]. 7. Isolate the solid via vacuum filtration. The acetone environment ensures the filter cake remains granular and easy to wash[4].

Phase 3: Recrystallization and Desiccation 8. Dissolve the crude filter cake in a minimum volume of boiling deionized water. 9. Allow the solution to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours to promote the growth of high-purity crystals. 10. Filter and dry the crystals under vacuum at 60°C to a constant weight to yield the stable anhydrous or defined hemi-sulfate hydrate form.

Workflow Visualization

G N1 Cyanoguanidine + H2SO4 N2 Acid Hydrolysis (80°C) N1->N2 Hydration N3 Acetone Anti-Solvent Precipitation N2->N3 Salt Formation N4 Recrystallization & Vacuum Drying N3->N4 Crude Isolation N5 Orthogonal QC (Mass Balance) N4->N5 Purified Crystals

Fig 1. End-to-end workflow for guanylurea sulfate reference standard synthesis and QC validation.

Quality Control: A Self-Validating Analytical System

To certify the synthesized guanylurea sulfate as a primary reference standard, the analytical protocol must operate as a self-validating system. Relying solely on chromatographic purity is a critical analytical blindspot, as it assumes all impurities possess equal UV absorptivity. Instead, a mass balance approach is mandatory to determine the absolute assay:

% Assay = (100% - % Water - % Residue on Ignition - % Residual Solvents) × % Chromatographic Purity

Orthogonal techniques must be employed to validate each variable in the mass balance equation. Titration with NaOH provides an absolute molarity check, while Karl Fischer (KF) coulometry accurately compensates for the hydration state. For trace-level environmental or pharmacokinetic profiling, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) with 0.075% formic acid serves as the gold standard for qualitative confirmation[6].

Table 1: Quantitative Quality Control Specifications for Guanylurea Sulfate

Analytical ParameterMethodology / TechniqueAcceptance CriteriaTypical Result
Appearance Visual InspectionWhite to off-white powderWhite crystalline powder
Identification FTIR SpectroscopyConforms to reference structureConforms
Water Content Karl Fischer (K.F.) Titration≤ 8.0%0.12% – 3.0%
Chromatographic Purity HPLC-UV (Ion-pairing or HILIC)≥ 99.0%> 99.5%
Absolute Assay Titration with NaOH (Dry basis)≥ 97.5%99.9%
Trace Confirmation LC-MS/MS (MRM mode)Positive identification of m/zConforms[6]

References

  • Axios Research. "Guanylurea Sulfate - CAS - 591-01-5". Axios Research Catalog. 3

  • Axios Research. "Metformin Impurities". Axios Research Catalog.1

  • SynZeal. "Metformin Impurities". SynZeal Catalog. 2

  • Sigma-Aldrich. "N-Guanylurea sulfate salt hydrate". Sigma-Aldrich Catalog.

  • Justia Patents. "Synthesis of ammonium dinitramide (ADN)". Justia Patent Database. 4

  • European Patent Office. "SYNTHESIS OF AMMONIUM DINITRAMIDE (ADN) - EP 3853174 B1". EPO. 5

  • Thermo Fisher Scientific. "Certificate of Analysis: Guanylurea sulfate, 98% synthetic". Thermo Fisher Scientific.

  • ResearchGate. "Biodegradation of metformin and its transformation product, guanylurea, by natural and exposed microbial communities". ResearchGate. 6

Sources

Application

Nitration of ammonium sulfamate with guanylurea sulfate aqueous suspension

An Application Guide to the Synthesis of Guanylurea-Dinitramide (GUDN) via the Nitration of Ammonium Sulfamate and Guanylurea Sulfate Abstract This document provides a comprehensive protocol for the synthesis of energeti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Guanylurea-Dinitramide (GUDN) via the Nitration of Ammonium Sulfamate and Guanylurea Sulfate

Abstract

This document provides a comprehensive protocol for the synthesis of energetic materials through the nitration of an aqueous suspension of ammonium sulfamate (AS) and guanylurea sulfate (GUS). This process is a hazardous, heterogeneous reaction primarily aimed at the production of high-energy materials like Guanylurea-dinitramide (GUDN). The core of the synthesis involves the use of a mixed acid nitrating agent (concentrated nitric and sulfuric acids) at sub-zero temperatures, typically -40°C, to ensure reaction control and maximize yield.[1][2][3] This guide details the underlying chemical principles, critical safety protocols, a step-by-step experimental procedure, and methods for product analysis, tailored for researchers and professionals in chemical synthesis and drug development.

Scientific Principles and Rationale

The synthesis of nitrogen-rich energetic compounds is a cornerstone of materials science. The procedure described herein focuses on the N-nitration of sulfamate and guanylurea precursors to form dinitramide structures, which are of significant interest as potential halogen-free oxidizers for propellants, offering an alternative to ammonium perchlorate.[3][4]

The Mechanism of N-Nitration

The nitration reaction is a classic example of electrophilic substitution. In this context, it is an electrophilic attack on a nitrogen atom rather than a carbon atom of an aromatic ring.

  • Formation of the Nitronium Ion (NO₂⁺): The process begins with the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][6] This is the active nitrating species.[7]

  • Electrophilic Attack: The electron-rich nitrogen atoms of ammonium sulfamate and guanylurea act as nucleophiles, attacking the nitronium ion. This forms a new N-NO₂ bond.

  • Formation of Dinitramide: The reaction proceeds to form the dinitramide group [-N(NO₂)₂], which is a key structural feature of the target energetic compound.[4] The stability of the intermediate dinitramidic acid is highly dependent on the acidity and temperature of the reaction medium.[1]

Role of Reagents
  • Ammonium Sulfamate (AS) & Guanylurea Sulfate (GUS): These are the primary substrates for the nitration. Their combined use in the reaction leads to the synthesis of Guanylurea-dinitramide (GUDN).[3]

  • Mixed Acid (HNO₃/H₂SO₄): This is the nitrating agent. Sulfuric acid serves two critical functions: it acts as a catalyst by facilitating the formation of the nitronium ion, and it acts as a dehydrating agent, removing the water produced during the reaction, which would otherwise inhibit the process.[5][8]

  • Aqueous Suspension: Using the reactants as an aqueous suspension allows for controlled addition to the reaction mixture, which is crucial for managing the reaction's exothermicity.

Critical Reaction Parameters
  • Temperature: This is the most critical parameter. The nitration of sulfamates is highly exothermic and can lead to thermal runaway and decomposition if not strictly controlled.[8][9] Studies have identified an optimal temperature of -40°C for the nitration of ammonium sulfamate to maximize yield and ensure safety.[1][2] Temperatures above this can lead to reduced yields, while lower temperatures may slow the reaction unnecessarily.

  • Reagent Stoichiometry: The molar ratio of the substrates to the nitrating acids is crucial for achieving high conversion. Process optimization studies have established specific mole ratios to maximize the formation of the desired product.[1]

  • Mixing: Efficient and continuous stirring is essential in this heterogeneous reaction to ensure proper heat and mass transfer, preventing localized overheating and side reactions.

Safety and Hazard Management

Nitration reactions are inherently hazardous and demand rigorous safety protocols. The combination of strong oxidizing acids and the synthesis of potentially explosive compounds requires meticulous planning and execution.[10]

Reagent and Product Hazards
  • Mixed Acid (HNO₃/H₂SO₄): Highly corrosive, capable of causing severe chemical burns upon contact.[10] It is a powerful oxidizing agent that can react violently with organic materials.[11]

  • Nitrogen Oxides (NOx): Toxic fumes of nitrogen oxides can be released during the reaction, which are hazardous upon inhalation.[10]

  • Energetic Products: The final products (e.g., GUDN) are energetic materials and may be sensitive to shock, friction, or heat.

  • Thermal Runaway: The reaction is highly exothermic. A failure in cooling can lead to a rapid, uncontrolled increase in temperature and pressure, posing a significant explosion risk.[9][12]

Engineering Controls and Personal Protective Equipment (PPE)
Control / PPESpecification and Rationale
Fume Hood All operations must be conducted in a certified chemical fume hood to contain and vent toxic fumes and provide a physical barrier.
Blast Shield A portable blast shield should be placed between the operator and the reaction apparatus.
Low-Temperature Bath A cryostat or a well-insulated bath with a cooling medium (e.g., dry ice/acetone) is required to maintain the reaction temperature at -40°C.
Acid-Resistant Gloves Butyl rubber or other suitable acid-resistant gloves are mandatory.
Safety Goggles & Face Shield Full-face protection is required to protect against splashes of corrosive acids.[10]
Chemical-Resistant Apron/Coat A lab coat, preferably made of a chemical-resistant material, must be worn.[11]
Emergency and Spill Management
  • Neutralizing Agents: Have a supply of a suitable neutralizing agent, such as sodium bicarbonate or calcium carbonate, readily available for acid spills.

  • Quenching Plan: The reaction should be quenched by pouring it slowly onto a large volume of crushed ice. This must be done carefully to manage the exotherm from the dilution of the strong acids.[13]

  • First Aid: Ensure immediate access to an emergency eyewash station and safety shower.[10] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[14]

Experimental Workflow and Protocols

The following diagram and protocol outline the complete process for the synthesis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Analysis prep_acid Prepare Nitrating Agent (HNO₃ + H₂SO₄) prep_susp Prepare Aqueous Suspension (AS + GUS + H₂O) cool_acid Cool Nitrating Agent to -40°C prep_acid->cool_acid Transfer run_rxn Slowly Add Suspension to Cooled Acid @ -40°C prep_susp->run_rxn Controlled Addition cool_acid->run_rxn hold_rxn Maintain at -40°C with Stirring (45-80 min) run_rxn->hold_rxn quench Quench Reaction (Pour onto Ice) hold_rxn->quench Transfer isolate Isolate Crude Product (Vacuum Filtration) quench->isolate purify Purify Product (Recrystallization) isolate->purify analyze Characterize Product (NMR, IR, MP) purify->analyze

Caption: Experimental workflow for GUDN synthesis.

Materials and Equipment
  • Reagents: Ammonium sulfamate (AS), Guanylurea sulfate (GUS), Concentrated Nitric Acid (98%), Concentrated Sulfuric Acid (98%), Deionized Water, Dry Ice, Acetone.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, thermometer/thermocouple, addition funnel, low-temperature cooling bath, Büchner funnel, vacuum flask, standard laboratory glassware.

Protocol: Step-by-Step

Step 1: Preparation of the Nitrating Agent (Mixed Acid)

  • In a fume hood and behind a blast shield, add a calculated volume of concentrated H₂SO₄ to a dry, three-neck flask equipped with a mechanical stirrer and a thermometer.

  • Begin cooling the sulfuric acid in a low-temperature bath (e.g., ice-salt).

  • Slowly and carefully , add the required amount of concentrated HNO₃ to the cold sulfuric acid dropwise via an addition funnel. The temperature must be kept below 10°C during this addition.

  • Once the addition is complete, cool the mixed acid to the target reaction temperature of -40°C.

Step 2: Preparation of the Aqueous Suspension

  • In a separate beaker, dissolve the guanylurea sulfate in deionized water with stirring.

  • Once dissolved, add the ammonium sulfamate powder to create a uniform suspension. The exact concentrations should be based on optimized molar ratios from literature.[1][3]

Step 3: The Nitration Reaction

  • Ensure the mixed acid is stable at -40 ± 1°C.

  • Begin adding the AS/GUS aqueous suspension to the vigorously stirred mixed acid at a slow, controlled rate.

  • Monitor the temperature closely. The rate of addition should be adjusted to ensure the temperature does not rise above -38°C.

  • After the addition is complete, allow the reaction to stir at -40°C for the optimized reaction time (typically 45-80 minutes) to ensure maximum conversion.[1][3]

Step 4: Quenching and Product Isolation

  • Prepare a large beaker containing a stirred slurry of crushed ice and water (at least 10 times the volume of the reaction mixture).

  • Very slowly and carefully , pour the completed reaction mixture from the flask into the ice slurry. This step is highly exothermic and must be done with caution.[13]

  • A solid product should precipitate out of the solution.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper.

Step 5: Purification and Analysis

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water).

  • Dry the purified product in a vacuum desiccator.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.[15]

Data Management and Expected Outcomes

The following table provides an example of typical reaction parameters. Researchers should consult primary literature for precise molar ratios for their specific target yield and scale.[1]

ParameterValue / ConditionRationale
Reaction Temperature -40 ± 1°COptimal for maximizing yield and preventing thermal decomposition.[2]
Reaction Time 45 - 80 minutesSufficient time for high conversion at the specified temperature.[1]
AS:HNO₃:H₂SO₄ Mole Ratio e.g., 1:16:2.7An example of an optimized ratio for a related synthesis (ADN).[1]
Quenching Medium Crushed Ice / WaterSafely dilutes the acid and precipitates the product.
Expected Yield VariableHighly dependent on precise control of all reaction parameters.

Reaction Pathway Visualization

G reactants Ammonium Sulfamate (AS) + Guanylurea Sulfate (GUS) + Mixed Acid (HNO₃/H₂SO₄) nitronium Formation of Nitronium Ion (NO₂⁺) reactants->nitronium Protonation & Dehydration attack Electrophilic Attack (N-Nitration of AS & GUS) nitronium->attack intermediate Dinitramidic Acid Intermediates attack->intermediate product Guanylurea-Dinitramide (GUDN) + H₂O + H₂SO₄ intermediate->product Neutralization/ Isolation conditions Key Conditions: -40°C Vigorous Stirring conditions->attack

Caption: Simplified reaction pathway for GUDN synthesis.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Acidic Filtrate: The acidic filtrate from the product isolation step is considered hazardous waste. It must be carefully neutralized before disposal. Slowly add a base (e.g., sodium carbonate or calcium hydroxide) to the stirred filtrate in an ice bath to control the exothermic neutralization.[16] Once neutralized (pH 6-8), it can often be disposed of down the drain with copious amounts of water, but local regulations must be followed.[16]

  • Contaminated Materials: All contaminated items (gloves, filter paper, etc.) should be collected in a designated hazardous waste container for professional disposal.[17][18]

References

  • Nitration reaction safety - YouTube. (2024). YouTube.
  • 1 NITR
  • Optimization of Ammonium Sulfamate Nitration for the Preparation of Ammonium Dinitramide. [No Source Provided].
  • Effect of nitration agent and water on thermal behavior during the nitration of sulfam
  • Optimization of Ammonium Sulfamate Nitration for the Preparation of Ammonium Dinitramide. [No Source Provided].
  • An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR - ACS Publications. (2021). ACS Publications.
  • Nitration of Substituted Aromatic Rings and R
  • nitroguanidine - Organic Syntheses Procedure. Organic Syntheses.
  • Effects of temperature on nitration of sulfamates - ResearchGate. ResearchGate.
  • nitroguanidine production process - Eureka | Patsnap. (2021). Patsnap.
  • [No Source Provided].
  • Optimization of Ammonium Sulfamate Nitration for the Preparation of Ammonium Dinitramide - ResearchGate. ResearchGate.
  • Nitric acid - Incident management - GOV.UK. (2024). GOV.UK.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021). ACS Publications.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (2025). MDPI.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. Benchchem.
  • Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics | ACS Physical Chemistry Au. (2025). ACS Publications.
  • A Process for the Manufacture of Nitroguanidine from Urea: The Amination Stage - DTIC. DTIC.
  • CA1105489A - Production of nitroguanidine from guanidine nitrate through the action of aqueous sulfuric acid - Google Patents. Google Patents.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. (2022). PMC.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [No Source Provided].
  • Nitration - Wikipedia. Wikipedia.
  • Nitrates - Standard Operating Procedure - UCSB. (2012). UCSB.
  • How to dispose of nitric acid - Lab Alley. Lab Alley.
  • Handbook of Chemical Substance Management and Waste Disposal. [No Source Provided].
  • nitration of aromatic compounds - YouTube. (2019). YouTube.
  • The system ammonium nitrate-ammonium sulfamate - PubMed. (1948). PubMed.
  • Aromatic nitration using nitroguanidine and EGDN | Request PDF - ResearchGate. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of N-Guanylurea sulfate hydrate in methanol

Introduction for the Modern Researcher Welcome to the dedicated technical support guide for N-Guanylurea sulfate hydrate. As scientists and developers, we understand that unexpected experimental results, such as poor sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for N-Guanylurea sulfate hydrate. As scientists and developers, we understand that unexpected experimental results, such as poor solubility, can be a significant roadblock. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter when attempting to dissolve N-Guanylurea sulfate hydrate in methanol. Our goal is to move beyond simple procedural steps and provide you with the underlying chemical principles and logical troubleshooting workflows to empower you to solve not just this problem, but similar challenges in the future.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the most common initial questions and provides a baseline understanding of the compound and solvent system.

FAQ 1: I'm trying to dissolve N-Guanylurea sulfate hydrate in methanol, and it's not dissolving or is only partially soluble. Is this expected?

This is a frequently encountered issue. While some chemical suppliers state that Guanylurea sulfate is "soluble in water and alcohol," this is a qualitative statement that lacks context about concentration and conditions.[1][2] In practice, N-Guanylurea sulfate hydrate exhibits limited solubility in pure methanol at room temperature.

The Scientific Reason (Expertise & Experience):

The solubility challenge arises from a mismatch in the "like dissolves like" principle, which is governed by polarity and specific intermolecular forces.

  • High Polarity and Ionic Character: N-Guanylurea sulfate hydrate is a salt. In its solid, crystalline form, it consists of protonated N-Guanylurea cations and sulfate anions held together by strong ionic bonds. It also contains water of hydration.[3] The N-Guanylurea cation itself is highly polar with multiple -NH2 and C=O groups capable of extensive hydrogen bonding.

  • Solvent Properties: Methanol (CH₃OH) is a polar protic solvent, meaning it can participate in hydrogen bonding. However, its polarity is significantly lower than water's. The presence of the non-polar methyl group (-CH₃) reduces its ability to effectively solvate and stabilize the dissociated ions (Guanylurea cation and sulfate anion) compared to water.[4]

  • Energy Barrier: For dissolution to occur, the energy released from solvent-solute interactions must overcome two main energy barriers: the lattice energy of the salt (energy holding the crystal together) and the energy required to break the hydrogen bonds between solvent molecules. Methanol's interaction with the ions may not be energetically favorable enough to fully overcome the strong crystal lattice energy.

Physicochemical Properties Summary

For reference, here is a summary of the key properties of the solute. Understanding these is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₄H₁₆N₈O₇S (as hydrate)[5]
Molecular Weight ~320.29 g/mol (as hydrate)[3]
Form White Powder / Solid
Melting Point ~199 °C (with decomposition)[6]
Known Solvents Soluble in water; stated to be soluble in alcohol. Limited solubility in organic solvents like DMSO.[1][2][7]
Insoluble in Cold water (as N-guanylurea dinitramide salt)[7]

Part 2: Advanced Troubleshooting & Methodology

If initial attempts at dissolution have failed, the following Q&A provides a logical, step-by-step workflow to systematically address the problem.

Troubleshooting Workflow Diagram

The following diagram outlines the logical flow for diagnosing and solving solubility issues.

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Solution Pathways cluster_3 Verification Start Incomplete Dissolution in Methanol Cause1 Is solubility kinetically or thermodynamically limited? Start->Cause1 Cause2 Is the solvent system optimal? Start->Cause2 Cause3 Is the compound integrity compromised? Start->Cause3 Sol1 Apply Energy: - Heat (controlled) - Sonicate Cause1->Sol1 Kinetics Sol2 Modify Solvent System: - Add Co-Solvent (e.g., Water, DMSO) - Check Solvent Purity Cause2->Sol2 Thermodynamics Sol3 Verify Compound: - Check Certificate of Analysis - Perform QC Check (e.g., HPLC) Cause3->Sol3 End Successful Dissolution (Clear Solution) Sol1->End If successful Reassess Re-evaluate Experiment (Alternative Solvent Needed) Sol1->Reassess If fails Sol2->End If successful Sol2->Reassess If fails Sol3->Start If compound is OK

Caption: A logical workflow for troubleshooting solubility.

FAQ 2: How can I increase the amount of N-Guanylurea sulfate hydrate that dissolves in methanol?

If you are facing poor solubility, the issue can be either thermodynamic (the compound is inherently not very soluble) or kinetic (the dissolution process is very slow). The following protocol addresses both possibilities.

Protocol: Systematic Solubility Enhancement

This protocol uses a multi-step approach to maximize the chances of dissolution.

Objective: To dissolve N-Guanylurea sulfate hydrate in methanol to a target concentration.

Materials:

  • N-Guanylurea sulfate hydrate powder

  • Anhydrous Methanol (HPLC grade or higher)

  • Deionized Water (18.2 MΩ·cm)

  • Dimethyl sulfoxide (DMSO, Spectroscopic grade)

  • Vortex mixer

  • Bath sonicator

  • Stir plate and magnetic stir bar

  • Water bath or heating block with temperature control

  • 0.22 µm syringe filter (PTFE or other methanol-compatible membrane)

Methodology:

  • Baseline Attempt (Room Temperature):

    • Accurately weigh the desired amount of N-Guanylurea sulfate hydrate into a clean, dry glass vial.

    • Add the calculated volume of anhydrous methanol to reach your target concentration.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Place the vial on a stir plate and stir for 30 minutes at room temperature.

    • Observation: Visually inspect for undissolved solid. If the solid remains, proceed to the next step.

  • Kinetic Enhancement (Applying Energy):

    • Place the vial from Step 1 into a bath sonicator.

    • Sonicate for 15-30 minutes. Be aware that sonication can gently heat the sample.

    • Observation: Check for dissolution. If undissolved solid persists, proceed.

    • Gently heat the solution in a water bath to 40-50°C while stirring. Caution: Do not exceed 50°C to minimize the risk of compound degradation or solvent evaporation. Maintain this for 30-60 minutes.

    • Observation: Allow the solution to cool slowly to room temperature. Note if any precipitate forms upon cooling (this indicates you have created a supersaturated solution).

  • Thermodynamic Enhancement (Co-Solvent Addition):

    • If Steps 1 and 2 fail, the system is likely thermodynamically limited. A co-solvent is needed to increase the polarity of the solvent system.

    • Prepare a fresh sample.

    • Start with a 95:5 methanol:water (v/v) mixture. The small amount of water can dramatically increase polarity and the ability to solvate ions, significantly boosting solubility for urea-like compounds.[8][9]

    • Repeat Step 1 and 2 with this new solvent mixture.

    • If solubility is still insufficient, incrementally increase the co-solvent. Try 90:10 or 80:20 methanol:water.

    • Alternative Co-Solvent: If water is incompatible with your downstream application, DMSO is an excellent polar aprotic alternative. Try a 95:5 methanol:DMSO mixture. Studies on similar compounds show high solubility in DMSO.[7]

  • Verification of Dissolution:

    • After the optimal procedure is found, a clear solution should be obtained.

    • To confirm that no microscopic particles remain, filter the solution through a 0.22 µm syringe filter. If the filter clogs or if solid is visible on the membrane, dissolution is incomplete.

FAQ 3: Could the purity of my reagents be the problem?

Absolutely. The purity of both the solute and the solvent can have a significant impact.

  • Solvent Purity: Always use high-purity, anhydrous methanol (e.g., HPLC or spectroscopic grade). Lower-grade methanol can contain significant amounts of water, which, as noted above, can alter solubility. However, it can also contain non-polar impurities that would decrease the overall polarity and hinder dissolution.

  • Compound Purity & Hydration State: The "hydrate" in N-Guanylurea sulfate hydrate means it contains a specific amount of water in its crystal structure.[3] If the material has been improperly stored in a humid environment, it may have absorbed excess water, changing its formula weight and solubility characteristics. Conversely, if stored under high vacuum or heat, it may have lost some of its water of hydration. Always refer to the Certificate of Analysis (CofA) provided by the supplier.

FAQ 4: My solution is clear, but my downstream results are inconsistent. Could the compound be degrading in methanol?

This is a valid concern, especially if heating is used during dissolution. While the N-Guanylurea structure is generally stable, prolonged exposure to heat or certain pH conditions in solution could potentially lead to hydrolysis or other reactions.

Self-Validating Protocol:

  • Prepare a Fresh Standard: Dissolve the compound in your optimized methanol-based solvent system.

  • Initial Analysis: Immediately analyze the fresh solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection (around 200 nm) is an effective method for quantifying guanylurea.[10][11]

  • Incubate and Re-analyze: Store an aliquot of the solution under your typical experimental conditions (e.g., room temperature for 24 hours, or 4°C for 7 days).

  • Compare Results: Re-analyze the stored sample. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

FAQ 5: Methanol is simply not working for my required concentration. What are the best alternative solvents?

If you have exhausted the troubleshooting steps with methanol, it may not be a suitable solvent for your needs. Based on the chemical structure and available data on similar compounds, here are recommended alternatives.

SolventClassRationale for UsePotential Downsides
Water Polar ProticHighest polarity and hydrogen bonding capacity. Likely to provide the highest solubility for this salt.[12]May be incompatible with certain organic reactions or cell-based assays.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solvent for highly polar, difficult-to-dissolve compounds.[7]High boiling point, difficult to remove. Can be toxic to cells at higher concentrations.
N,N-Dimethylformamide (DMF) Polar AproticSimilar properties to DMSO, also a very strong solvent.High boiling point, toxic.
Acetonitrile/Water Mixtures Polar Protic/Aprotic MixUsed as a mobile phase for HPLC analysis of guanylurea, indicating solubility.[10][12]Acetonitrile itself is less polar than methanol; water is required.

Part 3: Final Recommendations & References

  • Start with the End in Mind: Before beginning dissolution, confirm that your chosen solvent (and any co-solvents) are compatible with your downstream application.

  • Trust but Verify: Do not assume a "clear" solution is fully dissolved or stable. When in doubt, perform a quick filtration and stability check.

  • Document Everything: Keep detailed notes of your dissolution procedure (solvents, volumes, temperatures, times). This will be invaluable for ensuring reproducibility.

This guide provides a comprehensive framework for addressing solubility issues with N-Guanylurea sulfate hydrate. By understanding the underlying chemical principles and applying a systematic troubleshooting approach, you can efficiently overcome these challenges and proceed with your research.

References

  • ChemWhat. (n.d.). N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1. Retrieved from [Link]

  • LabAlley. (2025, July 17). Urea Solubility in Ethanol: A Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-Guanylurea sulfate hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Silva, A. P., de Carvalho, N. D., Franco Jr, M. R., & Malagoni, R. A. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 143-152. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the solubility of urea in ethanol for different conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2025, July 12). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Solubility of Urea in Water-Alcohol Mixtures. Retrieved from [Link]

  • AugustaChrom. (n.d.). HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column. Retrieved from [Link]

  • Posselt, M., et al. (2019). Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario). Environmental Sciences Europe, 31(1), 51. Retrieved from [Link]

  • LookChem. (n.d.). GUANYLUREA SULFATE wiki. Retrieved from [Link]

  • Journal Pre-proof - Anses. (2023, November 16). A review of analytical methods for selected emerging compounds. Retrieved from [Link]

  • ResearchGate. (2015, January 13). Solubility of N-Guanylurea Dinitramide in Binary Solvent Mixtures. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Guanylurea Sulfate (GUS) Purification &amp; Removal

Welcome to the Technical Support Center for Guanylurea Sulfate purification. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Guanylurea Sulfate purification. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful removal of unreacted guanylurea sulfate (CAS: 5338-16-9 or 591-01-5) requires a fundamental understanding of its thermodynamic solubility and ionization behavior. Whether you are scaling up the synthesis of energetic materials (like ammonium dinitramide), isolating pharmaceutical intermediates, or quantifying trace environmental degradation products, the troubleshooting guides and protocols below are engineered as self-validating systems to ensure high-yield, high-purity results.

Part 1: Troubleshooting Guide & FAQs

Q: Why is unreacted guanylurea sulfate (GUS) so difficult to separate from aqueous reaction mixtures? A: Guanylurea sulfate is a highly polar, ionic salt that exhibits high solubility in water but limited solubility in organic solvents[1]. In aqueous synthesis routes—such as the production of ammonium dinitramide (ADN) from guanylurea dinitramide (GUDN)—both the target product and the GUS byproduct remain completely dissolved in the aqueous phase[2]. Standard liquid-liquid extraction fails because GUS heavily partitions into the aqueous layer, necessitating advanced precipitation techniques.

Q: We are using a water-alcohol mixture to precipitate GUS, but the resulting solid is sticky and clogs our filters. How can we resolve this? A: The stickiness is a known morphological issue when using alcohols (like propanol) as antisolvents for GUS. Alcohols can form hydrogen bonds with the sulfate and guanylurea ions, leading to a solvated, gel-like precipitate. To resolve this, switch your antisolvent to cold acetone[2]. Acetone lacks hydrogen-bond donating capacity and sharply lowers the dielectric constant of the solution. This forces GUS to crash out as a stable, non-sticky, highly crystalline precipitate that is easily removed via vacuum filtration[3].

Q: For analytical quantification of trace guanylurea in biological or environmental samples, how do we remove matrix interferences without losing our analyte? A: Direct extraction often leads to severe ion suppression in mass spectrometry due to co-eluting matrix components. You must utilize Solid Phase Extraction (SPE) prior to analysis. Specifically, use a Weak Cation Exchange (WCX) resin. Guanylurea is a strong base; if you use a Strong Cation Exchange (SCX) resin, the analyte will bind irreversibly to the strongly acidic sulfonic groups. A WCX resin captures the basic guanylurea at a neutral pH, allowing you to wash away neutral/acidic interferences, and then releases the analyte when eluted with an acidic solvent that neutralizes the resin's carboxylate groups.

Part 2: Quantitative Data & Method Comparison

To optimize your purification strategy, reference the physicochemical data and empirical yield comparisons below.

Table 1: Physicochemical Properties & Solubility Profile of Guanylurea Sulfate

PropertyValueImpact on Purification Strategy
Melting Point 190 - 195 °C (dec.)[4]Indicates high thermal stability but degrades upon melting; avoid thermal distillation of the salt.
Water Solubility Highly SolubleComplicates aqueous extraction; necessitates the use of a strong antisolvent.
Alcohol Solubility Slightly SolubleAlcohols act as weak antisolvents but yield sticky, difficult-to-filter precipitates.
Acetone Solubility Insoluble[2]Ideal antisolvent; drives rapid, crystalline precipitation and improves downstream filtration.

Table 2: Comparison of Antisolvent Precipitation Methods for GUS Removal

Antisolvent SystemOperating TemperaturePrecipitate MorphologyTarget Product Yield (e.g., ADN)
Water-Propanol Room TemperatureSticky, gel-likeModerate
Cold Acetone -78 °C to 0 °CNon-sticky, crystallineHigh (~79.5% - 89.0%)[2]

Part 3: Process Visualization

The following diagram illustrates the logical workflow and phase transitions during the preparative-scale removal of guanylurea sulfate using the solvent-antisolvent method.

GUS_Purification A Aqueous Reaction Mixture (Contains GUS & Target Product) B Thermal Homogenization (Heat to 85°C) A->B C Antisolvent Quenching (Cold Acetone, -78°C to 0°C) B->C Disrupts hydration shell D GUS Precipitation (Solid Phase) C->D Lowers dielectric constant E Vacuum Filtration D->E F GUS Filter Cake (Discard / Recycle) E->F Retains insoluble GUS G Purified Filtrate (Target Product) E->G Soluble product passes

Workflow for the solvent-antisolvent precipitation and filtration of guanylurea sulfate.

Part 4: Verified Experimental Protocols

Protocol A: Preparative-Scale Removal of GUS via Acetone Antisolvent Precipitation

Context: Scalable removal of GUS during the synthesis of energetic materials or pharmaceutical intermediates.

  • Homogenization: Heat the aqueous reaction mixture containing unreacted guanylurea sulfate and the target product to approximately 85 °C under continuous stirring until a fully homogenous solution is visually confirmed[2].

  • Antisolvent Preparation: Prepare a volume of acetone equal to 4–10 times the aqueous reaction volume. Chill the acetone to between -78 °C and 0 °C using a dry ice/acetone bath or a commercial chiller[2].

  • Quenching (Precipitation): Slowly pour the hot homogenous aqueous solution into the cold acetone under vigorous agitation.

    • Mechanistic Causality: The sudden drop in temperature combined with the low dielectric constant of acetone induces rapid supersaturation, breaking the hydration shell of the sulfate ions and forcing GUS to precipitate as a non-sticky solid[2][3].

  • Thermal Equilibration: Continue cooling the suspension until the internal temperature stabilizes at approximately -20 °C to 10 °C to maximize the precipitation yield[2].

  • Filtration: Pass the cold suspension through a pre-cooled Büchner funnel or sintered glass filter. The solid filter cake retained is the unreacted GUS.

  • Recovery: Concentrate the purified filtrate (containing your target product) to dryness under reduced pressure[2].

Protocol B: Analytical-Scale SPE Clean-up for Guanylurea (Biota/Wastewater)

Context: Removing matrix interferences for CE-MS or LC-MS quantification.

  • Sample Extraction: Homogenize 100 mg of the biological/environmental sample. Add 450 μL of methanol (MeOH) and appropriate internal standards. Vortex for 30 seconds and extract under sonication for 15 minutes.

  • Centrifugation: Centrifuge the crude extract at 13,000 × g for 15 minutes. Collect the supernatant.

  • SPE Conditioning: Condition a Weak Cation Exchange (WCX) SPE cartridge (e.g., Strata-X-CW, 30 mg) with 1 mL of MeOH followed by 1 mL of MS-grade water.

  • Loading: Load the supernatant onto the conditioned WCX cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of MeOH to elute neutral and acidic matrix interferences.

    • Mechanistic Causality: The strongly basic guanylurea remains ionically bound to the deprotonated carboxylate groups of the WCX resin.

  • Elution: Elute the purified guanylurea using 1 mL of 2–5% formic acid in MeOH.

    • Mechanistic Causality: The acidic eluent protonates the WCX resin, breaking the ionic bond and releasing the target analyte.

  • Analysis: Filter the final eluate through a 45-μm PTFE filter prior to injection into the CE-MS or LC-MS system.

References

  • WO2020060451A1 - Synthesis of ammonium dinitramide (adn)
  • SYNTHESIS OF AMMONIUM DINITRAMIDE (ADN) - EP 3853174 B1 European Patent Office URL: [Link]

  • Development of a capillary electrophoresis–mass spectrometry method for the analysis of metformin and its transformation product guanylurea in biota National Institutes of Health (PMC) URL: [Link]

Sources

Troubleshooting

Minimizing contamination in ammonium dinitramide synthesis from guanylurea sulfate

Welcome to the technical support resource for the synthesis of Ammonium Dinitramide (ADN). This guide is designed for researchers and chemical development professionals focused on producing high-purity ADN from guanylure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of Ammonium Dinitramide (ADN). This guide is designed for researchers and chemical development professionals focused on producing high-purity ADN from guanylurea dinitramide (GUDN) and ammonium sulfate. Our goal is to provide actionable, in-depth solutions to common challenges, with a core focus on minimizing contamination and maximizing yield and product stability.

Introduction: The Criticality of Purity in ADN Synthesis

Ammonium dinitramide (ADN), NH₄N(NO₂)₂, is a high-performance, chlorine-free oxidizer with significant potential as an environmentally-friendly replacement for ammonium perchlorate (AP) in solid propellants.[1][2][3][4] Its advantages include a higher specific impulse, high density, and a favorable oxygen balance.[2][4] However, the performance and safety of ADN are intrinsically linked to its purity. Contaminants, such as unreacted precursors, synthesis byproducts, or degradation products, can adversely affect its thermal stability, energetic performance, and long-term viability.[2][5]

This guide specifically addresses the synthesis route involving the ion exchange reaction between guanylurea dinitramide (GUDN) and ammonium sulfate (AS), which yields ADN and the byproduct guanylurea sulfate (GUS). A primary challenge in this process is the efficient separation of the desired ADN from the GUS byproduct.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ADN. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My ADN yield is significantly lower than expected. What are the probable causes and how can I fix this?

Answer:

Low yield is a common issue that can typically be traced back to incomplete reaction equilibrium or suboptimal separation.

Causality: The reaction between guanylurea dinitramide (GUDN) and ammonium sulfate (AS) is a reversible ion exchange process.

GUDN + AS ⇌ ADN + GUS

The accumulation of dissolved guanylurea sulfate (GUS) in the reaction medium can slow the reaction rate and even drive the equilibrium backward, preventing the complete conversion of GUDN to ADN.[6]

Corrective Actions:

  • Introduce a Co-Solvent: The most effective strategy is to add acetone to the aqueous reaction mixture.[6][7][8] GUS is poorly soluble in an acetone-water solution and will precipitate out.[6][7][8] This removal of a product from the solution drives the reaction forward towards completion, in accordance with Le Châtelier's principle, and can enable yields approaching 90%.[6]

  • Optimize Reaction Temperature: While room temperature can be used, heating the reaction mixture (up to the boiling point of the solution) increases the solubility of the GUDN reactant, allowing for a more concentrated reaction and potentially improving the overall throughput.[6][7] However, be mindful of ADN's thermal sensitivity at elevated temperatures for extended periods.

  • Ensure Efficient GUS Precipitation: After the reaction, quenching the solution by cooling or adding cold acetone can further increase the precipitation of GUS, ensuring its maximum removal before ADN isolation.[6]

Question 2: The guanylurea sulfate (GUS) byproduct is forming a sticky precipitate that is very difficult to filter. How can I improve its handling?

Answer:

The physical nature of the GUS precipitate is highly dependent on the solvent system used.

Causality: When the ion exchange reaction is performed in water or a water-alcohol solution, the resulting GUS often precipitates as a tacky, difficult-to-handle solid.[6][8] This complicates the filtration process, which is a critical step for separating the solid byproduct from the ADN-containing filtrate.

Corrective Action:

  • Utilize an Acetone-Water Solvent System: Performing the reaction in a mixture of water and acetone is the recommended solution. The GUS precipitate formed in this medium is less sticky and easier to manage, facilitating a clean and efficient filtration.[6][8]

Question 3: My final ADN product shows poor thermal stability in DSC/TGA analysis. What is causing this instability?

Answer:

The thermal stability of ADN is highly sensitive to impurities, particularly acidic residues and certain byproducts. ADN typically begins to decompose exothermically above 140°C.[9][10]

Causality:

  • Acidic Impurities: Residual acids from precursor synthesis can catalyze the decomposition of ADN.[2] The decomposition mechanism can be autocatalytic, accelerated by generated species like HNO₃.[2]

  • Ammonium Nitrate (AN) Contamination: AN is a common byproduct of ADN decomposition.[9][10] Its presence indicates that some degradation has already occurred.

  • Other Ionic Impurities: The presence of nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, which can be detected by ion chromatography, are indicators of contamination from side reactions or degradation.[5]

Corrective Actions:

  • Thorough Purification: Ensure the final product is rigorously purified. After isolating the crude ADN from the filtrate (e.g., by evaporating the solvent), suspend the residue in a solvent like 2-propanol or acetone. ADN is soluble in these solvents, while any unreacted GUDN is not and can be filtered off.[6][7]

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent like n-butanol is an effective final step.[11]

  • Advanced Purification: For applications requiring the highest purity, advanced techniques like nanofiltration can be employed to effectively remove inorganic salts and other impurities, achieving purities of up to 99.8%.[12][13]

Question 4: My analytical results (HPLC/IC) show extra peaks. How do I identify and eliminate these contaminants?

Answer:

Unexpected peaks in your chromatogram point to impurities that were not removed during workup and purification.

Causality: The identity of the contaminant depends on the synthesis route and purification efficiency. Common impurities include:

  • Unreacted GUDN: Can be carried over if the reaction did not go to completion.

  • Guanylurea Sulfate (GUS): If not fully precipitated and filtered, it can contaminate the product.

  • Nitrate and Nitrite: Anionic impurities that are common byproducts.[5]

  • Ammonium Sulfate: Unreacted starting material.

Corrective Actions & Identification:

  • Analytical Identification: Use analytical standards to confirm the identity of the impurity peaks. Ion chromatography (IC) is excellent for quantifying anionic impurities like nitrate, nitrite, and sulfate.[1][5][14] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of ADN and quantify organic impurities like GUDN.[15]

  • Review the Purification Protocol:

    • Was the precipitation of GUS complete? Consider adjusting the acetone/water ratio or the quenching temperature.

    • Was the washing step effective? Ensure the filtered GUS is washed to recover any trapped ADN.

    • Was the final purification step (e.g., suspension in 2-propanol) performed correctly to remove unreacted GUDN?[6]

  • Implement Recrystallization: If simple washing and separation steps are insufficient, a final recrystallization step is necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of guanylurea sulfate in this synthesis?

A1: In the context of synthesizing ADN from GUDN and ammonium sulfate, guanylurea sulfate (GUS) is the primary byproduct , not a reactant. The goal is to maximize its precipitation and removal from the reaction mixture to drive the synthesis of ADN to completion and to isolate pure ADN.[6][7]

Q2: Why is strict temperature control important, especially during the nitration steps for precursor synthesis?

A2: The nitration reactions to produce precursors for GUDN (often starting from ammonium sulfamate) are highly exothermic and involve unstable intermediates.[16][17] Maintaining very low temperatures, typically between -30°C and -50°C, is critical to prevent runaway reactions and decomposition of the desired dinitramide intermediate.[17][18] For example, the optimal temperature for the nitration of ammonium sulfamate is around -40°C.[18]

Q3: What are the best analytical techniques to confirm the purity of my final ADN product?

A3: A multi-technique approach is recommended:

  • Chromatography (HPLC & IC): HPLC is used for quantifying ADN and organic impurities,[15] while Ion Chromatography is essential for detecting anionic impurities like sulfate, nitrate, and nitrite.[1][5][14]

  • Spectroscopy (FTIR & UV-Vis): FTIR provides a molecular fingerprint to confirm the identity of the dinitramide and ammonium ions.[5] UV-Visible spectroscopy can be used for quantitative analysis, as ADN has characteristic absorption peaks.[5]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is crucial for assessing thermal stability by determining the onset of decomposition.[2][19]

Q4: What are the most critical safety precautions when synthesizing ADN?

A4: The synthesis of ADN involves energetic materials and hazardous reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All procedures involving corrosive acids and solvents must be performed in a certified chemical fume hood.[16]

  • Temperature Control: The nitration step is highly exothermic; strict temperature control is mandatory to prevent runaway reactions.[16]

  • Handling Energetic Materials: ADN and its precursors can be sensitive to shock and friction. Handle with care and avoid generating static electricity. Synthesize only small quantities as needed.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of ADN from GUDN

This protocol is adapted from methodologies emphasizing high yield through byproduct precipitation.[6][7]

  • Reaction Setup: In a reaction vessel, combine guanylurea dinitramide (GUDN) and ammonium sulfate in a molar ratio of approximately 1:1.

  • Solvent Addition: Add a solvent mixture of water and acetone. The acetone is crucial for precipitating the guanylurea sulfate (GUS) byproduct.[7][8]

  • Reaction Conditions: The reaction can be run at room temperature or heated to increase the solubility of GUDN.[6] Stir the mixture vigorously.

  • Precipitation and Filtration: As the reaction proceeds, GUS will precipitate. The reaction can be driven to completion by allowing it to stir for several hours. To maximize precipitation, the mixture can be cooled.

  • Isolation of Filtrate: Filter the mixture to remove the solid GUS precipitate. The GUS should be a manageable, non-sticky solid.[6] The filtrate now contains the dissolved ADN.

  • ADN Isolation: Concentrate the filtrate by removing the water and acetone via rotary evaporation under reduced pressure. The resulting residue is crude ADN.

  • Final Purification: Suspend the crude residue in 2-propanol. ADN will dissolve, while any insoluble impurities (like unreacted GUDN) can be removed by a final filtration.[6] Evaporate the 2-propanol to yield pure ADN.

Data Summary: Purity Analysis Techniques
Analytical TechniquePurposeCommon Contaminants DetectedReference
Ion Chromatography (IC) Quantify anionic impuritiesSO₄²⁻, NO₃⁻, NO₂⁻[1][5][14]
HPLC Determine ADN purity and quantify organic impuritiesUnreacted GUDN[15]
FTIR Spectroscopy Confirm chemical identityPresence of characteristic N-N and N-O bonds[5]
DSC/TGA Assess thermal stability and decomposition onsetN/A (Measures property, not identity)[2][19]

Visualized Workflows

ADN Synthesis and Purification Workflow

cluster_0 Step 1: Ion Exchange Reaction cluster_1 Step 2: Byproduct Separation cluster_2 Step 3: ADN Isolation & Purification GUDN Guanylurea Dinitramide (GUDN) Reactor Reaction Vessel (Stirring, Optional Heat) GUDN->Reactor AS Ammonium Sulfate (AS) AS->Reactor Solvent Water + Acetone Solvent->Reactor Filtration Filtration Reactor->Filtration GUS Guanylurea Sulfate (GUS) (Precipitate) Filtration->GUS Solid Filtrate Filtrate (ADN in Solution) Filtration->Filtrate Liquid Evaporation Solvent Evaporation Filtrate->Evaporation CrudeADN Crude ADN Residue Evaporation->CrudeADN Suspension Suspend in 2-Propanol CrudeADN->Suspension FinalFilt Final Filtration Suspension->FinalFilt Impurity Insoluble Impurities (e.g., GUDN) FinalFilt->Impurity Solid PureADN_sol Pure ADN in 2-Propanol FinalFilt->PureADN_sol Liquid FinalEvap Final Evaporation PureADN_sol->FinalEvap PureADN High-Purity ADN FinalEvap->PureADN

Caption: Workflow for ADN synthesis, emphasizing byproduct precipitation.

Troubleshooting Logic for Low ADN Purity

Start Low Purity Detected (e.g., by HPLC/IC) CheckIC IC shows high SO₄²⁻, NO₃⁻, or NO₂⁻? Start->CheckIC CheckHPLC HPLC shows residual GUDN peak? Start->CheckHPLC CheckThermal DSC shows low decomposition temp? Start->CheckThermal CheckIC->CheckHPLC No ImproveWash Improve GUS washing. Consider recrystallization. CheckIC->ImproveWash Yes CheckHPLC->CheckThermal No ImproveReaction Increase reaction time or optimize acetone/water ratio to precipitate more GUS. CheckHPLC->ImproveReaction If GUDN is high, reaction may be incomplete ImprovePurification Ensure efficient suspension/ filtration step with 2-propanol to remove GUDN. CheckHPLC->ImprovePurification Yes CheckAcidity Product may have acidic residues. Recrystallize to remove trace impurities. CheckThermal->CheckAcidity Yes ImproveReaction->ImprovePurification

Caption: Diagnostic flowchart for addressing ADN purity issues.

References

  • Optimization of Ammonium Sulfamate Nitration for the Preparation of Ammonium Dinitramide. (n.d.). Google Scholar.
  • New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN). (2023). RSC Advances.
  • Synthesis of ammonium dinitramide (adn). (2020).
  • Optimization of Ammonium Sulfamate Nitration for the Preparation of Ammonium Dinitramide. (n.d.).
  • Synthesis, characterization and purity determination of ammonium dinitramide (ADN) and its precursors. (n.d.). J-STAGE.
  • Enhancing the Thermal Stability of Ammonium Dinitramide: The Role of Stabilizers in Decomposition Kinetics. (2025). Taylor & Francis Online.
  • Ammonium Dinitramide: Kinetics and Mechanism of Thermal Decomposition. (1997).
  • Research on optimizing the synthesis of ammonium dinitramide. (2022). Vietnam Journal of Science and Technology.
  • Synthesis of ammonium dinitramide (ADN). (2024).
  • Analytical Precision: Unveiling Ammonium Dinitramide's Structure and Purity. (2026). AzoM.
  • Safety of Ammonium Dinitramide Synthesis vs. Size of a Commercial Production Scale. (n.d.).
  • New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN). (2023).
  • Research on optimizing the synthesis of ammonium dinitramide. (n.d.). OUCI.
  • Research progress on the catalytic and thermal decomposition of ammonium dinitramide (ADN). (2024). RSC Publishing.
  • Research on optimizing the synthesis of ammonium dinitramide. (2022).
  • SYNTHESIS OF AMMONIUM DINITRAMIDE (ADN). (2022).
  • Ammonium dinitramide. (2025). Sciencemadness Wiki.
  • Determination of the purity of ammonium dinitramide by RP-HPLC. (n.d.).
  • Research progress on the catalytic and thermal decomposition of ammonium dinitramide (ADN). (2024).
  • Analysis of anionic impurities in ammonium dinitramide (ADN), Part I. (2006). Taylor & Francis Online.
  • Application Note: Synthesis of Ammonium Dinitramide (ADN)
  • Process Optimization for Synthesis of Guanylurea Dinitramide (GUDN). (n.d.).

Sources

Optimization

Optimizing solvent-antisolvent volume ratios for guanylurea sulfate precipitation

Welcome to the Technical Support Center for Guanylurea Sulfate Crystallization . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemical engineers, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Guanylurea Sulfate Crystallization . As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemical engineers, and drug development professionals troubleshoot and optimize the solvent-antisolvent precipitation of guanylurea sulfate (GUS).

Guanylurea sulfate ( C4​H14​N8​O6​S ) is a highly polar compound that is[1],[2]. Because of its solubility profile, solvent-antisolvent crystallization is the industry standard for its purification and recovery. However, improper control of the solvent-to-antisolvent volume ratio can lead to catastrophic process failures, such as "oiling out" or the formation of unfilterable, sticky masses.

This guide provides field-proven methodologies, mechanistic explanations for every protocol step, and targeted troubleshooting FAQs to ensure your crystallization process is a self-validating, high-yield system.

Process Workflow & Mechanistic Logic

The fundamental principle of antisolvent crystallization relies on manipulating the dielectric constant of the solvent matrix. By introducing a miscible antisolvent (e.g., acetone) into the primary solvent (water), the solubility of the polar guanylurea sulfate drops exponentially, generating the supersaturation required for nucleation and crystal growth.

Workflow A 1. Dissolution (Water, 50°C) B 2. Equilibration (Cool to 25°C) A->B C 3. Antisolvent Addition B->C D 4. Nucleation & Ripening C->D E 5. Filtration & Recovery D->E

Fig 1: Step-by-step workflow of guanylurea sulfate solvent-antisolvent crystallization.

Standard Operating Protocol: Optimized GUS Precipitation

To ensure reproducibility, every step in this protocol is designed with a built-in mechanistic safeguard.

Step 1: Aqueous Dissolution

  • Action: Dissolve crude guanylurea sulfate in deionized water at a concentration of 0.15–0.20 g/mL. Heat the mixture to 50 °C under continuous agitation (300 rpm) until complete dissolution is achieved.

  • Mechanistic Causality: Heating ensures the complete dissolution of the solute and destroys any "ghost nuclei" (residual ordered solute clusters). This resets the thermal history of the solution, ensuring that subsequent nucleation is driven entirely by the antisolvent addition rather than uncontrolled seeding.

Step 2: Thermal Equilibration

  • Action: Cool the solution gradually (e.g., 0.5 °C/min) to a baseline temperature of 20–25 °C.

  • Mechanistic Causality: Establishing a stable, near-saturated baseline at room temperature prevents premature thermal nucleation. It decouples cooling crystallization from antisolvent crystallization, allowing you to isolate the volume ratio as the sole variable driving supersaturation.

Step 3: Controlled Antisolvent Dosing (The Critical Step)

  • Action: Using a programmable syringe pump, dose pre-cooled acetone (0 °C) directly into the bulk solution (submerged feed) at a rate of 2–5 mL/min until a 1:3 to 1:5 (Water:Acetone) volume ratio is reached.

  • Mechanistic Causality: Acetone is chosen because [3]. Submerging the feed tube prevents localized supersaturation spikes at the gas-liquid interface, which can cause amorphous precipitation.

Step 4: Isothermal Aging (Ostwald Ripening)

  • Action: Maintain the final suspension under agitation at 20–25 °C for 1 to 2 hours.

  • Mechanistic Causality: This hold time allows the system to relieve residual supersaturation. Through Ostwald ripening, smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, narrowing the particle size distribution and drastically improving downstream filterability.

Step 5: Vacuum Isolation

  • Action: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of pure, cold acetone, then dry under reduced pressure at 40 °C.

  • Mechanistic Causality: Washing with pure antisolvent flushes out residual mother liquor containing impurities without dissolving the product.[3], ensuring rapid and complete drying.

Quantitative Data: Effect of Volume Ratios

The ratio of solvent to antisolvent is the master dial for your crystallization thermodynamics. While [4], pushing this ratio too far compromises particle morphology and purity[5].

Table 1: Optimization of Water:Acetone Volume Ratios for GUS Precipitation

Water:Acetone Ratio (v/v)Supersaturation LevelYield (%)Crystal MorphologyFiltration EfficiencyPurity (%)
1:1 Low45.2Large, well-defined blocksExcellent>99.0
1:3 Optimal82.5Uniform crystalline blocksHigh>98.5
1:5 Optimal94.1Fine needles and blocksMedium97.2
1:10 Excessive98.3Amorphous / Oiling outPoor (Sticky)<90.0

Note: Data represents generalized baseline metrics for room-temperature precipitation. Yields and purities will scale depending on the initial impurity profile of the crude material.

Logic Root Solvent:Antisolvent Volume Ratio Low < 1:2 Ratio Low Supersaturation Root->Low Opt 1:3 to 1:5 Ratio Optimal Supersaturation Root->Opt High > 1:5 Ratio Excess Supersaturation Root->High LowRes Low Yield, Large Crystals Low->LowRes OptRes High Yield, Filterable Crystals Opt->OptRes HighRes Oiling Out, Sticky Precipitate High->HighRes

Fig 2: Thermodynamic and morphological outcomes based on solvent-antisolvent volume ratios.

Troubleshooting Guides & FAQs

Q1: My guanylurea sulfate is precipitating as a sticky, unfilterable paste instead of discrete crystals. What is happening? A1: You are experiencing "oiling out" (liquid-liquid phase separation).[6]. Instead of forming a solid crystal lattice, the solute separates as a dense, solute-rich liquid phase that eventually hardens into an amorphous, sticky mass.

  • Solution: Reduce your antisolvent addition rate and ensure your final Water:Acetone ratio does not exceed 1:5. Additionally, verify that your agitation is sufficient (e.g., >300 rpm) to prevent localized pooling of the antisolvent.

Q2: I am currently using ethanol/propanol as my antisolvent. Should I switch to acetone? A2: Yes. While guanylurea sulfate is relatively insoluble in both alcohols and ketones,[3]. Furthermore, [3], which drastically simplifies the drying process and solvent recovery operations.

Q3: How can I prevent premature crystallization on the walls of my reactor or addition funnel? A3: Premature crystallization on reactor walls is caused by localized zones of high supersaturation where the antisolvent first contacts the solution.

  • Solution: Do not drip the antisolvent down the walls of the vessel. Instead, use a dip-tube to introduce the antisolvent directly into the high-shear zone of the impeller (submerged addition).[6].

Q4: I achieved a high yield, but my polymorphic purity is inconsistent. How does the volume ratio affect polymorphism? A4: The nucleation kinetics of different polymorphs are highly dependent on the interfacial energy and the degree of supersaturation.[4].

  • Solution: If you require a specific stable polymorph, operate at a lower volume ratio (e.g., 1:2 or 1:3) and introduce a prolonged aging step (solution-mediated transformation) to allow any kinetically trapped metastable forms to convert to the stable form.

References

  • Title: WO2020060451A1 - Synthesis of ammonium dinitramide (adn)
  • Title: Anti-solvent crystallization: witness the polymorphic transformation with Crystalline Source: Crystallization Systems URL: [Link]

  • Title: STUDY ON SYNTHESIS OF AMMONIUM DINITRAMIDE MICROSPHERES FROM GUANYLUREA DINITRAMIDE VIA THE SOLVENT-ANTISOLVENT RECRYSTALLIZATION METHOD Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Drift in UV Detection of Guanylurea Sulfate

Welcome to the Advanced Chromatography Support Center. Guanylurea sulfate is a highly polar, basic compound frequently analyzed as a degradation product of metformin or as a slow-release agricultural fertilizer.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Guanylurea sulfate is a highly polar, basic compound frequently analyzed as a degradation product of metformin or as a slow-release agricultural fertilizer. Because guanylurea lacks a strong conjugated π-electron system, it does not possess a strong chromophore. Consequently, it requires extreme low-wavelength UV detection—typically between 194 nm and 220 nm[1][2][3].

Operating a High-Performance Liquid Chromatography (HPLC) UV detector at these low wavelengths pushes the optical limits of the system. Minor fluctuations in mobile phase absorbance, temperature, or dissolved gases that would be invisible at 254 nm manifest as severe baseline drift at 200 nm, obscuring the guanylurea peak and compromising quantitative accuracy[4][5]. This guide provides field-proven, mechanistic solutions to stabilize your baseline.

Part 1: Diagnostic Workflow for Baseline Anomalies

Before adjusting your method, use the following diagnostic logic to identify the exact root cause of your baseline drift.

BaselineDrift Start Observe Baseline Drift at <220 nm Type Is drift cyclic or continuous? Start->Type Cyclic Cyclic / Oscillating Type->Cyclic Continuous Continuous (Up/Down) Type->Continuous Temp Check Lab & Column Temperature Stability Cyclic->Temp Slow cycles Pump Check Pump Check Valves & Degasser Cyclic->Pump Fast cycles Gradient Isocratic or Gradient? Continuous->Gradient Iso Isocratic Gradient->Iso Grad Gradient Gradient->Grad Solvent Replace Solvents (Check UV Cutoff) Iso->Solvent Suspect contamination Balance Balance Absorbance of Mobile Phases A & B Grad->Balance Absorbance mismatch

Diagnostic workflow for identifying and resolving HPLC-UV baseline drift in guanylurea analysis.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my gradient method produce a steep upward baseline drift when analyzing guanylurea sulfate? A1: Positive baseline drift during gradient elution is fundamentally caused by a mismatch in the UV absorbance profiles of Solvent A (aqueous) and Solvent B (organic) at your detection wavelength (<220 nm)[5][6]. As the gradient shifts from a high percentage of aqueous buffer to organic solvent, the total UV energy absorbed by the mobile phase changes continuously[5][6]. Causality & Solution: If Solvent B absorbs more UV light than Solvent A at 200 nm, the baseline will inevitably drift upward. To resolve this, you must balance the absorbance (e.g., by adding a UV-absorbing modifier to the weaker solvent). However, because guanylurea is highly polar, a superior approach is to switch to an 7 (e.g., Primesep 100) with a simple mobile phase of water, acetonitrile, and 0.1% sulfuric acid, which eliminates gradient-induced drift entirely[7].

Q2: I am running an isocratic method, but the baseline still drifts upward over time. What is the root cause? A2: In an isocratic system, continuous upward drift is typically caused by solvent degradation or system contamination[4]. Causality & Solution: Common ion-pairing agents or buffers like trifluoroacetic acid (TFA) degrade over time, increasing their UV absorbance[4][8]. If you are using aging solvents, the background absorbance will steadily rise across runs. Always prepare fresh mobile phases daily. Additionally, ensure your system is thoroughly degassed; micro-bubbles can accumulate in the flow cell, scattering light and artificially raising the absorbance baseline[4][8].

Q3: My baseline is oscillating in a wave-like pattern. Is this a detector issue? A3: Cyclic or oscillating baselines are rarely electronic; they are usually thermodynamic or mechanical[4][9]. Causality & Solution: UV detectors measure absorbance based on light transmission, which is highly dependent on the refractive index of the liquid inside the flow cell. Slight 9 (e.g., HVAC cycling) change the refractive index of the mobile phase, causing the baseline to drift up and down[8][9]. Ensure your column oven and detector flow cell temperatures are strictly aligned and shielded from drafts[4]. If the oscillations are rapid and match the pump stroke volume, you likely have a malfunctioning pump check valve causing inconsistent flow rates[8][9].

Part 3: Self-Validating Troubleshooting Protocol

To systematically isolate the source of your baseline drift without guessing, execute the following step-by-step methodology. Every step is designed to be self-validating.

Step 1: Optical & Electronic Validation (Zero-Flow Test)

  • Purge the UV detector flow cell with fresh, degassed HPLC-grade water.

  • Cap the flow cell outlet to prevent evaporation, and turn off the HPLC pumps (Flow = 0.0 mL/min).

  • Monitor the baseline at your target wavelength (e.g., 200 nm) for 30 minutes. Causality: By stopping the flow, you eliminate solvent mixing, pump pulsations, and column bleed as variables. Validation Check: If the baseline still drifts, the issue is electronic (e.g., a failing deuterium lamp) or thermodynamic (ambient temperature fluctuations affecting the static fluid's refractive index). If the baseline is flat, the optics are sound. Proceed to Step 2.

Step 2: Pump & Solvent Validation (Isocratic Flow Test)

  • Bypass the analytical column using a zero-dead-volume union to eliminate column bleed.

  • Pump your pre-mixed isocratic mobile phase (e.g., 95% H2O / 5% MeCN with 0.1% H2SO4) at 1.0 mL/min[7].

  • Monitor the baseline for 30 minutes. Causality: This tests the integrity of the solvents and the pump's delivery consistency. Validation Check: An upward drift indicates solvent degradation (e.g., accumulating dissolved oxygen or degrading additives) or micro-bubbles from a failing inline degasser[4]. A flat baseline confirms solvent and pump integrity. Proceed to Step 3.

Step 3: Gradient Absorbance Validation (Zero-Volume Test)

  • Keep the column bypassed.

  • Run your exact gradient method (e.g., 5% to 95% B over 20 minutes). Causality: Because different solvents have distinct UV absorption profiles, changing their ratio alters the total UV energy absorbed by the mobile phase[5]. Validation Check: If you observe a steep slope, the drift is an inherent optical property of your solvent mismatch[5][6]. You must either balance the absorbance or switch to an isocratic method optimized for guanylurea[7].

Part 4: Quantitative Data & Optimization Tables

When detecting guanylurea sulfate at <220 nm, solvent selection is the most critical factor in preventing baseline drift. Use the tables below to optimize your mobile phase and diagnose residual issues.

Table 1: Mobile Phase Selection for Guanylurea Sulfate (<220 nm Detection)

Solvent / AdditiveUV Cutoff (nm)Suitability for GuanylureaMechanistic Impact on Baseline
Acetonitrile 190ExcellentMinimal baseline drift; highly transparent at 200 nm.
Methanol 205PoorCauses severe upward drift if used in gradients below 210 nm.
Sulfuric Acid (0.1%) <190ExcellentHighly stable background; recommended buffer for mixed-mode (Primesep 100) guanylurea methods[7].
Trifluoroacetic Acid (0.1%) 210PoorAbsorbs strongly at 200 nm; degrades over time causing continuous upward drift[4][8].
Formic Acid (0.1%) 210PoorHigh background noise at low wavelengths; will obscure the guanylurea peak.

Table 2: Diagnostic Matrix for HPLC-UV Baseline Anomalies

ObservationPrimary Root CauseCorrective Action
Continuous Upward Drift (Isocratic) Solvent degradation or system contamination[4].Prepare fresh solvents daily; flush system to remove contaminants.
Continuous Upward Drift (Gradient) Solvent B has higher UV absorbance than Solvent A[5][6].Balance solvent absorbance or switch to an isocratic method[7].
Cyclic / Oscillating Baseline Temperature fluctuations altering flow cell refractive index[8][9].Align column and detector temperatures; shield from HVAC drafts[4].
Erratic Spikes / Noise Micro-bubbles passing through the flow cell[4].Ensure inline degasser is functional; sparge buffers with helium[4][8].
References
  • 9. uhplcslab.com 2.4. labtech.tn 3.8. sepscience.com 4.6. researchgate.net 5.5. mtc-usa.com 6.1. nih.gov

  • 2. sielc.com 8.7. sielc.com 9.3. asm.org

Sources

Optimization

Technical Support Center: Mitigating Side Reactions in Guanylurea Sulfate Nitration

Welcome to the Energetic Materials & Precursor Troubleshooting Center. This guide is specifically designed for researchers, application scientists, and chemical engineers working on the nitration of guanylurea sulfate—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Energetic Materials & Precursor Troubleshooting Center. This guide is specifically designed for researchers, application scientists, and chemical engineers working on the nitration of guanylurea sulfate—a critical workflow in the synthesis of insensitive high explosives like Guanylurea Dinitramide (GUDN / FOX-12) and intermediate nitroguanylurea compounds.

Nitration in mixed acid (HNO₃/H₂SO₄) environments is highly susceptible to competing side reactions. Because the guanylurea backbone contains both guanidinium and urea moieties, it is highly vulnerable to acid-catalyzed hydrolysis and oxidative degradation if thermodynamic and kinetic parameters are not strictly controlled.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: During the addition of the nitrating mixture, I am observing the evolution of red gas (NOₓ) and sudden temperature spikes. What is causing this? A1: Oxidative Degradation and Thermal Runaway. The nitration of guanylurea or ammonium sulfamate (in GUDN synthesis) is a highly exothermic process. If the reactor temperature exceeds -20°C, the mixed acid shifts from acting as a nitronium ion (NO₂⁺) donor to a strong oxidizer[1]. This causes the oxidative cleavage of the guanylurea backbone, evolving nitrogen dioxide (NO₂) and carbon dioxide (CO₂). Mitigation: You must maintain the cryogenic reactor strictly between -40°C and -50°C[2]. Ensure the molar ratio of HNO₃ to H₂SO₄ is optimized; excess nitric acid exacerbates oxidative side reactions rather than improving nitration yield.

Q2: NMR and UV-Vis analysis of my final product shows high levels of guanidinium and urea impurities. How do I prevent this? A2: Acid-Catalyzed Hydrolysis of the Urea Linkage. Guanylurea can undergo acid-catalyzed hydrolysis, cleaving the N-C bond to yield guanidine and urea (or ammonia and CO₂). This side reaction is triggered by extended conditioning times in strong sulfuric acid or insufficient cooling during the aqueous quench phase. Mitigation: Limit the nitration conditioning time to exactly 45 minutes. When quenching the reaction with aqueous guanylurea sulfate, the quench bath must be heavily iced (0°C to 5°C) to immediately suppress hydrolytic kinetics.

Q3: The final precipitation step is yielding a sticky mass instead of filterable crystals, and my overall yield is below 30%. What is wrong? A3: Co-precipitation and Localized Supersaturation. A sticky precipitate indicates the co-precipitation of unreacted guanylurea sulfate alongside the target dinitramide salt. Guanylurea sulfate is poorly soluble in cold water, leading to amorphous crashing rather than controlled crystallization. Mitigation: Introduce a co-solvent system. Utilizing an acetone-water mixture during the precipitation phase increases the solubility difference between the target product and the sulfate byproducts, yielding a highly pure, easily filterable crystalline product while preventing sticky agglomerations[3].

Part 2: Quantitative Reaction Parameters

To ensure reproducibility and minimize side-product formation, adhere strictly to the quantitative boundaries outlined below. Deviations directly trigger the listed side reactions.

Reaction ParameterOptimal Quantitative RangeSide Reaction Triggered if Out of BoundsImpact on Final Yield
Nitration Temperature -40°C to -50°COxidative degradation (NOₓ evolution)Severe reduction (<20%)
Conditioning Time 30 to 45 minutesAcid-catalyzed hydrolysis of backboneModerate reduction (30-40%)
Quench Bath Temp 0°C to 5°CN-C bond cleavage (Guanidine formation)High impurity profile
Solvent Ratio (Quench) 1:3 (Water:Acetone)Amorphous co-precipitation of sulfatesPoor crystal habit / Sticky mass

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology for the synthesis of Guanylurea Dinitramide (GUDN) incorporates built-in validation checkpoints to ensure system integrity before proceeding to the next step.

Step 1: Preparation of the Nitrating Mixture

  • Charge a jacketed cryogenic reactor with concentrated H₂SO₄ (98%).

  • Cool the reactor to -45°C under continuous mechanical stirring (300 rpm).

  • Dropwise, add fuming HNO₃ (100%) to achieve the optimal molar ratio.

  • Validation Checkpoint: The temperature must stabilize at -40°C without any localized exotherms. If the solution turns yellow/brown, discard and restart; the acid is contaminated with water or organics.

Step 2: Nitration and Conditioning

  • Slowly add the ammonium salt of sulfamic acid (or guanylurea precursor) into the mixed acid. Maintain the addition rate such that the temperature does not exceed -40°C.

  • Condition the mixture for exactly 45 minutes to form the dinitramidic acid intermediate.

  • Validation Checkpoint: The solution should remain clear to pale yellow. The evolution of red fumes (NO₂) indicates an immediate failure via oxidation.

Step 3: Guanylurea Sulfate Quench (Critical Step)

  • Prepare a suspension of guanylurea sulfate in a cold water-acetone mixture (0°C to 5°C)[3].

  • Rapidly transfer the nitration mixture into the guanylurea sulfate suspension under vigorous stirring to quench the dinitramidic acid.

  • Validation Checkpoint: An immediate white crystalline precipitate (GUDN) should form[2]. If a sticky, viscous mass forms, the acetone ratio is too low, and co-precipitation has occurred.

Step 4: Isolation and Spectroscopic Validation

  • Filter the white crystalline solid and wash with cold distilled water to remove residual sulfates.

  • Dry under vacuum at ambient temperature.

  • Validation Checkpoint: Perform UV-Vis spectroscopy. A successful synthesis with an intact guanylurea backbone will show a distinct n-π* absorption band around 225 nm, characteristic of the carbamoyl-guanidinium cation[2]. Absence of this peak indicates complete hydrolytic failure.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the logical causality between reaction conditions and the resulting chemical pathways.

G GS Guanylurea Sulfate Nitration Mixed Acid (HNO3/H2SO4) Temp: -40°C to -50°C GS->Nitration Controlled Addition Hydrolysis Acid-Catalyzed Hydrolysis (Temp > 0°C) GS->Hydrolysis Quench Failure Target GUDN / Nitroguanylurea (Target Product) Nitration->Target Optimal Kinetics Oxidation Oxidative Degradation (Temp > -20°C) Nitration->Oxidation Thermal Runaway Side1 Guanidinium + Urea Hydrolysis->Side1 Side2 NOx + CO2 + NH3 Oxidation->Side2

Reaction pathways of guanylurea sulfate nitration, highlighting target vs. side reactions.

References

  • Thermal Analysis and Sensitivity Studies on Guanylurea Dinitramide (GUDN or FOX-12) Based Melt Cast Explosive Formulations. Biblioteka Nauki. 1

  • Process Optimization for Synthesis of Guanylurea Dinitramide (GUDN). ResearchGate. 2

  • N-Guanylurea dinitramide: Optimal synthesis process, basic properties and spectroscopic data. OUCI / dntb.gov.ua.

  • Technical Support Center: Preventing Guanylurea Hydrolysis. Benchchem.

  • Minimisation of by-products and optimisation of the yield in the synthesis of BuNENA. ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Analysis of Guanylurea Sulfate and Ammonium Dinitramide

A Senior Application Scientist's Guide for Researchers in Energetic Materials In the field of energetic materials, a thorough understanding of thermal stability and decomposition kinetics is paramount for ensuring safety...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Energetic Materials

In the field of energetic materials, a thorough understanding of thermal stability and decomposition kinetics is paramount for ensuring safety, predicting performance, and developing new formulations. This guide provides a detailed comparative analysis of two nitrogen-rich compounds: Guanylurea Sulfate and Ammonium Dinitramide (ADN). While both are energetic, they serve different roles and exhibit distinct thermal behaviors. ADN is a high-performance, chlorine-free oxidizer for advanced propellants, prized for its high energy output and clean combustion products.[1][2][3] Guanylurea and its salts, on the other hand, are often explored as gas generants or precursors in the synthesis of more complex energetic molecules like Guanylurea Dinitramide (GUDN).[4]

This document will delve into the fundamental principles of their thermal decomposition, present standardized methodologies for their analysis, and offer a side-by-side comparison of their key thermal characteristics, grounded in experimental data from established literature.

Foundational Physicochemical Properties

A baseline understanding of the intrinsic properties of Guanylurea Sulfate and ADN is essential before examining their behavior under thermal stress.

PropertyGuanylurea SulfateAmmonium Dinitramide (ADN)
Chemical Formula (C₂H₆N₄O)₂·H₂SO₄NH₄N(NO₂)₂
Molecular Weight 302.27 g/mol 124.06 g/mol
Appearance White crystalline powder[5][6]White, flaky or needle-like crystals[2]
Oxygen Balance (CO₂) -42.3% (for the salt)+25.8%[7][8]
Density Not readily available~1.81 g/cm³[1][9]
Primary Application Reagent, Precursor for GUDN[4][6]High-performance oxidizer[1][2][3]

Experimental Methodology: Ensuring Data Integrity

The comparative data presented herein are derived from two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10] Adherence to a rigorous, standardized protocol is critical for generating reproducible and reliable data for energetic materials.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition stages and thermal stability.[11][12] DSC measures the heat flow into or out of a sample relative to a reference, quantifying energetic events like melting and decomposition.[11][12]

Standard Operating Protocol for TGA/DSC Analysis of Energetic Materials
  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium, Zinc) prior to analysis. This ensures the accuracy of measured transition temperatures and enthalpies.

  • Sample Preparation: Use a small sample mass, typically 0.5-2.0 mg, to minimize thermal gradients and the risk of a violent reaction.[13] The sample should be loosely packed in an aluminum or copper pan. For volatile or high-pressure decomposition, sealed or pinhole crucibles may be necessary.

  • Atmosphere Control: Conduct the analysis under a high-purity inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative side reactions that could interfere with the intrinsic decomposition mechanism.

  • Heating Rate: Employ a controlled, linear heating rate. A rate of 10 °C/min is a common standard for initial screening. Slower rates can provide better resolution of complex, overlapping thermal events, while faster rates may be used to simulate rapid heating scenarios.[13][14]

  • Data Acquisition: Record the mass change (TGA), derivative of mass change (DTG), and differential heat flow (DSC) as a function of temperature.

  • Baseline Correction: Perform a blank run with an empty sample pan and subtract this baseline from the sample data to correct for instrumental drift.

Causality in Protocol Design: The choice of a small sample mass and inert atmosphere is a critical safety and data quality measure. A small mass mitigates the risk of an explosive event that could damage the instrument and ensures that the measured temperature is representative of the entire sample. An inert atmosphere isolates the material's inherent thermal decomposition pathway from oxidative reactions, which would add complexity and exothermicity to the results.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_analysis 2. TGA/DSC Analysis cluster_data 3. Data Processing p1 Instrument Calibration (In, Zn standards) p2 Sample Weighing (0.5-2.0 mg) p1->p2 p3 Pan Selection & Sealing (Al, Cu, etc.) p2->p3 a1 Set Inert Atmosphere (N2 @ 50 mL/min) p3->a1 a2 Program Heating Rate (e.g., 10 °C/min) a1->a2 a3 Initiate Thermal Scan a2->a3 d1 Record Mass, Heat Flow, & Temperature Data a3->d1 d2 Perform Blank-Pan Baseline Correction d1->d2 d3 Analyze & Integrate Peaks d2->d3

Caption: Workflow for TGA/DSC analysis of energetic materials.

Thermal Behavior of Guanylurea Sulfate

The thermal decomposition of guanylurea sulfate is less documented in open literature compared to ADN, as its primary role is not as a standalone energetic material. Its decomposition is generally characterized by a multi-step process involving the breakdown of the guanylurea cation and the sulfate anion. Studies on related compounds like guanidinium salts show decomposition pathways that release ammonia, water, and form stable residues like melamine at higher temperatures.[15] The decomposition of urea derivatives often proceeds through the formation of isocyanates and amines.[16]

A typical thermal profile for a urea or guanidinium-based salt would show:

  • An initial endotherm corresponding to melting.

  • Multiple mass loss steps (TGA) associated with complex decomposition reactions.

  • Exothermic events (DSC) as the nitrogen-rich backbone decomposes, releasing energy.

Thermal Behavior of Ammonium Dinitramide (ADN)

ADN has been studied extensively, and its thermal decomposition is known to be a complex, multi-stage process.[17][18] It is significantly more energetic and less stable than guanylurea sulfate.

The decomposition mechanism generally accepted involves two principal stages:[17][19]

  • Initial Decomposition: ADN first dissociates into ammonia (NH₃) and dinitraminic acid (HN(NO₂)₂). The dinitraminic acid is unstable and further decomposes exothermically to produce nitrous oxide (N₂O) and nitric acid (HNO₃).[17]

  • Secondary Decomposition: The nitric acid produced in the first step reacts with the available ammonia to form ammonium nitrate (AN) as an intermediate product.[17] This AN then decomposes at higher temperatures. The decomposition of AN can be endothermic (to NH₃ and HNO₃) or exothermic (to N₂O and H₂O), depending on the conditions, which complicates the overall thermal signature.[18][19]

The onset of decomposition for ADN is typically observed above 140 °C.[18] DSC analysis shows a sharp, strong exotherm corresponding to this decomposition. The presence of catalysts, such as copper oxide (CuO), can significantly lower the decomposition temperature of ADN to as low as 117 °C and alter the pathway to a single-step exothermic process.[18]

Comparative Thermal Analysis

The most effective way to contrast the thermal properties of these two compounds is through a direct comparison of the data obtained under identical analytical conditions.

Thermal ParameterGuanylurea Sulfate (Expected)Ammonium Dinitramide (ADN)Significance
Melting Point ~195 °C (decomposes)[20]~92 °C[7]ADN's low melting point is relevant for melt-cast formulations.
Onset of Decomposition (T_onset) > 200 °C~140-160 °C[18]ADN is significantly less thermally stable, a critical safety consideration.
Decomposition Peaks (DSC) Multiple, less intense exothermsA major, sharp exotherm followed by secondary events[1]Indicates a more rapid and energetic primary decomposition for ADN.
Mass Loss (TGA) Multi-stage, gradualTwo distinct, partially overlapping stages[17][19]Reflects the complex decomposition pathway of ADN via an AN intermediate.
Heat of Decomposition ModerateHighADN releases substantially more energy, consistent with its role as a high-performance oxidizer.
Primary Gaseous Products NH₃, H₂O, CO₂, N₂N₂O, H₂O, NH₃, N₂, NO₂[7][17]ADN produces a higher volume of gas, a key trait for propellants.
Comparative Decomposition Pathway Diagram

G cluster_GUS Guanylurea Sulfate Decomposition cluster_ADN Ammonium Dinitramide (ADN) Decomposition GUS Guanylurea Sulfate (Solid) GUS_INT Intermediates (e.g., Urea, Guanidine) GUS->GUS_INT Heat (>200°C) GUS_PROD Final Products (NH₃, H₂O, CO₂, N₂, Residue) GUS_INT->GUS_PROD Further Decomposition ADN ADN (Solid/Liquid) ADN_INT1 NH₃ + HN(NO₂)₂ ADN->ADN_INT1 Heat (~140°C) ADN_INT2 Ammonium Nitrate (AN) Intermediate ADN_INT1->ADN_INT2 Reaction ADN_PROD Final Products (N₂O, N₂, H₂O) ADN_INT2->ADN_PROD Heat (>170°C)

Caption: Simplified comparative decomposition pathways.

Conclusion and Field Implications

This comparative guide demonstrates the profound differences in the thermal behavior of Guanylurea Sulfate and Ammonium Dinitramide, stemming from their distinct chemical structures and intended applications.

  • Ammonium Dinitramide (ADN) is a high-energy material with a relatively low thermal stability. Its decomposition is rapid, highly exothermic, and proceeds through a complex mechanism involving an ammonium nitrate intermediate.[17][18] This profile makes it an excellent high-performance oxidizer, but also necessitates stringent safety protocols for handling, storage, and processing.

  • Guanylurea Sulfate is a more thermally stable compound. Its decomposition is less energetic and more gradual than ADN. While not a primary energetic material itself, its thermal behavior is relevant when it is used as a precursor for other energetic compounds like GUDN, where its decomposition characteristics will influence the synthesis process and the purity of the final product.

For researchers and developers, this analysis underscores a critical principle: a material's thermal profile is a key determinant of its suitability for a given application. The high energy release and gas production of ADN are ideal for propulsion, whereas the higher stability of guanylurea sulfate makes it a suitable and safer starting material for chemical synthesis. Understanding these differences through precise thermal analysis is the foundation of innovation and safety in the field of energetic materials.

References

  • Thermal Decomposition of Ammonium Dinitramide (ADN) as Green Energy Source for Space Propulsion. (2023). MDPI. [Link]

  • Izato, Y., & Miyake, A. (2015). Kinetic analysis of overlapping multistep thermal decomposition comprising exothermic and endothermic processes: thermolysis of ammonium dinitramide. RSC Publishing. [Link]

  • Oxley, J. C., Smith, J. L., & Zheng, W. (1997). Thermal decomposition studies on ammonium dinitramide (ADN) and 15 N and 2 H isotopomers. DigitalCommons@URI. [Link]

  • Wang, K., et al. (2022). Research progress on the catalytic and thermal decomposition of ammonium dinitramide (ADN). PMC. [Link]

  • Matsunaga, H., Habu, H., & Miyake, A. (2015). Preparation and thermal decomposition behavior of ammonium dinitramide‐based energetic ionic liquid propellant. Journal of the Japan Explosives Society. [Link]

  • Wingborg, N. (2004). ADN Propellant Development. EUCASS. [Link]

  • Xu, H., et al. (2014). Application Characteristics of Ammonium Dinitramide to HTPB Composite Propellants. Asian Journal of Chemistry. [Link]

  • Östmark, H., et al. (2000). The properties of ammonium dinitramide (ADN). Journal of Energetic Materials. [Link]

  • Ammonium dinitramide. Wikipedia. [Link]

  • Vyazovkin, S., & Wight, C. A. (1999). Thermal analysis of ammonium dinitramide (ADN). ResearchGate. [Link]

  • The properties of ammonium dinitramide (ADN): Part 1, basic properties and spectroscopic data. (2000). ResearchGate. [Link]

  • He, C., et al. (2016). Thermal decomposition characteristics of ammonium dinitramide and nano-Fe2O3 mixtures. Journal of Thermal Analysis and Calorimetry. [Link]

  • Li, H., et al. (2022). Effect of ammonium nitrate doping on the low-temperature thermal stability of ammonium dinitramide. Defence Technology. [Link]

  • Pinkas, J., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]

  • Nazarian, A., & Presser, C. (2019). Thermal Analysis of Improvised Energetic Chemicals using Laser-Heating Calorimetry. Defense Technical Information Center. [Link]

  • Erickson, K. L., & Renlund, A. M. (1997). ENERGETIC MATERIALS RESEARCH AT SANDIA NATIONAL LABORATORIES. OSTI.GOV. [Link]

  • Nazarian, A., & Presser, C. (2019). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC. [Link]

  • Spitzer, D., & Risse, B. (2009). Thermal Stability of Explosives. CHIMIA. [Link]

  • TGA-DSC. Research at Melbourne. [Link]

  • Process Optimization for Synthesis of Guanylurea Dinitramide (GUDN). (2016). ResearchGate. [Link]

  • TGA vs DSC: Comparing Thermal Analysis Techniques. (2024). Lab Manager. [Link]

  • GUANYLUREA SULFATE 5338-16-9 wiki. Molbase. [Link]

  • How to find energetic metal complex by using TGA/ DSC ?. ResearchGate. [Link]

  • Kinetics analysis of energetic material using isothermal DSC. (2007). Semantic Scholar. [Link]

  • Isothermal decomposition and mechanism of N-guanylurea dinitramide. (2015). ResearchGate. [Link]

  • Wesoły, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • Solvent analysis by TGA. Mettler Toledo. [Link]

  • Study of the thermal decomposition of urea and guanidinium carbonate as solid sources of ammonia for Selective Catalytic Reduction of NOx. (2019). ResearchGate. [Link]

  • Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. (2021). PMC. [Link]

  • Filling in the Gaps in Metformin Biodegradation: A New Enzyme and a Metabolic Pathway for Guanylurea. (2021). ResearchGate. [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). PubMed. [Link]

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Comparative

Validating metformin API purity using guanylurea sulfate reference standards

Title: Validating Metformin API Purity: A Comparative Guide to Guanylurea Sulfate Reference Standards Introduction Metformin hydrochloride remains the global first-line oral therapeutic agent for type 2 diabetes. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Metformin API Purity: A Comparative Guide to Guanylurea Sulfate Reference Standards

Introduction Metformin hydrochloride remains the global first-line oral therapeutic agent for type 2 diabetes. However, ensuring the purity of the Active Pharmaceutical Ingredient (API) is a stringent regulatory mandate. During manufacturing, formulation, or environmental exposure, metformin is highly susceptible to degradation, primarily yielding (also classified as Metformin Impurity 2 or Impurity F). Accurate quantification of this specific degradation product requires robust analytical methodologies grounded by high-purity, pharmacopeia-traceable 1[1]. This guide provides an objective comparison of reference standard grades, explores the mechanistic causality of metformin degradation, and details a self-validating HPLC-UV protocol for API purity assessment.

The Mechanistic Causality of Metformin Degradation

Metformin (N,N-dimethylimidodicarbonimidic diamide) is an inherently polar compound. Under chemical stress conditions—such as alkaline, acidic, or oxidative environments—it undergoes a predictable degradation cascade. The primary pathway involves the hydrolytic cleavage and dealkylation of the terminal nitrogen, resulting in the formation of guanylurea and the release of dimethylamine[2]. Because guanylurea retains the highly polar, basic characteristics of the parent API, separating the two compounds poses a significant chromatographic challenge[3].

degradation MET Metformin API (N,N-dimethylimidodicarbonimidic diamide) DEG Stress Conditions (Acid / Base / Oxidative) MET->DEG Hydrolysis / Dealkylation GUA Guanylurea (Metformin Impurity 2 / Impurity F) DEG->GUA DMA Dimethylamine (By-product) DEG->DMA

Figure 1: Mechanistic degradation pathway of Metformin into Guanylurea under stress.

Comparative Analysis: Reference Standard Selection

When validating an analytical method for API batch release, the reliability of the assay is entirely dependent on the quality of the reference standard. Guanylurea can be sourced as a free base, a hydrochloride salt, or a sulfate salt. However, 4 is the preferred industry standard[4]. The causality behind this choice lies in the sulfate salt's stoichiometric stability and non-hygroscopic nature, which ensures reproducible weighing during quantitative calibration.

ParameterCertified Guanylurea Sulfate CRMResearch-Grade Free BaseIn-House Synthesized Marker
Regulatory Compliance Fully traceable to USP/EP monographsNon-compliant for batch releaseRequires extensive internal validation
Weighing Stability High (Non-hygroscopic, stable hydration)Low (Prone to moisture absorption)Variable based on synthesis route
Quantitative Accuracy Certified purity (typically >99.5%)Approximate purity (~95-98%)Uncertified, requires NMR/qNMR
Intended Use Method validation (AMV), QC testingEarly-stage R&D, qualitative IDCustom mechanism studies

Table 1: Performance and compliance comparison of Guanylurea reference standards.

Self-Validating Analytical Protocol: HPLC-UV Quantification

Because both metformin and guanylurea are highly polar, traditional reversed-phase C18 columns yield poor retention and asymmetric peak shapes. To resolve this, a3 is utilized[3]. This column combines reversed-phase and cation-exchange mechanisms, allowing robust retention of basic compounds without the need for mass-spectrometry-incompatible ion-pairing reagents.

workflow cluster_0 Phase 1: System Suitability & Calibration cluster_1 Phase 2: Sample Preparation & Analysis cluster_2 Phase 3: Data Validation BLANK Blank Injection (Verify Baseline) CRM Guanylurea Sulfate CRM Calibration Curve BLANK->CRM SST System Suitability Test (Rs > 2.0, RSD < 2.0%) CRM->SST EXTRACT Metformin API Sample Dissolution SST->EXTRACT HPLC HPLC-UV Analysis (Mixed-Mode Column) EXTRACT->HPLC SPIKE Spiked Recovery Sample (API + Known CRM) SPIKE->HPLC QUANT Quantification of Guanylurea HPLC->QUANT PASS API Batch Release (Impurity < 0.1%) QUANT->PASS FAIL Batch Rejection (Impurity ≥ 0.1%) QUANT->FAIL

Figure 2: Self-validating HPLC-UV analytical workflow for API purity assessment.

Step-by-Step Methodology & Causality:
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water buffered with sulfuric acid. Causality: The acidic buffer maintains both metformin and guanylurea in their fully ionized states, ensuring consistent interaction with the cation-exchange sites of the mixed-mode column[3].

  • Standard Preparation: Accurately weigh the Guanylurea Sulfate CRM and dissolve it in the mobile phase. Perform serial dilutions to construct a 5-point calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).

  • System Suitability Testing (SST): Inject a mid-level standard. Self-Validation: Verify that the resolution ( Rs​ ) between the metformin and guanylurea peaks is > 2.0, and the relative standard deviation (RSD) of the guanylurea peak area is < 2.0%. If SST fails, the sequence automatically halts to prevent the generation of invalid batch data.

  • Sample Preparation: Dissolve the Metformin API sample in the mobile phase to a target concentration of 1 mg/mL.

  • Spiked Recovery (Matrix Effect Check): Spike a known concentration of the Guanylurea Sulfate CRM into a secondary API sample preparation. Self-Validation: Recovery must fall between 95% and 105%. This step proves that the high concentration of the parent API does not cause detector saturation or signal suppression for the trace impurity.

  • Chromatographic Run & Detection: Execute the sequence with UV detection set to 200 nm. Causality: 200 nm captures the maximum UV absorbance of the guanidine chromophore, maximizing assay sensitivity[3].

Experimental Data: Validation Parameters

A reliable impurity profiling method must demonstrate exceptional sensitivity and linearity. The table below summarizes the typical quantitative validation parameters achieved when utilizing a certified Guanylurea Sulfate standard on a mixed-mode HPLC-UV system.

Validation ParameterTarget SpecificationExperimental Observation
Limit of Detection (LOD) 0.01 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.015 µg/mL
Linearity ( R2 ) 0.9990.9998 (Range: 0.1 - 10 µg/mL)
Resolution ( Rs​ ) 2.03.4 (Baseline separation)
Spiked Recovery 95.0% - 105.0%99.2% ± 0.8%

Table 2: Typical method validation parameters for Guanylurea quantification.

Conclusion

The accurate determination of guanylurea in Metformin API is a fundamental measure of drug stability and patient safety. By utilizing pharmacopeia-traceable Guanylurea Sulfate reference standards[1][4] and employing a self-validating mixed-mode chromatographic method[3], analytical scientists can ensure baseline separation and precise quantification. This rigorous approach guarantees that the analytical data driving batch release decisions is both scientifically sound and strictly compliant with global pharmacopeial standards.

References[2] "Guanylurea Sulfate - SRIRAMCHEM." sriramchem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjeZhm02py221TFtFpmr661aXTrLxLWJCtoakQXHpB3o_0IBRNT0srCZlGBNRWVuQys6XcVIFrT5RHAdz_yVei-YdBUkTR0aHjkpG0mmOsggM-VHRdyhlSLa8-R1GoVTQR592TXD4JHSXa9z3n[5] "Guanylurea Sulfate - CAS - 591-01-5 - Axios Research." axios-research.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGoxpt3Okt34Q2_oyhXuoGZ1EROb655lqRJ65vUtz8IGHqqNKmOS3OQhLXEY7LGUzCaWBrTIyQA-PlWNpqlV_XlnwC7YqNHVAGpVK9p9YTIgm0ToszCCWN-Gy5mTNB3JyISyydXFYnjY4Sv8zJpNNCgQ==[1] "Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods." nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKeV7bQ9TMtUK6E_gC0qSeGqM_KLBnMEPdgWZyoCrpezh144rRo0W0J3Qb0ghYZGnJEkuT-YYjzqxng-cVsn13q1gCALsN_otQ4GgZIauni-wCr5HOr4FPaEV-P4pxKDrPoBUyAaMAW0o7zo=[4] "HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column." sielc.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8KRzd5QDQ634ka4eKhQQyn3mRWQcrRIFIVsRQtuB9RkrnrjqbFJH3w-ueFkWTEi9mo1PO7zQFiS7gpXaU0_njQ6O7bum6bA5pmDcnRKfZBNUBZAxofg59I5HHYImo5Q2vyc-5cMXyP75YfJ9NCijHMMbRqelXQPMSsog7GA==[3] "Metformin and guanylurea reduce survival, but have limited sublethal effects in larval zebrafish (Danio rerio)." biorxiv.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB5m5mkJHEJ_EA_H3xdeXrJc0tr5tEMddMqHPEh0SltwCCgA2afNnwG0OGaYFx-e7__eja2cDAIsmthkwWfIqLCeOQH2kB1AJen9ekBmE1Ei4Ths2flu0dpQIiGtfvLaSFiLTfjmbQOTBOCakMJNDuF3Kc4bQYfm7e

Sources

Validation

Guanylurea sulfate vs aminoguanidine in enzyme chemical rescue efficacy

Chemical Rescue Efficacy: A Comparative Guide to Guanylurea Sulfate and Aminoguanidine In the field of mechanistic enzymology, "chemical rescue" is a powerful technique used to validate the precise catalytic or structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rescue Efficacy: A Comparative Guide to Guanylurea Sulfate and Aminoguanidine

In the field of mechanistic enzymology, "chemical rescue" is a powerful technique used to validate the precise catalytic or structural role of specific amino acid residues. By mutating a critical basic residue (such as Arginine or Lysine) to a smaller, neutral amino acid (like Alanine or Glycine), researchers create an active site cavity. Exogenous small molecules are then introduced to fill this cavity, mimicking the missing side chain and restoring enzyme activity.

For Arginine-mutant enzymes, guanidine derivatives are the standard rescue agents. However, the choice of derivative profoundly impacts rescue efficacy. This guide provides an in-depth, objective comparison between two commonly utilized agents: Guanylurea sulfate and Aminoguanidine , analyzing their mechanistic causality, steric compatibility, and kinetic performance.

Mechanistic Basis of Arginine Chemical Rescue

Arginine residues typically participate in transition-state stabilization via electrostatic interactions and bidentate hydrogen bonding. When an Arginine is mutated to Alanine or Glycine, the enzyme loses this critical positive charge and hydrogen-bond donor capacity, resulting in a precipitous drop in the catalytic turnover rate ( kcat​ ).

Exogenous guanidine derivatives rescue this activity through cavity complementation . The efficacy of a rescue agent is governed by two primary factors:

  • Steric Bulk (Taft Steric Parameter): The molecule must physically fit into the engineered cavity without displacing essential catalytic water molecules or disrupting the substrate's binding geometry.

  • Ionization State (pKa): To successfully mimic the physiological state of Arginine, the rescue agent must be protonated at the assay pH to provide the necessary electrostatic stabilization.

Mechanism WT Wild-Type Enzyme (Active Arg Residue) Mutant Mutant Enzyme (Arg -> Ala/Gly) WT->Mutant Site-Directed Mutagenesis Inactive Catalytically Inactive (Loss of Transition State Stabilization) Mutant->Inactive Loss of Function Rescue Addition of Exogenous Agent (Aminoguanidine / Guanylurea) Inactive->Rescue Chemical Rescue Restored Chemically Rescued Enzyme (Restored Activity) Rescue->Restored Cavity Complementation

Logic flow of enzyme chemical rescue via exogenous cavity complementation.

Comparative Analysis: Guanylurea vs. Aminoguanidine

The structural and electronic differences between guanylurea and aminoguanidine dictate their relative success in rescuing mutant enzymes [1].

  • Aminoguanidine ( H2​N−NH−C(=NH)NH2​ ): Features a relatively high pKa, ensuring it remains predominantly protonated at physiological pH (pH 7.0–8.0). Its compact structure allows it to easily access the active site cavity. It acts as an excellent electrostatic and structural mimic of the guanidinium group of Arginine.

  • Guanylurea ( H2​N−C(=O)−NH−C(=NH)NH2​ ): Contains a urea moiety that significantly lowers its pKa (approx. 3.9) [2]. At physiological pH, guanylurea is largely neutral. Consequently, it relies almost entirely on hydrogen bonding rather than electrostatic stabilization. Furthermore, its larger steric bulk often results in steric clashes within the constrained active site.

Quantitative Efficacy Data

The table below summarizes the kinetic parameters of chemical rescue for two well-documented Arginine-mutant enzymes: E. coli Ornithine Transcarbamylase (OTCase) R57G [1] and Phosphite Dehydrogenase (PTDH) R301A [2].

Rescue AgentTarget Enzyme MutantAgent pKa KR​ (Affinity) krescue​ / kcat​ Rate Enhancement
Aminoguanidine OTCase (R57G)~11.00.35 mM28 min⁻¹430-fold
Guanylurea OTCase (R57G)~3.92.0 mM13 min⁻¹33-fold
Aminoguanidine PTDH (R301A)~11.0Low mM range~40% of WT10 to 30-fold
Guanylurea PTDH (R301A)3.9Higher mM rangeSuboptimalMinimal

Data Interpretation: Aminoguanidine consistently outperforms guanylurea. In the OTCase R57G mutant, aminoguanidine demonstrates a tighter binding affinity ( KR​ = 0.35 mM vs. 2.0 mM for guanylurea) and a vastly superior rate enhancement (430-fold vs. 33-fold). This disparity is driven by guanylurea's inability to provide a positive charge at pH 7.0–8.0 and its unfavorable steric bulk. Similar trends are observed in IMP Dehydrogenase (IMPDH) Arg418Ala mutants, where aminoguanidine achieves a krescue​ approaching the wild-type kcat​ [3].

Experimental Protocol: Self-Validating Chemical Rescue Assay

To ensure reproducibility and isolate the specific rescue effect from non-specific ionic strength or pH artifacts, the following protocol incorporates internal validation controls.

Phase 1: Reagent Preparation & Control Establishment
  • Buffer Formulation: Prepare the standard assay buffer (e.g., 50 mM HEPES, pH 7.5). Critical Step: Exogenous guanidines can alter the pH of the solution at high concentrations.

  • Rescue Agent Stocks: Prepare 1 M stock solutions of Aminoguanidine hydrochloride and Guanylurea sulfate. Adjust the pH of these stock solutions to exactly match the assay buffer (pH 7.5) using NaOH or HCl.

  • Enzyme Preparation: Purify the Arg-mutant enzyme and the Wild-Type (WT) enzyme to >95% homogeneity.

Phase 2: Titration Workflow

Workflow Step1 1. Baseline Kinetics (Measure mutant k_cat without agent) Step2 2. WT Control Assay (Verify agent does not activate WT) Step1->Step2 Step3 3. Rescue Titration (Vary [Agent] from 0 to 500 mM) Step2->Step3 Step4 4. Substrate Saturation (Ensure [Substrate] >> K_M) Step3->Step4 Step5 5. Data Regression (Fit to hyperbolic rescue equation) Step4->Step5

Standardized step-by-step workflow for validating enzyme chemical rescue.

Phase 3: Assay Execution
  • Baseline Measurement: Measure the background activity ( kuncat​ ) of the mutant enzyme at saturating substrate concentrations in the absence of the rescue agent.

  • Negative Control (WT + Agent): Assay the WT enzyme with the maximum concentration of the rescue agent (e.g., 500 mM). Validation: True chemical rescue is specific to the mutant; the agent should not significantly enhance WT activity (though slight competitive inhibition may be observed).

  • Titration: Assay the mutant enzyme at varying concentrations of the rescue agent (e.g., 0, 10, 50, 100, 250, and 500 mM) while keeping the primary substrate at saturating levels ( >5×KM​ ).

  • Data Analysis: Plot the apparent turnover number ( kobs​ ) against the concentration of the rescue agent [R] . Fit the data to the following hyperbolic equation to determine the maximal rescued rate ( krescue​ ) and the apparent dissociation constant of the rescue agent ( KR​ ):

    kobs​=kuncat​+KR​+[R]krescue​[R]​

Conclusion and Recommendations

For researchers attempting to chemically rescue Arginine-mutant enzymes, Aminoguanidine is unequivocally the superior choice over Guanylurea sulfate.

Aminoguanidine's high pKa ensures it provides the requisite electrostatic stabilization at physiological pH, while its smaller steric profile minimizes active-site clashes. Guanylurea sulfate should generally be avoided for Arginine rescue unless probing specific Brønsted relationships (where a range of pKa values is required) or investigating enzymes with unusually large active site cavities that can accommodate its bulky, neutral urea moiety.

References

  • Rynkiewicz, M. J., & Seaton, B. A. (1996). Chemical Rescue by Guanidine Derivatives of an Arginine-Substituted Site-Directed Mutant of Escherichia coli Ornithine Transcarbamylase. Biochemistry. Available at: [Link]

  • Relyea, H. A., & van der Donk, W. A. (2014). Chemical Rescue and Inhibition Studies to Determine the Role of Arg301 in Phosphite Dehydrogenase. PLOS One. Available at: [Link]

  • Guillén Schlippe, Y. V., & Hedstrom, L. (2005). Guanidine Derivatives Rescue the Arg418Ala Mutation of Tritrichomonas foetus IMP Dehydrogenase. Biochemistry. Available at: [Link]

Comparative

Comparison of guanylurea sulfate and dicyandiamide as chemical precursors

Strategic Selection of Nitrogenous Precursors: A Comparative Guide to Dicyandiamide and Guanylurea Sulfate Introduction In the landscape of high-nitrogen chemical synthesis, selecting the optimal precursor is the foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Nitrogenous Precursors: A Comparative Guide to Dicyandiamide and Guanylurea Sulfate

Introduction In the landscape of high-nitrogen chemical synthesis, selecting the optimal precursor is the foundational step that dictates reaction efficiency, byproduct profile, and downstream scalability. As a Senior Application Scientist, I frequently evaluate the orthogonal reactivity profiles of1 and 2[2][1]. While DCD is a highly reactive, foundational electrophile used extensively in active pharmaceutical ingredient (API) synthesis, GUS provides a stabilized, pre-hydrolyzed scaffold critical for analytical standardization and the precipitation of advanced energetic materials. This guide objectively compares their performance, mechanistic causality, and experimental validation protocols.

1. Mechanistic Profiling & Chemical Causality

  • Dicyandiamide (Cyanoguanidine): A dimer of cyanamide, DCD is characterized by a highly reactive nitrile group adjacent to a guanidine-like core. This electronic configuration renders the nitrile carbon highly electrophilic, making DCD an ideal substrate for nucleophilic attack. Consequently, it is the primary precursor for synthesizing biguanides, such as the antidiabetic drug metformin, as well as acting as a latent curing agent for epoxy resins[1].

  • Guanylurea Sulfate: When DCD undergoes acidic hydrolysis, the nitrile group is converted into an amide, yielding guanylurea, which is subsequently stabilized as a sulfate salt (GUS). This structural shift fundamentally alters its reactivity. GUS is no longer a primary condensation building block; instead, it serves as a stable, bulky counter-ion scaffold. It is heavily utilized in anion exchange reactions to synthesize insensitive munitions like 3 and acts as a critical reference standard for metformin impurity profiling[2][3].

2. Comparative Physicochemical Data The following table summarizes the quantitative data and functional attributes of both precursors to facilitate strategic selection:

Property / AttributeDicyandiamide (DCD)Guanylurea Sulfate (GUS)
Chemical Formula C₂H₄N₄(C₂H₆N₄O)₂·H₂SO₄
Molecular Weight 84.08 g/mol 304.28 g/mol (anhydrous basis)
Structural Role Reactive electrophile / nucleophileStable counter-ion scaffold / precipitant
Primary Applications Metformin API synthesis, epoxy curing[1]GUDN synthesis, analytical reference standard[2][3]
Reactivity Profile Undergoes high-temp condensation reactionsUndergoes anion exchange metathesis
Thermal Stability Melts at 210 °CDecomposes at ~199 °C

3. Visualizing the Synthetic Divergence The biochemical and industrial utility of these precursors diverges significantly based on their structural evolution. The diagram below illustrates the logical flow from the base precursor (DCD) to its respective high-value products.

PrecursorPathways DCD Dicyandiamide (DCD) Reactive Precursor GUS Guanylurea Sulfate (GUS) Stabilized Precursor DCD->GUS Acidic Hydrolysis Metformin Metformin API (Pharmaceutical) DCD->Metformin Condensation GUDN Guanylurea Dinitramide (Energetic Material) GUS->GUDN Anion Exchange RefStd Analytical Reference (Metformin Impurity) GUS->RefStd QC Validation DMA Dimethylamine HCl DMA->Metformin H2SO4 H2SO4 / H2O (Hydrolysis) H2SO4->GUS Dinitramide Dinitramide Anion [N(NO2)2]- Dinitramide->GUDN

Divergent synthetic pathways of DCD and GUS in pharmaceutical and materials uses.

4. Experimental Workflows & Self-Validating Protocols To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the analytical endpoint definitively confirms the mechanistic success of the reaction.

Protocol A: Synthesis of Metformin Hydrochloride via Dicyandiamide Condensation

  • Causality: DCD's nitrile carbon is highly electrophilic but requires significant activation energy to undergo nucleophilic attack by dimethylamine. A solvent-free melt condensation is employed to overcome this barrier, driving the formation of the biguanide structure[1].

  • Methodology:

    • Charge a glass-lined reactor with equimolar amounts of Dicyandiamide and Dimethylamine Hydrochloride.

    • Gradually heat the solid mixture to 135–140 °C to initiate the exothermic melt condensation.

    • Maintain the melt for 2.5 hours under continuous agitation, strictly monitoring the internal temperature to prevent thermal runaway.

    • Cool the crude mixture to 80 °C and recrystallize the Metformin Hydrochloride from absolute ethanol.

  • Self-Validation System: Perform High-Performance Liquid Chromatography (HPLC) on the recrystallized product at 218 nm. The protocol is validated when the residual DCD peak area is <0.1% relative to the Metformin API peak, confirming exhaustive electrophilic conversion.

Protocol B: Synthesis of Guanylurea Dinitramide (GUDN) via Guanylurea Sulfate

  • Causality: The synthesis of the insensitive munition GUDN relies on the in situ generation of dinitramide ions, which are highly soluble and difficult to isolate. Introducing GUS to the aqueous system leverages the bulky guanylurea cation to selectively pair with the dinitramide anion. The resulting GUDN has low solubility in cold water and precipitates out, driving the equilibrium forward[3].

  • Methodology:

    • In a jacketed reactor, nitrate ammonium sulfamate using a mixture of fuming HNO₃ and concentrated H₂SO₄ at -30 °C to generate dinitramide ions in situ.

    • Carefully quench the highly acidic reaction mixture into an excess of crushed ice water to halt nitration.

    • Slowly introduce a saturated aqueous suspension of Guanylurea Sulfate (GUS) into the quenched mixture under vigorous stirring.

    • Allow the mixture to age at 0–5 °C for 1 hour to maximize the precipitation of white crystalline GUDN. Filter and wash with cold deionized water.

  • Self-Validation System: Analyze the isolated crystals using Differential Scanning Calorimetry (DSC). The protocol is validated when the thermogram exhibits an activation energy (Ea) of ~277 kJ/mol and a sharp exothermic decomposition peak at 217.6 °C, which is the critical temperature of thermal explosion for pure GUDN[3].

5. Analytical Quality Control & Impurity Profiling Beyond synthesis, GUS plays a mandatory role in the regulatory compliance of DCD-derived pharmaceuticals. During the scale-up of Metformin API, incomplete reaction or accidental hydrolysis of DCD can generate guanylurea within the drug matrix. Consequently, regulatory bodies require the use of highly purified Guanylurea Sulfate as a reference standard (often designated as Metformin Impurity E or Related Compound B) to calibrate analytical instruments and validate the purity of the final pharmaceutical product[2].

References

  • Axios Research. Guanylurea Sulfate - CAS - 591-01-5. 2

  • Procurement Resource. Dicyandiamide Manufacturing Plant Project Report 2026: Costs & ROI. 1

  • ResearchGate. Process Optimization for Synthesis of Guanylurea Dinitramide (GUDN). 3

  • Google Patents. WO2020060451A1 - Synthesis of ammonium dinitramide (adn). 4

  • Journal of Energetic Materials. Synthesis, characterization and purity determination of ammonium dinitramide (ADN) and its precursors. 5

  • Google Patents. KR101574441B1 - Process for Preparing N-Guanylurea Dinitramide(GUDN) from Metformin. 6

Validation

Cross-validation of FTIR and DSC data for N-Guanylurea sulfate hydrate purity

Cross-Validation of FTIR and DSC Data for N-Guanylurea Sulfate Hydrate Purity: A Comparative Guide Executive Summary N-Guanylurea sulfate hydrate (CAS 305808-29-1 / 207300-86-5) is a critical precursor in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of FTIR and DSC Data for N-Guanylurea Sulfate Hydrate Purity: A Comparative Guide

Executive Summary

N-Guanylurea sulfate hydrate (CAS 305808-29-1 / 207300-86-5) is a critical precursor in the synthesis of advanced energetic materials, such as Guanylurea Dinitramide (GUDN), and serves as a vital intermediate in pharmaceutical development[1][2]. Ensuring its absolute purity is paramount, as trace contaminants can drastically alter downstream reaction kinetics, yield, and product stability. This guide provides an authoritative comparison of purity assessment methods, demonstrating why the orthogonal cross-validation of Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) creates a self-validating system that outperforms traditional single-method approaches.

The Analytical Challenge: Why Orthogonal Cross-Validation?

Standard High-Performance Liquid Chromatography (HPLC) is often the default choice for purity analysis. However, it struggles with guanylurea derivatives due to their highly polar nature and the lack of strong chromophores, necessitating complex and error-prone derivatization. Furthermore, HPLC cannot directly assess the solid-state crystalline purity or the hydration state of the compound.

By coupling FTIR and DSC, researchers create a highly robust, self-validating analytical matrix[3]. FTIR provides a definitive chemical fingerprint, identifying the functional groups (guanidino, urea, sulfate) and flagging organic impurities. Concurrently, DSC measures thermal transitions, confirming the crystalline integrity and hydration state[4]. If a sample passes FTIR but exhibits a depressed melting point in DSC, it reveals a polymorphic impurity or residual solvent that spectroscopy missed. Only when both datasets align is the >97% high-purity grade certified.

Comparative Performance Data

The following table objectively compares the analytical profiles of high-purity N-Guanylurea sulfate hydrate against crude alternatives and highlights the limitations of relying solely on HPLC.

Analytical ParameterHigh-Purity N-Guanylurea Sulfate Hydrate (>97%)Crude Grade Alternative (<95%)HPLC-Only Analysis (Alternative Method)
FTIR Profile Sharp, distinct bands for N-H, C=O, S=O, O-HBroadened bands, baseline drift, extra peaksN/A (Cannot easily detect inorganic counterions)
DSC Melting Point Sharp endotherm at 199 °C (dec.)Depressed MP (<195 °C), broad peakN/A (Does not assess crystal lattice integrity)
Moisture/Hydrate Stoichiometric hydrate water lossVariable/excess moisture lossRequires separate Karl Fischer titration
Primary Utility Reliable precursor for GUDN and pharma APIsProne to side-reactions and low yieldsHigh operational cost, poor retention of polar analytes

Causality in Experimental Design (The "Why")

As a Senior Application Scientist, it is critical to understand that analytical protocols are not just lists of steps; they are systems designed to control specific variables.

  • FTIR Causality : N-Guanylurea sulfate hydrate possesses a complex hydrogen-bonding network[5]. We specifically monitor the O-H stretch (lattice water), N-H stretches (guanylurea), and S=O stretches (sulfate). We mandate Attenuated Total Reflectance (ATR) over traditional KBr pelleting. Why? KBr is highly hygroscopic. Pressing a KBr pellet introduces exogenous moisture from the environment, which masks the intrinsic hydrate signal of the product and invalidates the structural assessment.

  • DSC Causality : The compound exhibits a characteristic decomposition melting point at approximately 199 °C[1]. We utilize hermetically sealed aluminum pans with a microscopic pinhole. Why? The pinhole allows the controlled release of hydrate water vapor during the initial heating phase, preventing pan deformation while maintaining a self-generated atmosphere. According to the van't Hoff equation, any disruption in the crystal lattice (due to impurities) will lower the melting energy and depress the melting point, providing a highly sensitive, structure-agnostic purity metric[4].

Self-Validating Experimental Protocols

Protocol 1: ATR-FTIR Chemical Profiling

  • Instrument Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air) to establish baseline conditions and ensure no residual cross-contamination.

  • Sample Application: Place approximately 5 mg of solid N-Guanylurea sulfate hydrate directly onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required to minimize air gaps, which otherwise reduce the evanescent wave penetration and weaken signal intensity.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Check: Confirm the presence of the broad O-H stretch (~3300 cm⁻¹), sharp N-H stretches, and the intense S=O sulfate bands (~1100 cm⁻¹). The absence of unreacted dicyandiamide peaks validates the chemical identity.

Protocol 2: DSC Thermal Profiling

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the sample into an aluminum DSC pan using a microbalance.

  • Hermetic Sealing: Seal the pan hermetically with a pinhole lid.

  • Atmosphere Control: Place the pan into the DSC cell and establish a dry nitrogen purge at 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the organic framework before the true melting point is reached.

  • Thermal Program: Equilibrate at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C.

  • Validation Check: Analyze the thermogram for a distinct dehydration event followed by a sharp endothermic decomposition peak at 199 °C[1]. Peak broadening or a shift below 197 °C immediately flags the batch for recrystallization.

Workflow Visualization

Workflow Sample N-Guanylurea Sulfate Hydrate Batch Sample FTIR FTIR Analysis (ATR Mode) Sample->FTIR DSC DSC Analysis (10°C/min, N2 purge) Sample->DSC FTIR_Result Chemical Identity: Amine, Sulfate, Hydrate Peaks FTIR->FTIR_Result DSC_Result Thermal Profile: Dehydration & MP ~199°C DSC->DSC_Result CrossVal Orthogonal Cross-Validation (Data Synthesis) FTIR_Result->CrossVal DSC_Result->CrossVal Pass High Purity Certified (>97% Grade) CrossVal->Pass Concordant Fail Reject/Recrystallize (Impurity Detected) CrossVal->Fail Discordant

Workflow for cross-validating FTIR and DSC data to certify N-Guanylurea sulfate hydrate purity.

References

  • N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1 - ChemWhat. 1

  • N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 - PubChem (NIH). 5

  • N-Guanylurea sulfate salt hydrate 97% - Sigma-Aldrich.

  • Process Optimization For Synthesis of Guanylurea Dinitramide (GUDN) - Scribd. 2

  • Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC (NIH). 3

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. 4

Sources

Comparative

Benchmarking GUDN Synthesized from Guanylurea Sulfate Against TNT Explosives: A Comprehensive Technical Guide

Executive Summary For researchers bridging chemical synthesis, materials science, and drug development, the synthesis of guanidine-derivatives offers a fascinating crossover. Guanylurea dinitramide (GUDN, commonly design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers bridging chemical synthesis, materials science, and drug development, the synthesis of guanidine-derivatives offers a fascinating crossover. Guanylurea dinitramide (GUDN, commonly designated as FOX-12) is a novel insensitive high explosive (IHE) that shares foundational structural synthesis pathways with several active pharmaceutical ingredients (APIs) [1]. However, unlike APIs, GUDN is engineered for extreme thermal stability and low sensitivity to mechanical shock, making it a superior, modern alternative to traditional 2,4,6-trinitrotoluene (TNT) in melt-cast formulations [2]. This guide objectively benchmarks GUDN synthesized from guanylurea sulfate against TNT, detailing the mechanistic causality behind its synthesis and its explosive performance.

Mechanistic Pathway & Synthesis Protocol

The synthesis of GUDN relies on a highly controlled ion-exchange and precipitation mechanism. The protocol below is designed as a self-validating system: the stark difference in aqueous solubility between the precursor salts and the final GUDN product ensures that successful crystallization inherently validates the reaction's completion and purity [2].

Step-by-Step Synthesis Methodology
  • Precursor Hydrolysis: Dicyandiamide is treated with aqueous sulfuric acid ( H2​SO4​ ). This hydrolyzes the nitrile group into an amide, yielding the intermediate guanylurea sulfate [3].

  • Low-Temperature Nitration: In a temperature-controlled jacketed reactor, ammonium sulfamate is nitrated using a concentrated mixed acid solution ( HNO3​/H2​SO4​ ).

    • Causality of Choice: The reaction must be strictly maintained between -40°C and -50°C for approximately 45 minutes [4]. Dinitramidic acid is highly unstable; sub-zero conditions suppress oxidative side-reactions and prevent exothermic thermal runaway, ensuring high yields of the intermediate.

  • Ion Exchange & Precipitation: An aqueous suspension of the synthesized guanylurea sulfate is introduced to the nitrated mixture.

    • Causality of Choice: GUDN has exceptionally low solubility in water compared to its precursor salts. This thermodynamic property drives the spontaneous precipitation of pure GUDN crystals, acting as an internal purification step [2].

  • Filtration: The white crystalline precipitate is filtered and washed with cold distilled water to remove residual acids, yielding GUDN with 98-99% purity [3].

GUDN_Synthesis A Dicyandiamide C Guanylurea Sulfate (Aqueous Suspension) A->C Hydrolysis B Aqueous H2SO4 B->C G Guanylurea Dinitramide (GUDN / FOX-12) C->G Ion Exchange / Precipitation D Ammonium Sulfamate F Dinitramidic Acid Intermediate D->F Nitration (45 min) E Mixed Acid (HNO3/H2SO4) at -40°C E->F F->G

Fig 1. Chemical synthesis pathway of GUDN from guanylurea sulfate.

Experimental Benchmarking: GUDN vs. TNT

To objectively evaluate GUDN as a modern energetic material, it must be benchmarked against TNT, the historical standard for melt-cast explosives.

PropertyGUDN (FOX-12)TNT
Chemical Formula C₂H₇N₇O₅C₇H₅N₃O₆
Crystal Density (g/cm³) 1.75 - 1.761.65
Detonation Velocity (m/s) 7,870 - 8,2356,900
Detonation Pressure (GPa) 25.7 - 25.8919.6
Heat of Formation (kJ/mol) -355-67
Activation Energy (kJ/mol) 277~200
Mechanistic Causality Behind Performance Differences

GUDN outperforms TNT in both detonation velocity and pressure primarily due to its higher crystal density (1.75 g/cm³) [5]. According to hydrodynamic theory, detonation pressure scales with the square of the density. Furthermore, GUDN exhibits a remarkably high activation energy (277 kJ/mol) [5]. This is caused by an extensive intermolecular hydrogen-bonding network between the four amino groups of the guanylurea cation and the oxygen atoms of the dinitramide anion, which tightly stabilizes the crystal lattice against thermal degradation and mechanical shock [2].

Self-Validating Experimental Protocol for Performance Testing

To verify the benchmarking data, researchers must utilize a multi-parametric workflow where physical characterization validates the material prior to destructive testing.

Step-by-Step Detonation & Thermal Protocol
  • Density Profiling (Pycnometry): Measure the bulk crystal density of the synthesized GUDN powder.

    • Self-Validation: A density reading below 1.75 g/cm³ indicates solvent entrapment or lattice defects, prompting mandatory recrystallization before explosive testing to prevent skewed velocity data [5].

  • Detonation Velocity Measurement:

    • Press the GUDN powder into cylindrical charges (e.g., 52 mm diameter).

    • Embed ionization gauges at precise, fixed intervals along the charge axis.

    • Initiate the charge using a standard booster (e.g., 375 g) [5].

    • Causality of Choice: The time-of-arrival data between gauges allows for precise calculation of the detonation velocity (target: ~7870 m/s for pressed charges). A steady-state velocity across all gauges validates the material's energetic reliability.

  • Thermal Stability Analysis (DSC-TGA):

    • Subject a 0.5 mg sample to Differential Scanning Calorimetry (DSC) at a heating rate of 5-10 °C/min.

    • Causality of Choice: Monitoring the exothermic decomposition peak allows researchers to calculate the activation energy via the ASTM E698 method, confirming its insensitivity profile [5].

Benchmarking_Logic N1 GUDN (FOX-12) N3 Density Profiling (Pycnometry) N1->N3 N4 Detonation Velocity (Ionization Gauges) N1->N4 N5 Thermal Stability (DSC-TGA) N1->N5 N2 TNT (Reference) N2->N3 N2->N4 N2->N5 N6 Comparative Performance Matrix N3->N6 N4->N6 N5->N6

Fig 2. Multi-parametric experimental workflow for benchmarking energetic materials.

References

  • "Guanylurea dinitramide - Wikipedia", Wikipedia, [Link]

  • "N-guanylurea-dinitramide (FOX-12): properties", Totalförsvarets forskningsinstitut - FOI,[Link]

  • "N-Guanylurea dinitramide: Optimal synthesis process, basic properties and spectroscopic data", Journal of Military Science and Technology,[Link]

  • "Thermal Analysis and Sensitivity Studies on Guanylurea Dinitramide (GUDN or FOX-12) Based Melt Cast Explosive Formulations", Biblioteka Nauki,[Link]

  • "Influence of Guanylurea Dinitramide (GUDN) on the Thermal Behaviour, Sensitivity and Ballistic Properties of the B-KNO3-PEC Igniter", Central European Journal of Energetic Materials, [Link]

Sources

Validation

Comparative Solubility Guide: N-Guanylurea Hemisulfate Hydrate vs. Free Base

As a Senior Application Scientist, selecting the correct chemical form of a compound is paramount to the success of downstream assays, whether in ecotoxicology, analytical chemistry, or pharmaceutical development. N-Guan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct chemical form of a compound is paramount to the success of downstream assays, whether in ecotoxicology, analytical chemistry, or pharmaceutical development. N-Guanylurea (also known as amidinourea or dicyandiamidine) is a primary microbial transformation product of the antidiabetic drug metformin[1].

This guide provides an objective, data-driven comparison of the N-Guanylurea hemisulfate hydrate salt versus its free base form, focusing on their solubility profiles, the thermodynamic causality behind these differences, and the self-validating protocols required to measure them accurately.

Mechanistic Causality: Why Form Dictates Solubility

When dealing with nitrogen-rich compounds, the choice between a free base and a salt form fundamentally alters physicochemical behavior.

The Free Base (N-Guanylurea): The free base features a highly delocalized, basic guanidino group adjacent to a urea moiety. In the solid state, this molecular geometry facilitates a rigid, tightly packed intermolecular hydrogen-bonding network. This high crystal lattice energy thermodynamically resists dissolution in water, rendering the free base poorly soluble in aqueous media but moderately soluble in polar organic solvents like DMSO.

The Hemisulfate Hydrate Salt: By neutralizing the basic guanidino group with sulfuric acid to form the hemisulfate hydrate, we introduce an ionic lattice. When introduced to an aqueous medium, the strong ion-dipole interactions between the water molecules and the charged guanyluronium/sulfate ions easily overcome the lattice energy. Furthermore, the pre-incorporation of water into the crystal lattice (as a hydrate) expands the lattice structure, thermodynamically favoring rapid dissolution.

This structural shift results in a massive increase in pure water solubility, reaching up to ~50 g/L for the sulfate salt[2]. However, researchers must note that in buffered systems like PBS (pH 7.2), the solubility drops significantly to 0.1–1.0 mg/mL[3]. This occurs due to the common-ion effect and the buffering of the microenvironmental pH near the compound's pKa, which shifts the equilibrium and induces partial precipitation.

Quantitative Data Comparison

The following table summarizes the physicochemical differences between the two forms to guide your solvent and formulation choices.

ParameterN-Guanylurea Hemisulfate HydrateN-Guanylurea Free Base
Chemical State Salt (Ionized), HydratedNeutral / Zwitterionic
Molecular Weight 302.3 g/mol 102.1 g/mol
Aqueous Solubility (Pure H₂O) High (~50 mg/mL)Low
Aqueous Solubility (PBS, pH 7.2) 0.1 – 1.0 mg/mL< 0.1 mg/mL
Solubility in DMSO Slightly SolubleSoluble
Solid-State Stability High (>4 years at -20°C)Moderate (Prone to moisture absorption)
Primary Application Ecotoxicology dosing, Analytical standardPrecursor in organic synthesis

Self-Validating Experimental Protocol: Thermodynamic Solubility Profiling

To ensure data integrity, the following shake-flask protocol coupled with HPLC-UV is designed as a self-validating system . By measuring both the dissolved concentration and tracking the emergence of secondary peaks, we simultaneously validate both the solubility limit and the chemical stability of the compound in the chosen solvent.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Action: Weigh an excess amount (e.g., 50 mg) of N-Guanylurea hemisulfate hydrate and N-Guanylurea free base into separate 2 mL Eppendorf tubes. Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, or PBS pH 7.2).

  • Causality: An excess of solid must remain visibly undissolved. This ensures the system reaches a true thermodynamic equilibrium rather than a transient kinetic dissolution state.

Step 2: Thermodynamic Equilibration

  • Action: Incubate the sealed tubes in a thermomixer at 25°C, shaking at 800 RPM for exactly 24 hours.

  • Causality: 24 hours provides sufficient time for the dissolution and precipitation rates to equalize, establishing the absolute solubility limit.

Step 3: Phase Separation

  • Action: Centrifuge the samples at 15,000 × g for 15 minutes to firmly pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

Step 4: LC-MS / HPLC-UV Quantification (The Validation Step)

  • Action: Dilute the supernatant 1:100 in the mobile phase (e.g., 90% Acetonitrile / 10% Water) to prevent precipitation inside the chromatography column[1]. Inject 20 µL into an HPLC-UV system monitoring at 210 nm.

  • Trustworthiness Check: Calculate the concentration against a standard curve. Crucially, examine the chromatogram for secondary peaks. If secondary peaks appear (indicating hydrolysis of the urea group), the solubility data is immediately flagged as kinetically unstable. The absence of secondary peaks self-validates that the measured concentration represents the intact, stable molecule.

Workflow Visualization

G A Solid Input (Hemisulfate vs Free Base) B Solvent Addition (H2O or PBS pH 7.2) A->B C Thermodynamic Equilibration (24h, 25°C, 800 RPM) B->C D Phase Separation (Centrifugation at 15,000 x g) C->D E HPLC-UV / LC-MS Analysis (Quantification & Purity Check) D->E F Validated Output: Solubility & Stability Profile E->F

Workflow for thermodynamic solubility and stability profiling.

References

  • Frontiers in Environmental Science. Impact of the Antidiabetic Drug Metformin and Its Transformation Product Guanylurea on the Health of the Big Ramshorn Snail (Planorbarius corneus). Retrieved from:[Link]

  • National Institutes of Health (PMC). Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario). Retrieved from:[Link]

Sources

Comparative

A Guide to Validating the Analytical Traceability of Guanylurea Sulfate Against Pharmacopeial Standards

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Metformin, a first-line therapy for type 2 diabetes, is no excepti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Metformin, a first-line therapy for type 2 diabetes, is no exception. A critical process-related impurity and degradation product of metformin is guanylurea.[1][2][3] The robust control of this impurity is essential, and this control hinges on the principle of analytical traceability: the ability to link a measurement result to a known reference standard through an unbroken chain of comparisons, each with a stated uncertainty.[4][5][6]

This guide provides an in-depth comparison of analytical methodologies for establishing the traceability of guanylurea sulfate, a common salt form of this impurity. We will navigate the complexities of validating an impurity that may not have a dedicated pharmacopeial monograph, comparing the established High-Performance Liquid Chromatography (HPLC) method with the power of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method and the high sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Crux of the Matter: Traceability Without a Direct Compendial Standard

While major pharmacopoeias like the USP and EP provide reference standards for metformin and some of its impurities, such as Metformin Related Compound A (1-cyanoguanidine), a specific monograph and certified reference standard for guanylurea sulfate may not always be available.[7][8][9] This presents a challenge: how does one establish metrological traceability for quality control (QC) and release testing?

The answer lies in a robust, scientifically-sound approach to method validation, where the chosen analytical procedure itself becomes a self-validating system. This guide compares three key techniques, not just on their performance metrics but on the very logic of how they establish traceability.

Comparative Analytical Methodologies: A Three-Pillar Approach

The choice of an analytical technique for impurity quantification is a critical decision driven by the required level of accuracy, sensitivity, and the ultimate goal of the measurement. Here, we dissect three workhorse techniques in the pharmaceutical industry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical quality control for its robustness and precision in separating and quantifying components in a mixture.[1]

  • Causality of Experimental Choice : For routine QC, an HPLC-UV method provides a reliable way to quantify guanylurea relative to a reference standard. Its prevalence in QC labs means instrumentation and expertise are readily available. The method's performance is well-understood, and it can be validated rigorously according to established guidelines.

  • Principle of Traceability : Traceability in HPLC is achieved by direct comparison of the peak response of the analyte to that of a highly characterized reference standard of the same compound. The accuracy of the result is therefore directly dependent on the certified purity of that reference standard. If a certified standard is not from a pharmacopeia, its purity must be independently established, for example, by using a primary method like qNMR.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method, capable of providing a direct and accurate measure of a substance's purity without needing an identical reference standard.[10][11]

  • Causality of Experimental Choice : When the primary goal is to establish an unbroken chain of traceability to a fundamental unit (the mole), qNMR is the method of choice. Its unique advantage is that the NMR signal area is directly proportional to the number of atomic nuclei.[10] This allows for quantification against an unrelated, certified internal standard. This is invaluable for certifying in-house primary standards or for direct quantification when a specific reference material for the impurity is unavailable or of questionable purity.

  • Principle of Traceability : qNMR establishes traceability by relating the molar concentration of the analyte to that of a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity, which itself is traceable to national or international standards.[4][5] It is a primary ratio method, meaning it can determine the purity of a substance directly from the NMR spectrum.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

  • Causality of Experimental Choice : This technique is selected when extremely low levels of an impurity must be detected and quantified, such as in bioanalytical studies, environmental monitoring, or when dealing with potentially genotoxic impurities.[12][13] Its specificity, derived from monitoring specific parent-to-daughter ion transitions, is unparalleled.

  • Principle of Traceability : Similar to HPLC, LC-MS/MS relies on a reference standard for quantification, typically a stable isotope-labeled version of the analyte as an internal standard to correct for matrix effects and instrument variability. The traceability chain is therefore linked to the purity and concentration of the reference standard solutions.

Experimental Design and Protocols

A robust analytical method is built on a foundation of meticulous validation. All experimental work must adhere to the principles outlined in the ICH Q2(R1) guideline, which covers parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[14][15]

Workflow for Establishing Analytical Traceability

The following diagram illustrates the logical workflow for establishing and validating the traceability of a guanylurea sulfate measurement.

G cluster_0 Phase 1: Standard & Method Foundation cluster_1 Phase 2: Primary Quantification & Characterization cluster_2 Phase 3: Method Validation (ICH Q2 R1) cluster_3 Phase 4: Routine Application A Procure/Synthesize Guanylurea Sulfate D Characterize Guanylurea Sulfate (Identity, Structure) A->D B Procure Certified Internal Standard (for qNMR) e.g., Maleic Acid C Develop Separation Method (HPLC / LC-MS) F Validate HPLC/LC-MS Method using Characterized Guanylurea Sulfate as Reference Standard C->F E Determine Absolute Purity by qNMR D->E E->B Traceable to SI via Certified Standard E->F Provides Certified Purity Value for Reference Standard G Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness F->G H Routine QC Analysis of Metformin for Guanylurea Impurity F->H Validated Method Transfer caption Workflow for Establishing Analytical Traceability

Caption: Workflow for Establishing Analytical Traceability.

Experimental Protocol: HPLC-UV Method Validation
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the characterized guanylurea sulfate reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., from LOQ to 150% of the specification limit).

    • Prepare the test sample by dissolving the metformin API in the diluent to a target concentration.

  • Chromatographic Conditions (Example):

    • Column: Cogent Diamond Hydride™, 4 µm, 100 Å.[16]

    • Mobile Phase: A gradient of Acetonitrile/0.1% Acetic Acid and 50% Isopropanol/50% DI Water/0.1% Acetic Acid.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.[17]

    • Injection Volume: 10 µL.

  • Validation Steps (as per ICH Q2 R1):

    • Specificity: Analyze blank diluent, a metformin standard, a guanylurea standard, and a spiked sample containing both to demonstrate that the guanylurea peak is free from interference.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking the metformin sample with known amounts of guanylurea sulfate at three concentration levels (e.g., 50%, 100%, 150%). Calculate the percentage recovery.

    • Precision (Repeatability & Intermediate): Analyze at least six replicate preparations of a single sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). Calculate the Relative Standard Deviation (%RSD).

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol: qNMR Purity Determination
  • Standard and Sample Preparation:

    • Accurately weigh a specific amount of the guanylurea sulfate sample into an NMR tube using a microbalance.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., D₂O) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure key acquisition parameters are optimized for quantification: sufficient relaxation delay (D1, typically 5-7 times the longest T1), accurate 90° pulse calibration, and a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for guanylurea and a signal for the internal standard.

    • Calculate the purity (P) of the guanylurea sulfate using the following formula:

    P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the standard

Data Comparison and Interpretation

The choice between these methods depends on the analytical objective. qNMR provides a direct, absolute purity value, ideal for certifying a reference standard. HPLC offers a robust, precise method for routine QC once that standard is established. LC-MS/MS provides superior sensitivity for trace-level analysis.

ParameterHPLC-UVqNMR (Quantitative ¹H NMR)LC-MS/MS
Principle Comparative, based on separation and UV absorbance.Primary ratio method, based on signal intensity proportional to molar concentration.[10]Comparative, based on separation and mass-to-charge ratio.
Traceability To a certified reference standard of the same analyte.To a certified internal standard (can be unrelated to analyte), traceable to SI units.[4]To a certified reference standard, often an isotopically labeled analog.
Reference Standard Requires a highly pure, characterized standard of guanylurea sulfate.Requires a certified internal standard of known purity (e.g., maleic acid).[11]Requires a characterized standard of guanylurea sulfate.
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Excellent; based on unique chemical shifts of protons in the molecular structure.Very High; based on specific mass transitions (parent/daughter ions).
Accuracy High, but dependent on the accuracy of the reference standard's purity value.High, provides an absolute purity value.[10]High, especially with a stable isotope-labeled internal standard.
Precision (%RSD) Excellent (<2%).Excellent (<1-2%).Excellent (<5-15% in complex matrices).[12]
LOD/LOQ Good (µg/mL range).Moderate (mg/mL range, but can be improved with cryoprobes).[11]Excellent (ng/L to µg/L range).[13]
Primary Use Case Routine QC, stability testing, content uniformity.Purity assignment of reference standards, quantification without a specific standard.Bioanalysis, trace impurity analysis, genotoxic impurity testing.
Logical Principles of Quantification: HPLC vs. qNMR

The fundamental difference in their approach to quantification is a key consideration for establishing traceability.

G cluster_hplc HPLC-UV (Relative Quantification) cluster_qnmr qNMR (Primary Ratio Quantification) h1 Guanylurea Reference Standard (Known Purity & Conc.) h2 Generate Peak Response (Area_std) h1->h2 h5 Concentration_spl = (Area_spl / Area_std) * Conc_std h2->h5 h3 Sample with Unknown Guanylurea h4 Generate Peak Response (Area_spl) h3->h4 h4->h5 q1 Guanylurea Sample (Known Mass) q3 Mix in NMR Tube q1->q3 q2 Certified Internal Std. (Known Mass & Purity) q2->q3 q4 Acquire Spectrum & Integrate Signals (I_analyte, I_std) q3->q4 q5 Purity_analyte = f(I_analyte, I_std, Masses, Mol. Weights) q4->q5 caption Comparison of Quantification Logic

Caption: Comparison of Quantification Logic.

Conclusion and Recommendations

Validating the analytical traceability of guanylurea sulfate is a critical task in ensuring the quality of metformin API. While pharmacopeial standards provide the ultimate reference, their absence for a specific impurity salt necessitates a rigorous, science-led approach.

  • For Primary Characterization and Reference Standard Certification: qNMR is the superior choice. Its status as a primary ratio method allows for the absolute purity determination of guanylurea sulfate, establishing a traceable value that can then be used to qualify secondary or working standards.[11]

  • For Routine Quality Control: A validated HPLC-UV method is the industry workhorse. It is robust, precise, and cost-effective for high-throughput environments. Its traceability, however, is critically dependent on a reference standard that has been thoroughly characterized, ideally using qNMR.

  • For High-Sensitivity and Bioanalytical Applications: LC-MS/MS is the go-to technique when trace-level quantification is required. Its exceptional sensitivity and specificity are necessary for measuring low-level impurities or metabolites in complex biological matrices.

By employing this orthogonal approach—using qNMR to establish the primary traceability and certify a reference standard, and then transferring this to a robust HPLC method for routine use—researchers and drug developers can build a self-validating and defensible system for impurity control, ensuring the safety and efficacy of the final drug product.

References

  • Almac Group. (n.d.). Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis. Almac Voice. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]

  • Frontiers in Health Informatics. (2024, December 19). Development And Validation Of RP-HPLC Method For Anagliptin And Metformin Hydrochloride And Its Related Impurities In Tablet Dosage Form. [Link]

  • International Journal of Bio-Pharma Research. (2024, January 1). DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF METFORMIN HCL AND CANAGLIFLOZIN AND ITS RELATED IMPURITIES IN PHARMACEUTICAL DOSAGE FORM. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, February 1). IMPURITY PROFILING METHOD DEVELOPMENT AND VALIDATION FOR METFORMIN HCL AND VILDAGLIPTIN FROM COMBINATION TABLET DOSAGE FORM BY RP-HPLC COUPLED WITH UV/PDA DETECTOR. [Link]

  • AugustaChrom. (n.d.). HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column. [Link]

  • Eurachem. (2019). Metrological Traceability in Chemical Measurement. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, July 20). Various Method Development and Validation, Impurity Profiling, Toxicological Studies of Metformin in Combined Dosage Form. [Link]

  • Veeprho. (n.d.). Metformin EP Impurity F (Free Base) | CAS 124-40-3. [Link]

  • Almac Group. (n.d.). Quantitative NMR (QNMR) as an alternative to traditional HPLC assay analysis. Almac Voice. [Link]

  • National Institutes of Health. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

  • Quimlab. (n.d.). Traceability in Chemical Measurement. [Link]

  • MICROSOLV. (n.d.). Metformin Impurities Melamine and Cyanoguanidine Determination. [Link]

  • Eurachem. (2003). A guide to achieving comparable results in chemical measurement. [Link]

  • Boulard, L., et al. (2018). Development of a multi-residue analytical method for the determination of polar pesticides in water using HILIC-MS/MS.
  • Springer. (2020). Traceability in Chemical Measurement. [Link]

  • European Pharmacopoeia. (2013, April 2). METFORMIN HYDROCHLORIDE Metformini hydrochloridum. [Link]

  • USP-NF. (2018, September 28). Metformin Hydrochloride Extended-Release Tablets. [Link]

  • Xcelpros. (2025, October 22). Batch Traceability in Pharmaceutical Manufacturing Company. [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • ResearchGate. (n.d.). Enhanced Gas Chromatography-Mass Spectrometry (GC-MS)-Based Analysis of Metformin and Guanylurea in Water Samples. [Link]

  • Leis, H. (n.d.). Method development for analysis of pharmaceuticals in environmental samples. [Link]

  • PubMed. (2021, May 11). Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea. [Link]

  • MDPI. (n.d.). Central Composite Design for Optimizing Derivatization of Metformin and Guanylurea in Water Samples Detected by Gas Chromatography. [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • National Institutes of Health. (n.d.). Effects of Metformin and its Metabolite Guanylurea on Fathead Minnow (Pimephales promelas) Reproduction. [Link]

Sources

Validation

Guanylurea sulfate vs metformin hydrochloride in analytical method validation

Analytical Method Validation: Differentiating Metformin Hydrochloride and Its Primary Degradant Guanylurea Sulfate As a Senior Application Scientist, one of the most frequent challenges I encounter in stability-indicatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation: Differentiating Metformin Hydrochloride and Its Primary Degradant Guanylurea Sulfate

As a Senior Application Scientist, one of the most frequent challenges I encounter in stability-indicating assay development and environmental monitoring is the reliable separation of highly polar, structurally similar biguanides. Metformin hydrochloride is a globally prescribed antidiabetic agent[1]. However, under alkaline stress, oxidative conditions, or environmental microbial action, it degrades into guanylurea (often isolated as guanylurea sulfate)[2]. Because guanylurea lacks the pharmacological efficacy of its parent compound and serves as a primary marker for API degradation, developing a robust, self-validating analytical method to quantify both simultaneously is critical for regulatory compliance (ICH Q2) and environmental risk assessments[3][4].

Physicochemical Causality: Why Standard Chromatography Fails

To understand the analytical strategy, we must first examine the molecular nature of these compounds. Both metformin and guanylurea are highly polar, non-volatile bases.

Table 1: Physicochemical & Structural Comparison

ParameterMetformin HydrochlorideGuanylurea Sulfate
Role Active Pharmaceutical Ingredient (API)Primary Degradation Product / Impurity
Molecular Formula C4​H11​N5​⋅HCl C2​H6​N4​O⋅21​H2​SO4​
Precursor Ion (m/z) 130.1 [M+H]+ 103.1 [M+H]+
Polarity Extremely High (LogP -2.6)Extremely High
Analytical Challenge Poor retention on C18; severe peak tailingCo-elution with void volume on standard RP-HPLC

Causality Insight: If you inject these compounds onto a standard C18 reversed-phase column, they will elute in the void volume with severe peak tailing due to secondary interactions with residual silanols. This necessitates alternative retention mechanisms, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation-exchange chromatography[3]. Furthermore, for gas chromatography (GC-MS), direct injection leads to thermal degradation, making chemical derivatization (e.g., with MBTFA) an absolute prerequisite to increase volatility[1].

Mechanistic Pathway of Degradation

Understanding the degradation pathway is essential for designing forced degradation studies. Metformin undergoes demethylation (losing two methyl groups) to form a biguanide intermediate, which is subsequently hydrolyzed to form guanylurea[2]. In environmental wastewater contexts, microbial ureohydrolases catalyze this exact transformation[4].

DegradationPathway Metformin Metformin (API) m/z 130 Biguanide Biguanide Intermediate Metformin->Biguanide Demethylation Guanylurea Guanylurea (Degradant) m/z 103 Biguanide->Guanylurea Hydrolysis Guanidine Guanidine (Trace) m/z 60 Guanylurea->Guanidine Deamination

Mechanistic degradation pathway of Metformin to Guanylurea and subsequent metabolites.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. This means that system suitability, matrix effects, and recovery are continuously monitored throughout the run sequence, acting as internal quality gates that prevent the reporting of compromised data.

Phase 1: Chromatographic & MS Configuration

  • Column Choice : Mixed-mode column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm)[3].

    • Causality: The embedded acidic functional groups provide cation-exchange retention for the basic biguanide moieties, while the hydrophobic alkyl chains offer reversed-phase retention. This dual-mechanism solves the void-volume elution problem without requiring ion-pairing reagents that contaminate MS sources.

  • Mobile Phase : Isocratic elution using 75% Acetonitrile / 25% Water with 10 mM Ammonium Acetate (pH 4.5).

  • Detection : ESI+ MS/MS. MRM transitions: Metformin ( 130.1→71.1 ), Guanylurea ( 103.1→86.1 )[2].

Phase 2: The Self-Validating Sample Preparation & Injection Sequence

  • Internal Standard (IS) Spiking : Add Metformin-d6 (50 ng/mL) to all blanks, calibrators, and samples[5].

    • Validation Gate: The IS peak area must remain within ±20% across all injections. This corrects for ionization suppression in the ESI source and volumetric losses during extraction.

  • System Suitability Test (SST) : Inject a mid-level standard mix (100 ng/mL) six times before the sample batch.

    • Validation Gate: The sequence automatically halts if the resolution ( Rs​ ) between Metformin and Guanylurea is <2.0 , or if the Relative Standard Deviation (RSD) of the peak areas is >2.0% .

  • Matrix-Matched Calibration : Prepare calibrators in the target matrix (e.g., synthetic formulation placebo or extracted blank water).

    • Validation Gate: The calibration curve R2 must be ≥0.995 with back-calculated accuracy within ±15% of nominal concentrations.

  • Quality Control (QC) Bracketing : Insert QC samples (Low, Mid, High) every 10 injections.

    • Validation Gate: If a QC fails the ±15% accuracy threshold, the preceding 10 samples are flagged for re-analysis, ensuring continuous data integrity.

Quantitative Validation Data Comparison

Based on typical ICH Q2(R1) validation campaigns for mixed-mode LC-MS/MS assays, the performance metrics for both analytes demonstrate the robustness of this approach.

Table 2: Typical Method Validation Parameters

Validation ParameterMetformin HydrochlorideGuanylurea Sulfate
Linearity Range 10 – 1000 ng/mL10 – 1000 ng/mL
Limit of Detection (S/N > 3) 0.5 ng/mL0.8 ng/mL
Limit of Quantitation (S/N > 10) 1.5 ng/mL2.5 ng/mL
Recovery (%) 95.0 – 102.0%92.5 – 98.5%
Precision (RSD) < 2.0%< 2.5%
Matrix Effect Minimal (IS compensated)Minimal (IS compensated)

Conclusion

The analytical differentiation of metformin hydrochloride and guanylurea sulfate requires moving beyond conventional reversed-phase chromatography. By leveraging mixed-mode stationary phases[3] or derivatization-based GC-MS[1], and embedding self-validating gates into the protocol, analytical scientists can achieve robust, reproducible quantification. This approach not only fulfills stringent pharmaceutical stability requirements but also supports critical environmental monitoring of pharmaceutical pollutants in biota and wastewater[4][5].

References

  • Source: hplc-shop.
  • Source: csce.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Comparative

Comparing particle size distribution of recrystallized guanylurea sulfate

As application scientists and process engineers, we frequently encounter the challenge of optimizing the physical properties of active pharmaceutical ingredients (APIs) and chemical intermediates. Guanylurea sulfate (GUS...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and process engineers, we frequently encounter the challenge of optimizing the physical properties of active pharmaceutical ingredients (APIs) and chemical intermediates. Guanylurea sulfate (GUS), typically presenting as a white crystalline powder (1[1]), is a prime example. It is widely utilized as a chemical intermediate and is notably generated as a precipitating byproduct during the synthesis of energetic materials like ammonium dinitramide (ADN) (2[2]).

In its unoptimized, raw recrystallized state, GUS tends to form highly agglomerated, "sticky" crystal habits. This poor morphology drastically broadens the Particle Size Distribution (PSD), leading to severe downstream bottlenecks such as prolonged filtration times, solvent entrapment, and poor powder flowability. To engineer a superior PSD, we must manipulate the thermodynamic driving force—supersaturation—by comparing conventional cooling crystallization against targeted antisolvent crystallization methods.

Mechanistic Dynamics of GUS Crystallization

The final PSD of recrystallized GUS is dictated by the kinetic competition between primary nucleation and crystal growth.

  • Cooling Crystallization: Relies on the temperature-dependent solubility of GUS in water. While slow cooling theoretically promotes crystal growth over nucleation, the strong hydrogen-bonding network of aqueous GUS often leads to irregular, highly agglomerated multi-crystalline clusters.

  • Antisolvent Crystallization: Involves the controlled addition of a miscible non-solvent to the aqueous phase. The chemical nature of the antisolvent is the critical variable. Alcohols (e.g., propanol) rapidly crash out the solute, inducing massive, uncontrolled primary nucleation that yields fine, sticky plates. Conversely, utilizing acetone as an antisolvent modulates the supersaturation profile, favoring the growth of uniform, granular crystals that are significantly less sticky and easier to filter (3[3]).

GUS_Crystallization Start Aqueous GUS Solution (Saturation at 25°C) Cooling Method A: Cooling (0.5°C/min to 5°C) Start->Cooling Propanol Method B: Propanol Antisolvent (Controlled Addition) Start->Propanol Acetone Method C: Acetone Antisolvent (Controlled Addition) Start->Acetone Filtration Vacuum Filtration & Cake Washing Cooling->Filtration Propanol->Filtration Acetone->Filtration Drying Vacuum Drying (40°C, 12h) Filtration->Drying PSD Laser Diffraction PSD Analysis (D10, D50, D90) Drying->PSD

Workflow comparing cooling and antisolvent crystallization methods for Guanylurea Sulfate.

Self-Validating Experimental Protocols

To objectively compare these methods, the following protocols are designed as self-validating systems. Every batch begins with a standardized filtration step to eliminate heterogeneous nucleation sites, ensuring that any observed differences in PSD are strictly due to the chosen crystallization thermodynamic pathway.

Preparation of Baseline Solution (Standardized for all methods): Prepare a saturated aqueous solution of Guanylurea Sulfate (Purity ≥98% ()) at 25°C. Filter the solution through a 0.22 µm PTFE membrane into a clean, jacketed crystallizer. Validation Step: Perform a gravimetric analysis on a 5 mL aliquot of the filtered solution to confirm the baseline concentration matches the theoretical solubility limit.

Method A: Cooling Crystallization (Control)

  • Heat the saturated solution to 60°C under constant overhead stirring (300 rpm) to ensure complete dissolution and destroy any localized solute clusters.

  • Implement a linear cooling ramp of 0.5°C/min down to 5°C. The slow ramp is explicitly chosen to prevent catastrophic primary nucleation.

  • Hold the suspension at 5°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

Method B: Propanol Antisolvent Crystallization

  • Maintain the baseline aqueous GUS solution at 25°C under constant agitation (300 rpm).

  • Introduce 1-propanol via a programmable syringe pump at a controlled rate of 2.0 mL/min until a 1:3 water-to-propanol volumetric ratio is achieved.

  • Age the suspension for 30 minutes to dissipate secondary nucleation and allow Ostwald ripening.

Method C: Acetone Antisolvent Crystallization (Optimized)

  • Maintain the baseline aqueous GUS solution at 25°C under constant agitation (300 rpm).

  • Introduce acetone via a syringe pump at 2.0 mL/min until a 1:3 water-to-acetone volumetric ratio is achieved. Causality Note: Acetone is utilized here because it does not form azeotropes with water upon evaporation and significantly reduces the stickiness of the resulting precipitate (3[3]).

  • Age the suspension for 30 minutes. Validation Step: Extract a 2 mL sample of the mother liquor, filter, and measure the refractive index to confirm complete desupersaturation before proceeding to harvest.

Downstream Processing & PSD Analysis: Filter the slurries using a Buchner funnel under a standardized vacuum (200 mbar). Wash the filter cake with 20 mL of the respective cold antisolvent (or cold water for Method A). Dry the crystals in a vacuum oven at 40°C for 12 hours. Analyze the PSD using a Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer) utilizing a dry dispersion unit.

Comparative Data Analysis

The quantitative results from the laser diffraction analysis and downstream processing metrics are summarized below.

Crystallization Method D10​ (µm) D50​ (µm) D90​ (µm)Span (D90​−D10​)/D50​ Crystal MorphologyFiltration Time (s/100mL)
Method A: Cooling (Water) 12.445.8150.23.01Irregular, heavily agglomerated120
Method B: Antisolvent (Propanol) 8.130.5110.63.36Fine plates, highly sticky180
Method C: Antisolvent (Acetone) 25.665.2120.41.45Uniform, granular, free-flowing45

Causality and Engineering Insights

The data clearly demonstrates that Method C (Acetone Antisolvent) produces a vastly superior particle size distribution. Why does acetone outperform both propanol and conventional cooling?

The causality lies in solvent-solute interactions at the molecular level. When propanol is introduced, it rapidly strips the hydration shell from the guanylurea cations, resulting in a massive spike in localized supersaturation. This forces the system into the labile zone, triggering instantaneous primary nucleation. The resulting crystals are fine ( D10​ = 8.1 µm) and plate-like, creating a highly compressible filter cake that traps mother liquor and triples the filtration time (180 seconds).

Conversely, acetone lowers the dielectric constant of the aqueous medium more smoothly. It interacts uniquely with the hydrogen-bonding network of the sulfate anions, modulating the crystal growth kinetics to favor the development of granular structures rather than flat plates. This prevents the formation of sticky agglomerates (3[3]). The resulting PSD is significantly tighter (Span = 1.45) with a larger median particle size ( D50​ = 65.2 µm), which drastically increases cake porosity and reduces the filtration time to just 45 seconds. For industrial scale-up, Method C is the definitive choice for optimizing the handling and purity of recrystallized guanylurea sulfate.

References

  • Google Patents. "WO2020060451A1 - Synthesis of ammonium dinitramide (adn)".
  • European Patent Office. "SYNTHESIS OF AMMONIUM DINITRAMIDE (ADN) - EP 3853174 B1". [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: N-Guanylurea Sulfate Hydrate

As a Senior Application Scientist, I frequently oversee the implementation of specialized biochemicals in complex research environments. N-Guanylurea sulfate hydrate (and its anhydrous counterpart, CAS 591-01-5) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of specialized biochemicals in complex research environments. N-Guanylurea sulfate hydrate (and its anhydrous counterpart, CAS 591-01-5) is a highly effective guanidine derivative utilized in proteomics and the chemical rescue of arginine-substituted site-directed enzyme mutants ()[1].

While it provides immense value at the bench, its physicochemical properties demand rigorous operational and disposal oversight. This guide establishes a self-validating system for managing this chemical, ensuring scientific integrity, regulatory compliance, and environmental stewardship.

Physicochemical Profiling and Hazard Causality

Before implementing a disposal protocol, we must understand why a chemical behaves the way it does.

  • Causality of Irritation: N-Guanylurea sulfate possesses a highly basic guanidino group. Even when buffered as a sulfate salt, exposure to the moisture on human skin or mucosal membranes can cause localized pH shifts and lipid bilayer disruption. This mechanism is responsible for its acute irritation classifications (H315, H319, H335) ()[2].

  • Causality of Environmental Mobility: The sulfate salt formation makes this compound highly soluble in water. If discharged into standard laboratory sinks, it bypasses standard precipitation protocols in wastewater treatment plants. Classified as a Water Hazard Class 1 (WGK 1) substance, it is highly mobile in aquatic ecosystems and can contribute to long-term ecological imbalance ()[3].

Table 1: Quantitative Chemical and Hazard Data Summary
ParameterValue / ClassificationCausality / Operational Impact
CAS Number 207300-86-5 (Hydrate) / 591-01-5 (Anhydrous)Identifies specific SDS and regulatory tracking requirements.
Molecular Formula 2C2H6N4O·H2SO4 (Anhydrous base)High nitrogen content; acts as a mild base, reactive with strong oxidizers.
GHS Health Hazards H315 (Skin), H319 (Eye), H335 (Respiratory)Mandates strict PPE (nitrile gloves, goggles) and fume hood usage.
Water Hazard Class WGK 1 (Slightly hazardous to water)Strict prohibition of sink/drain disposal; requires EHS collection.
Physical State White powder/crystalsHigh risk of aerosolization; requires wet-wiping for spill cleanup.

Experimental Protocol: Safe Benchtop Handling

To prevent waste generation from becoming a hazard, we must strictly control the handling phase. The following step-by-step methodology ensures a self-validating safety loop during reagent preparation.

Step 1: Engineering Controls Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or chemical fume hood. This physically isolates the user from aerosolized particulates, mitigating inhalation risks (H335) ()[2].

Step 2: Personal Protective Equipment (PPE) Don a standard laboratory coat, chemical-splash goggles (to protect against H319 eye irritation), and nitrile gloves (minimum 0.11 mm thickness).

Step 3: Static Mitigation and Weighing Use anti-static weigh boats. Guanidine derivatives often carry static charges that can cause the fine powder to disperse unpredictably upon transfer.

Step 4: Targeted Decontamination Because the compound is highly water-soluble, water is the optimal primary solvent for benchtop decontamination. Wipe down balances and spatulas with a damp paper towel, followed immediately by a 70% ethanol wipe to ensure rapid drying and prevent microbial growth. Place the damp towel directly into the solid hazardous waste bin.

Experimental Protocol: Comprehensive Waste Disposal

The foundational rule for N-Guanylurea sulfate hydrate is Zero Aqueous Discharge . Disposal must strictly align with regional environmental laws via an approved waste disposal plant ()[4].

Phase 1: Solid Waste Management
  • Collection: Gather all contaminated consumables (weigh boats, pipette tips, damp decontamination towels). Do not compress the waste, as mechanical pressure can aerosolize residual powder ().

  • Containment: Seal the materials inside a chemically compatible, high-density polyethylene (HDPE) solid waste container.

  • Labeling: Immediately affix a GHS-compliant label stating: "Hazardous Solid Waste - Contains N-Guanylurea Sulfate (Skin/Eye Irritant)."

Phase 2: Aqueous Waste Management
  • Segregation: Collect all used buffers, wash solutions, and experimental flow-through containing the compound into a dedicated liquid waste carboy.

  • Chemical Compatibility Verification: Ensure the carboy contains no strong oxidizing agents. N-Guanylurea sulfate can react unpredictably with strong oxidizers, potentially leading to hazardous degradation products like hydrogen sulfide or nitrogen oxides ().

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the liquid volume to prevent accidental environmental release ()[3].

Phase 3: Final Disposal Transfer
  • Satellite Accumulation: Store all sealed and labeled containers in a dry, cool, and well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and temperature extremes ().

  • EHS Coordination: Coordinate with your institution's Environmental Health and Safety (EHS) office to transfer the waste to a licensed hazardous waste facility. Never reuse empty reagent containers.

Spill Response and Containment Workflow

In the event of a spill, rapid state-assessment is critical. Dry sweeping a powder spill will generate hazardous dust, while improper liquid absorption can spread the contamination. Follow the logical workflow below.

SpillResponse Spill Spill Detected: N-Guanylurea Sulfate Assess Assess State (Solid vs Liquid) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Aqueous Solution Spill Assess->LiquidSpill DampWipe Wipe with damp absorbent pad (Avoid dust creation) SolidSpill->DampWipe Absorb Deploy universal chemical absorbents LiquidSpill->Absorb Collect Collect in HDPE Hazardous Waste Bin DampWipe->Collect Absorb->Collect Label Label & Transfer to EHS Disposal Plant Collect->Label

Workflow for the safe containment and disposal of N-Guanylurea sulfate hydrate spills.

References

  • ACS Publications. "Chemical Rescue by Guanidine Derivatives of an Arginine-Substituted Site-Directed Mutant of Escherichia coli Ornithine Transcarbamylase". acs.org.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for N-Guanylurea Sulfate Hydrate

Handling any chemical reagent requires a foundational respect for safety, a principle that moves beyond mere compliance into the realm of proactive risk management. N-Guanylurea sulfate hydrate is no exception.

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Author: BenchChem Technical Support Team. Date: April 2026

Handling any chemical reagent requires a foundational respect for safety, a principle that moves beyond mere compliance into the realm of proactive risk management. N-Guanylurea sulfate hydrate is no exception. While not possessing acute toxicity, its hazard profile necessitates a deliberate and informed approach to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to establish a self-validating system of safety when working with this compound. Our objective is to ensure that every operational step is underpinned by a clear understanding of why specific protective measures are chosen, fostering a culture of safety that becomes second nature.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks posed by N-Guanylurea sulfate hydrate is the critical first step in defining the necessary protection. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

These classifications dictate a three-pronged approach to PPE, focusing on protecting the skin, eyes, and respiratory system from contact with the solid, powdered form of the chemical, which can easily become airborne.[1][3] It is also important to note that N-Guanylurea sulfate hydrate currently does not have established occupational exposure limits (OELs).[1][3] The absence of an OEL does not imply safety; rather, it reinforces the need for conservative protective measures to minimize any potential exposure.

Core Protective Equipment: A Barrier-by-Barrier Approach

Based on the hazard assessment, a standard ensemble of PPE is required for all handling activities. The specific type of equipment must be selected based on the concentration and amount of the substance being used at the specific workplace.[1]

Hand Protection: The First Line of Defense

Direct contact with N-Guanylurea sulfate hydrate can cause skin irritation. Therefore, proper glove selection and use are non-negotiable.

  • What to Use: Wear protective gloves.[4][5] While the SDS does not specify a particular material, nitrile gloves are a standard and effective choice for incidental contact with many chemical powders, offering good dexterity and resistance to tears.[6]

  • The Causality: Gloves provide a direct physical barrier against skin contact. The protocol of inspecting gloves prior to use and practicing proper removal techniques (without touching the outer surface) is a self-validating system to prevent cross-contamination from the glove to your skin.[1] Contaminated gloves must be disposed of in accordance with laboratory and local regulations.[1]

Eye and Face Protection: Shielding from a Serious Irritant

The risk of "serious eye irritation" is a critical safety consideration.[1][2] This hazard implies that contact can cause significant, though reversible, damage.

  • What to Use: Wear tightly fitting safety goggles.[5] Standard safety glasses with side shields are insufficient due to the risk of airborne dust. Goggles that form a seal around the eyes are essential.[7][8]

  • The Causality: Goggles provide comprehensive protection from dust and potential splashes.[7] For tasks with a higher risk of splashing, such as preparing solutions or during spill cleanup, a face shield should be worn in addition to goggles to protect the entire face.[6][9]

Respiratory Protection: Preventing Irritation from Inhalation

As a fine powder, N-Guanylurea sulfate hydrate can easily become airborne, posing a respiratory irritation hazard.[2]

  • What to Use: Respiratory protection is required when dusts are generated. A NIOSH-certified N95 dust mask or respirator is the minimum requirement for handling the powder, especially during weighing or transfer procedures.[9]

  • The Causality: The fine particulate nature of the reagent means that engineering controls, like a chemical fume hood or ventilated enclosure, are the primary method to control exposure. The N95 respirator serves as the essential final barrier to protect the user from inhaling any aerosolized particles that may escape the primary containment.[1][3]

Body Protection: Minimizing Dermal Exposure

To prevent the settling of chemical dust on clothing and subsequent skin contact, appropriate body protection is necessary.

  • What to Use: A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a high potential for dust generation, impervious clothing or a disposable gown made of materials like polypropylene should be utilized.[1][5][7]

  • The Causality: A lab coat or gown prevents the contamination of personal clothing, which could otherwise act as a reservoir for the chemical, leading to prolonged and unnoticed skin exposure.

Operational and Disposal Plans

A safety protocol is only as strong as its execution. The following procedural steps ensure the integrity of the PPE system from start to finish.

PPE Selection and Donning Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned task.

PPE_Workflow start Start: Prepare to handle N-Guanylurea sulfate hydrate task Assess Task: Will dust be generated? (e.g., weighing, transferring powder) start->task base_ppe Standard PPE Required: - Nitrile Gloves - Safety Goggles - Lab Coat task->base_ppe  No (e.g., handling sealed container) resp_ppe Enhanced PPE Required: - Add NIOSH N95 Respirator - Consider Face Shield task->resp_ppe  Yes spill_risk High Splash/Spill Risk? base_ppe->spill_risk resp_ppe->spill_risk full_ppe Full PPE Required: - Add Face Shield - Consider Impervious Gown spill_risk->full_ppe  Yes proceed Proceed with Task in a Ventilated Enclosure spill_risk->proceed  No full_ppe->proceed

Caption: PPE selection workflow for N-Guanylurea sulfate hydrate.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back. Remove all jewelry from hands and wrists.

  • Donning Sequence (Putting On): i. Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully buttoned or secured. ii. Respirator/Mask (if required): If handling powder outside of a ventilated enclosure or if significant dust is anticipated, don your fit-tested N95 respirator. Perform a seal check. iii. Eye/Face Protection: Put on safety goggles, adjusting for a snug fit. If required, add a face shield over the goggles. iv. Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.[10]

  • Handling the Chemical:

    • Always handle N-Guanylurea sulfate hydrate in a well-ventilated area or a chemical fume hood to minimize dust formation.[1][5]

    • Avoid all direct contact with the skin and eyes.[1]

  • Doffing Sequence (Taking Off): This sequence is designed to prevent re-contamination. i. Gloves: Remove gloves first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).[1] Dispose of them immediately in the designated chemical waste container. ii. Gown/Lab Coat: Remove the gown by rolling it outwards, ensuring the contaminated exterior is contained within the roll. iii. Eye/Face Protection: Remove goggles and face shield from the back to the front. iv. Respirator/Mask: Remove the respirator last, touching only the straps.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, gowns, masks) used while handling N-Guanylurea sulfate hydrate must be disposed of as chemical waste.[1] Do not place it in the regular trash.

  • Unused Product: Dispose of unused or waste product by consulting a licensed professional waste disposal service, following all local, state, and federal regulations.[5] Do not allow the product to enter drains.[1]

  • Packaging: Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of as chemical waste, or punctured to prevent reuse.[5]

Summary of Protective Measures

Protection Area Required PPE Key Standard/Specification Rationale
Hands Nitrile GlovesASTM D6978 / EN 374Prevents skin irritation (H315).[1][7]
Eyes Safety Goggles (sealed)ANSI Z87.1Protects against serious eye irritation (H319) from dust.[1]
Face Face Shield (in addition to goggles)N/ARequired for tasks with a high risk of splashes.[6][9]
Respiratory NIOSH-approved N95 RespiratorNIOSH (42 CFR 84)Prevents respiratory irritation (H335) from airborne dust.[2]
Body Long-sleeved Lab Coat or GownN/APrevents contamination of skin and personal clothing.[1][5]

By integrating this comprehensive PPE strategy into your standard operating procedures, you create a robust and self-validating safety system. This approach not only protects the individual researcher but also fosters a laboratory environment where safety and scientific integrity are inextricably linked, building the trust and reliability that is the hallmark of professional research.

References

  • SAFETY DATA SHEET - N-Guanylurea sulfate. Thermo Fisher Scientific. Available from: [Link]

  • N-Guanylurea sulfate hydrate. PubChem. Available from: [Link]

  • Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800. Blue Thunder Technologies. Available from: [Link]

  • N-Guanylurea Sulfate - Free SDS search. MsdsDigital. Available from: [Link]

  • Polovich, M. (2011). Safe handling of hazardous drugs. Online Journal of Issues in Nursing, 16(3), 5. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available from: [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. Available from: [Link]

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